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  • Product: 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid
  • CAS: 62956-62-1

Core Science & Biosynthesis

Foundational

synthesis of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid

An In-Depth Technical Guide to the Synthesis of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid This guide provides a comprehensive overview of a robust synthetic pathway for 6-Methoxy-2,3-dihydro-1H-indene-1-carboxyli...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid

This guide provides a comprehensive overview of a robust synthetic pathway for 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, beginning with readily available starting materials. Each step is detailed with mechanistic insights, procedural guidelines, and critical analysis of experimental choices, reflecting field-proven best practices.

Introduction: The Significance of the Indane Scaffold

The indane ring system is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal template for designing ligands that interact with specific biological targets. 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid, in particular, serves as a key intermediate for more complex molecules, leveraging the synthetic handles of the carboxylic acid and the electron-rich aromatic ring.[1][2]

Physicochemical Properties of the Target Compound

A summary of the key properties of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid is provided below.

PropertyValueReference(s)
CAS Number 62956-62-1[3]
Molecular Formula C₁₁H₁₂O₃[3][4]
Molecular Weight 192.21 g/mol [3]
Melting Point 109 °C[3]
Physical Form Solid
InChI Key NYAXSJZIUOHLMW-UHFFFAOYSA-N

Retrosynthetic Analysis and Strategy

The can be approached through a logical sequence of well-established organic reactions. The core strategy involves the construction of the indanone skeleton followed by the introduction and modification of the carboxylic acid functionality.

A plausible and efficient synthetic route begins with the Friedel-Crafts acylation of anisole, followed by reduction, intramolecular cyclization to form the indanone core, and subsequent functional group manipulation to yield the target acid.

retrosynthesis target 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid indanone_ester Intermediate Ester/Nitrile target->indanone_ester Hydrolysis indanone 6-Methoxy-1-indanone indanone_ester->indanone Carboxylation Strategy aryl_butanoic_acid 4-(4-Methoxyphenyl)butanoic acid indanone->aryl_butanoic_acid Intramolecular Acylation aryl_keto_acid 4-(4-Methoxyphenyl)-4-oxobutanoic acid aryl_butanoic_acid->aryl_keto_acid Ketone Reduction start Anisole + Succinic Anhydride aryl_keto_acid->start Friedel-Crafts Acylation

Caption: Retrosynthetic pathway for the target molecule.

Step-by-Step Synthetic Protocol

The overall synthetic workflow is depicted below, outlining the transformation from starting materials to the final product.

workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Ketone Reduction cluster_2 Step 3: Intramolecular Cyclization cluster_3 Step 4: Synthesis of Carboxylic Acid start Anisole + Succinic Anhydride step1_reagents AlCl₃, Nitrobenzene start->step1_reagents keto_acid 4-(4-Methoxyphenyl)-4-oxobutanoic acid step1_reagents->keto_acid step2_reagents Hydrazine Hydrate, KOH (Wolff-Kishner) keto_acid->step2_reagents butanoic_acid 4-(4-Methoxyphenyl)butanoic acid step3_reagents Polyphosphoric Acid (PPA) or TfOH butanoic_acid->step3_reagents step2_reagents->butanoic_acid indanone 6-Methoxy-1-indanone step4_reagents e.g., Reformatsky Reaction -> Dehydration -> Reduction indanone->step4_reagents step3_reagents->indanone target 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid step4_reagents->target

Caption: Overall synthetic workflow diagram.

Step 1: Friedel-Crafts Acylation of Anisole

This initial step constructs the carbon skeleton by acylating anisole with succinic anhydride. The methoxy group is an ortho-, para-director, and due to steric hindrance, the acylation occurs predominantly at the para position.[5][6]

Reaction: Anisole + Succinic Anhydride → 4-(4-Methoxyphenyl)-4-oxobutanoic acid

Mechanism: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates the succinic anhydride by coordinating to a carbonyl oxygen. This generates a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring of anisole.[7][8] A subsequent deprotonation restores aromaticity.[6]

friedel_crafts cluster_mechanism Friedel-Crafts Acylation Mechanism Anhydride Succinic Anhydride Acylium Acylium Ion (Electrophile) Anhydride->Acylium + AlCl₃ AlCl3 AlCl₃ Anisole Anisole Intermediate Sigma Complex (Resonance Stabilized) Anisole->Intermediate + Acylium Ion Product 4-(4-Methoxyphenyl)-4-oxobutanoic acid Intermediate->Product - H⁺, -AlCl₃

Caption: Mechanism of Friedel-Crafts Acylation.

Protocol:

  • To a stirred suspension of anhydrous aluminum chloride in an inert solvent (e.g., nitrobenzene or dichloromethane) at 0-5 °C, add succinic anhydride portion-wise.

  • After the addition is complete, add anisole dropwise while maintaining the temperature below 10 °C.

  • Allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water, brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by recrystallization.

Step 2: Reduction of the Aryl Ketone

The carbonyl group of the keto-acid must be reduced to a methylene group. Several methods are available, with the choice depending on the presence of other functional groups.[9]

  • Clemmensen Reduction: This method uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid.[10][11][12] It is effective for aryl-alkyl ketones but is performed under strongly acidic conditions, which might not be suitable for acid-sensitive substrates.[13]

  • Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone followed by decomposition under strongly basic conditions (e.g., KOH in ethylene glycol) at high temperatures.[14][15][16] It is complementary to the Clemmensen reduction and is ideal for base-stable compounds.[17][18]

  • Catalytic Hydrogenation: This method employs a metal catalyst (e.g., Pd/C) and hydrogen gas to reduce the ketone to an alcohol, which would then require a subsequent deoxygenation step.[19][20][21] Direct reduction to the alkane is also possible under more forcing conditions. This is often a cleaner and more environmentally friendly option.[22][23]

For this synthesis, the Wolff-Kishner reduction is a robust choice as the molecule is stable to strong base.

Reaction: 4-(4-Methoxyphenyl)-4-oxobutanoic acid → 4-(4-Methoxyphenyl)butanoic acid

Protocol (Wolff-Kishner):

  • In a flask equipped with a reflux condenser, dissolve 4-(4-methoxyphenyl)-4-oxobutanoic acid in diethylene glycol.

  • Add potassium hydroxide pellets and hydrazine hydrate.

  • Heat the mixture to 110-130 °C for 1-2 hours to facilitate hydrazone formation.[18]

  • Increase the temperature to 190-200 °C to allow for the distillation of water and subsequent decomposition of the hydrazone, which is driven by the evolution of nitrogen gas.[14]

  • After cooling, dilute the reaction mixture with water and acidify with hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent system.

Step 3: Intramolecular Friedel-Crafts Acylation (Cyclization)

The newly formed 4-(4-methoxyphenyl)butanoic acid is cyclized to form the indanone ring system. This is an intramolecular electrophilic aromatic substitution.[24] Strong acids like polyphosphoric acid (PPA) or triflic acid (TfOH) are typically used as both catalyst and solvent.[24][25][26]

Reaction: 4-(4-Methoxyphenyl)butanoic acid → 6-Methoxy-2,3-dihydro-1H-inden-1-one

Protocol:

  • Add 4-(4-methoxyphenyl)butanoic acid to an excess of polyphosphoric acid.

  • Heat the mixture with stirring (e.g., 80-100 °C) for a specified time, monitoring the reaction by TLC.

  • Cool the reaction mixture and pour it into a beaker of ice water.

  • Extract the product with an organic solvent like ether or dichloromethane.

  • Wash the organic layer sequentially with water, sodium bicarbonate solution, and brine.

  • Dry the organic phase over a drying agent, filter, and concentrate in vacuo to yield the crude 6-methoxy-1-indanone.

Step 4: Conversion of Indanone to the Carboxylic Acid

The final step involves the introduction of a carboxylic acid group at the C1 position. There are multiple strategies to achieve this. One common approach is through a Reformatsky reaction with an alpha-halo ester (e.g., ethyl bromoacetate), followed by dehydration and reduction.

Reaction Sequence: 6-Methoxy-1-indanone → 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid

Protocol (Illustrative Example via Reformatsky):

  • Reformatsky Reaction: React 6-methoxy-1-indanone with activated zinc and ethyl bromoacetate in an anhydrous solvent like THF or benzene. This forms a β-hydroxy ester intermediate.

  • Dehydration: Treat the crude β-hydroxy ester with a dehydrating agent (e.g., p-toluenesulfonic acid with heating) to form the α,β-unsaturated ester, ethyl 6-methoxy-1H-indene-1-carboxylate.

  • Reduction & Hydrolysis: The double bond of the indene ring and the ester are concurrently or sequentially reduced and hydrolyzed. Catalytic hydrogenation (e.g., H₂, Pd/C) can reduce the double bond, followed by basic or acidic hydrolysis of the ester to yield the final carboxylic acid.

This multi-step conversion can sometimes be low-yielding. Alternative, more modern methods for the direct or indirect carboxylation of ketones may also be considered.

Trustworthiness and Self-Validation

The protocols described are based on well-established, high-yielding named reactions that form the bedrock of synthetic organic chemistry. Each step produces a stable, isolable intermediate whose identity and purity can be confirmed by standard analytical techniques (NMR, IR, Mass Spectrometry, and Melting Point). This step-wise validation ensures the integrity of the synthetic pathway and the quality of the final product.

Conclusion

This guide outlines a reliable and logical synthetic route to 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid. By breaking down the synthesis into four key stages—Friedel-Crafts acylation, ketone reduction, intramolecular cyclization, and functional group installation—researchers can systematically approach the preparation of this valuable synthetic intermediate. The choice of reagents and conditions, particularly for the reduction step, can be adapted based on the specific requirements and constraints of the laboratory setting.

References

  • Master Organic Chemistry. (2018, August 27). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. [Link]

  • BYJU'S. Wolff Kishner reduction mechanism. [Link]

  • Physics Wallah. Reaction Mechanism of Clemmensen Reduction. [Link]

  • Wikipedia. Wolff–Kishner reduction. [Link]

  • NROChemistry. Wolff-Kishner Reduction: Mechanism & Examples. [Link]

  • GeeksforGeeks. (2025, July 23). Clemmensen Reduction. [Link]

  • SlideShare. CLEMMENSEN REDUCTION. [Link]

  • Wikipedia. Clemmensen reduction. [Link]

  • BYJU'S. Clemmensen Reduction reaction. [Link]

  • Thieme. Catalytic Hydrogenation of Ketones. [Link]

  • Chemistry LibreTexts. (2021, March 5). 16.6: Catalytic Hydrogenation. [Link]

  • ACS Publications. (2014, November 17). Efficient Hydrogenation of Ketones and Aldehydes Catalyzed by Well-Defined Iron(II) PNP Pincer Complexes: Evidence for an Insertion Mechanism. [Link]

  • Study.com. Hydrogenation of Ketone | Catalysts, Mechanisms & Examples. [Link]

  • Chemistry LibreTexts. (2021, May 22). 1.7-Chemical properties III- Catalytic Hydrogenation. [Link]

  • ResearchGate. (2025, August 6). Synthesis and pharmacological evaluation of some indanone-3-acetic acid derivatives. [Link]

  • ResearchGate. (2023, September 22). Cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones into 3-trichloromethylindan-1-ones in triflic acid. [Link]

  • National Institutes of Health. (2023, September 27). Cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones into 3-trichloromethylindan-1-ones in triflic acid. [Link]

  • ResearchGate. Synthesis of indan-1-carboxylic acid-3-semi- carbazone (6). [Link]

  • National Institutes of Health. Non-Conventional Methodologies in the Synthesis of 1-Indanones. [Link]

  • National Institutes of Health. Synthesis of 1-indanones with a broad range of biological activity. [Link]

  • StudyLib. Friedel–Crafts Acylation with Succinic Anhydride. [Link]

  • PubChemLite. 6-methoxy-2,3-dihydro-1h-indene-1-carboxylic acid. [Link]

  • Chemistry Stack Exchange. (2016, May 2). Mechanism of Friedel-Crafts acylation with succinic anhydride. [Link]

  • Beilstein Journals. Synthesis of 1-indanones with a broad range of biological activity. [Link]

  • ResearchGate. (2017, March 9). Synthesis of 1-indanones with a broad range of biological activity. [Link]

  • Vedantu. What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of. [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

Sources

Exploratory

An In-depth Technical Guide to 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Executive Summary 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid is a substituted indane derivative, a class of compounds recognized for its utility as a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid is a substituted indane derivative, a class of compounds recognized for its utility as a scaffold in medicinal chemistry. While specific research on this particular molecule is not extensively published, its structural features—a rigid bicyclic core, a methoxy substituent, and a carboxylic acid moiety—suggest significant potential for investigation. This guide synthesizes the available physicochemical data, proposes a logical synthetic pathway, and explores the pharmacological context based on structurally related molecules. The indane core is a key component in various biologically active compounds, and the arylalkanoic acid motif is characteristic of several non-steroidal anti-inflammatory drugs (NSAIDs).[1] Furthermore, derivatives of the closely related 6-methoxy-2,3-dihydro-1H-inden-1-one have demonstrated potential as anti-inflammatory and analgesic agents, pointing to promising avenues for the development and application of this carboxylic acid analogue.[2]

Molecular Identity and Physicochemical Profile

The fundamental characteristics of a compound are critical for its application in research and development. This section outlines the structural and physical properties of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid.

Chemical Structure

The molecule consists of a dihydroindene (indane) bicyclic system, with a methoxy group (-OCH₃) at the 6th position of the aromatic ring and a carboxylic acid group (-COOH) at the 1st position of the saturated five-membered ring.

Caption: 2D Structure of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties compiled from various chemical suppliers and databases.

PropertyValueSource(s)
CAS Number 62956-62-1[3][4]
Molecular Formula C₁₁H₁₂O₃[3][4][5]
Molecular Weight 192.21 g/mol [3][5]
Monoisotopic Mass 192.07864 Da[5][6]
Physical Form Solid[4]
Melting Point 109 °C[3]
Boiling Point (Predicted) 357.5 °C[5]
Density (Predicted) 1.241 g/cm³[5]
Flash Point (Predicted) 143.2 °C[5]
XLogP3 (Predicted) 1.8[5][6]
InChIKey NYAXSJZIUOHLMW-UHFFFAOYSA-N[4][6]
SMILES COC1=CC2=C(CCC2C(=O)O)C=C1[3][6]

Synthesis and Characterization

Proposed Synthetic Pathway

A logical approach would involve the oxidation of the corresponding alcohol, which can be derived from the reduction of a ketone precursor. The most common starting material for such a synthesis would be 6-methoxy-2,3-dihydro-1H-inden-1-one (6-methoxy-1-indanone).

Workflow:

  • Reduction of Ketone: The carbonyl group of 6-methoxy-1-indanone is reduced to a secondary alcohol. Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is a standard and effective reagent for this transformation due to its selectivity for ketones over other functional groups.

  • Conversion to Nitrile (optional intermediate step): The resulting alcohol could be converted to a more suitable leaving group (e.g., a tosylate or halide) and then subjected to nucleophilic substitution with a cyanide salt (e.g., NaCN) to form the corresponding nitrile.

  • Hydrolysis of Nitrile: The nitrile group can then be hydrolyzed under acidic or basic conditions to yield the desired carboxylic acid.

  • Direct Oxidation (Alternative): A more direct route, although potentially lower-yielding, could involve the oxidation of an aldehyde, which could be synthesized from the indanone via a Wittig-type reaction followed by ozonolysis. However, the nitrile hydrolysis route is generally more robust for this class of compound.

synthesis_workflow start 6-Methoxy-1-indanone (Starting Material) step1 Reduction (e.g., NaBH₄, MeOH) start->step1 intermediate1 6-Methoxy-2,3-dihydro-1H-inden-1-ol (Alcohol Intermediate) step1->intermediate1 step2 Halogenation or Tosylation (e.g., PBr₃ or TsCl) intermediate1->step2 intermediate2 1-Bromo-6-methoxyindane (Alkyl Halide) step2->intermediate2 step3 Cyanation (e.g., NaCN, DMSO) intermediate2->step3 intermediate3 6-Methoxy-2,3-dihydro-1H-indene-1-carbonitrile (Nitrile Intermediate) step3->intermediate3 step4 Hydrolysis (e.g., H₃O⁺, heat) intermediate3->step4 product 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid (Final Product) step4->product

Caption: Proposed synthetic workflow for the target compound.

Structural Characterization

Post-synthesis, the identity and purity of the compound must be rigorously confirmed. The following analytical techniques are standard for this purpose:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would confirm the presence and connectivity of protons, showing distinct signals for the aromatic, methylene, methoxy, and methine protons. ¹³C NMR would verify the carbon skeleton, including the carbonyl carbon of the carboxylic acid.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement that matches the molecular formula C₁₁H₁₂O₃.[6]

  • Infrared (IR) Spectroscopy: IR analysis would identify key functional groups. A broad absorption band around 2500-3300 cm⁻¹ would indicate the O-H stretch of the carboxylic acid, while a sharp peak around 1700 cm⁻¹ would correspond to the C=O stretch.

  • Melting Point Analysis: A sharp melting point at or near the reported 109 °C would indicate high purity.[3]

Pharmacological Context and Therapeutic Potential

While direct biological data for 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid is scarce, its structure allows for informed hypotheses regarding its potential pharmacological activities.

Analgesic and Anti-inflammatory Potential

The indane scaffold is a privileged structure in medicinal chemistry. A recent study demonstrated that derivatives of 6-methoxy-2,3-dihydro-1H-inden-1-one possess significant analgesic and anti-inflammatory properties.[2] Molecular docking studies in that research revealed that these compounds strongly interacted with the orphan nuclear receptor RORγ (Retinoid-related orphan receptor gamma), a key target in inflammatory pathways.[2] Given that the carboxylic acid at position 1 is a common modification in drug design to improve solubility and pharmacokinetic properties, it is plausible that the target compound of this guide could serve as a valuable precursor or active metabolite in the development of novel RORγ modulators.

Relationship to NSAIDs

The molecule belongs to the arylalkanoic acid class, a structural motif shared by many NSAIDs like ibuprofen and naproxen.[1] These drugs typically exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2). The combination of an aromatic ring and a carboxylic acid separated by a short alkyl chain is a classic pharmacophore for COX inhibition. Therefore, it is a strong scientific hypothesis that 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid could exhibit inhibitory activity against COX enzymes.

mechanism_of_action cluster_compound Potential Drug cluster_targets Potential Pharmacological Targets cluster_effects Biological Effects compound 6-Methoxy-2,3-dihydro-1H- indene-1-carboxylic acid target1 COX Enzymes (COX-1/COX-2) compound->target1 Inhibits target2 RORγ Receptor compound->target2 Modulates effect1 Inhibition of Prostaglandin Synthesis target1->effect1 Leads to effect2 Modulation of Inflammatory Cytokines target2->effect2 Leads to

Caption: Potential pharmacological targets and mechanisms of action.

Safety, Handling, and Storage

Proper handling of any chemical is paramount for laboratory safety. The following information is based on aggregated GHS data.

Hazard InformationDetailsSource(s)
Signal Word Warning[4]
GHS Pictogram GHS07 (Exclamation Mark)[4]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[3][4][5]
Precautionary Measures Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust. Wash hands thoroughly after handling.[4][5]
Storage Store in a dry, well-ventilated place. Keep container tightly sealed. Recommended storage is at room temperature.[4]

Future Research Directions

6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid represents a molecule of significant untapped potential. Key areas for future investigation include:

  • Definitive Synthesis and Scale-Up: Development and optimization of a reliable, high-yield synthetic protocol.

  • In Vitro Biological Screening: Assay the compound for inhibitory activity against COX-1 and COX-2 enzymes and for modulatory activity at the RORγ receptor.

  • Pharmacokinetic Profiling: Evaluate its ADME (absorption, distribution, metabolism, excretion) properties to determine its suitability as a drug candidate.

  • Analogue Synthesis: Use the carboxylic acid as a handle to synthesize a library of amide or ester derivatives to explore structure-activity relationships (SAR) and optimize potency and selectivity.

References

Sources

Foundational

The Biological Potential of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Therapeutic Promise of a Privileged Scaffold The indane scaffold, a unique fusion of aromatic and aliphatic rings, represents a "privileged structure" in medicinal chemistry. Its rigid yet versati...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Therapeutic Promise of a Privileged Scaffold

The indane scaffold, a unique fusion of aromatic and aliphatic rings, represents a "privileged structure" in medicinal chemistry. Its rigid yet versatile framework has given rise to a multitude of biologically active molecules, both from natural sources and synthetic endeavors. Within this fascinating class of compounds, derivatives of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid hold particular promise. The strategic placement of the methoxy and carboxylic acid functionalities provides a rich canvas for chemical modification, opening avenues to modulate a diverse range of biological targets. While direct and extensive research on this specific scaffold is still emerging, a wealth of data on structurally related indane and indenone derivatives allows us to project its potential therapeutic applications with a high degree of scientific confidence. This in-depth technical guide aims to synthesize the current understanding of indane pharmacology and provide a roadmap for researchers and drug development professionals to explore the untapped potential of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid derivatives. We will delve into their potential as anti-inflammatory, anticancer, and neuroprotective agents, supported by detailed experimental protocols and mechanistic insights gleaned from analogous compounds.

The Core Moiety: 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic Acid

The foundational structure, 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid (CAS Number: 62956-62-1), serves as the starting point for the synthesis of a diverse library of derivatives.[1] Its key structural features include:

  • The Indane Core: A bicyclic system providing a rigid conformational framework.

  • The 6-Methoxy Group: An electron-donating group on the aromatic ring that can influence electronic properties and metabolic stability.

  • The 1-Carboxylic Acid Group: A versatile functional handle for the synthesis of esters, amides, and other derivatives, and a potential key interaction point with biological targets.

The inherent chirality at the C1 position also offers opportunities for stereoselective synthesis and evaluation, a critical aspect in modern drug design.

Potential Biological Activities: An Evidence-Based Extrapolation

While specific biological data for derivatives of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid is limited, extensive research on closely related indane and indenone analogs provides a strong basis for predicting their therapeutic potential.

Anti-inflammatory and Analgesic Potential

Derivatives of the closely related 6-methoxy-2,3-dihydro-1H-inden-1-one have demonstrated significant analgesic and anti-inflammatory effects.[2] This suggests that modification of the carboxylic acid moiety of our core structure could yield compounds with similar or enhanced activities.

Postulated Mechanism of Action:

The anti-inflammatory effects of indane derivatives are believed to be multifactorial. Studies on indane dimers have shown that they can modulate key inflammatory pathways by:

  • Inhibition of Pro-inflammatory Mediators: Reducing the production of nitric oxide (NO) and inhibiting the activity of 5-lipoxygenase (5-LOX).

  • Cytokine Modulation: Decreasing the secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).

Diagram: Potential Anti-inflammatory Signaling Pathway

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Macrophage cluster_2 Potential Intervention Stimulus Stimulus TLR4 TLR4 NFkB_Pathway NF-κB Pathway TLR4->NFkB_Pathway Activation MAPK_Pathway MAPK Pathway TLR4->MAPK_Pathway Activation Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_Pathway->Proinflammatory_Cytokines Transcription iNOS_5LOX iNOS & 5-LOX Activation MAPK_Pathway->iNOS_5LOX Activation Inflammation Inflammation Proinflammatory_Cytokines->Inflammation NO_Leukotrienes NO & Leukotrienes iNOS_5LOX->NO_Leukotrienes Production NO_Leukotrienes->Inflammation Indane_Derivative 6-Methoxy-indene-1- carboxylic acid derivative Indane_Derivative->NFkB_Pathway Inhibition Indane_Derivative->MAPK_Pathway Inhibition

Caption: Potential anti-inflammatory mechanism of action.

Anticancer Activity

The indane scaffold is present in several natural products with cytotoxic properties. Furthermore, synthetic indane derivatives have shown promising anticancer activity through various mechanisms.

Potential Mechanisms of Action:

  • Induction of Apoptosis: Many anticancer agents exert their effects by triggering programmed cell death. Indane derivatives have been shown to induce apoptosis in cancer cell lines.

  • Tubulin Polymerization Inhibition: Microtubules are essential for cell division, and their disruption is a validated anticancer strategy. Certain dihydro-1H-indene derivatives act as tubulin polymerization inhibitors by binding to the colchicine site.[3]

  • Enzyme Inhibition: Some indane derivatives have been identified as inhibitors of enzymes crucial for cancer progression, such as USP7.[4]

Diagram: Potential Anticancer Mechanisms

G cluster_0 Cell Cycle & Proliferation cluster_1 Apoptosis Pathway cluster_2 Ubiquitin-Proteasome System Indane_Derivative 6-Methoxy-indene-1- carboxylic acid derivative Tubulin Tubulin Indane_Derivative->Tubulin Inhibits Polymerization Bcl2 Bcl-2 Family (Anti-apoptotic) Indane_Derivative->Bcl2 Downregulates USP7 USP7 Indane_Derivative->USP7 Inhibits Microtubules Microtubule Formation Tubulin->Microtubules Mitosis Mitosis Microtubules->Mitosis Cell_Proliferation Cancer Cell Proliferation Mitosis->Cell_Proliferation Caspases Caspase Activation Bcl2->Caspases Inhibition Apoptosis Apoptosis Caspases->Apoptosis Tumor_Suppressors Tumor Suppressor Degradation USP7->Tumor_Suppressors Prevents

Caption: Potential anticancer mechanisms of action.

Neuroprotective Effects

Neurodegenerative diseases are often characterized by oxidative stress and neuroinflammation. The antioxidant and anti-inflammatory properties of certain indane derivatives suggest their potential as neuroprotective agents.

Postulated Mechanisms of Action:

  • Antioxidant Activity: The phenolic nature of some indane derivatives allows them to scavenge free radicals, thus protecting neurons from oxidative damage.

  • Anti-inflammatory Effects in the CNS: By inhibiting pro-inflammatory cytokines and enzymes in the brain, these compounds could mitigate the neuroinflammatory processes that contribute to neuronal cell death.[5][6]

Diagram: Potential Neuroprotective Mechanisms

G cluster_0 Neurotoxic Insult cluster_1 Neuronal Cell cluster_2 Potential Intervention Insult Oxidative Stress Neuroinflammation ROS Reactive Oxygen Species (ROS) Insult->ROS Inflammatory_Mediators Pro-inflammatory Mediators Insult->Inflammatory_Mediators Neuronal_Damage Neuronal Damage & Apoptosis ROS->Neuronal_Damage Inflammatory_Mediators->Neuronal_Damage Neuroprotection Neuroprotection Indane_Derivative 6-Methoxy-indene-1- carboxylic acid derivative Indane_Derivative->ROS Scavenges Indane_Derivative->Inflammatory_Mediators Inhibits Production Indane_Derivative->Neuroprotection Promotes

Caption: Potential neuroprotective mechanisms of action.

Synthetic Strategies and Experimental Protocols

The carboxylic acid moiety of the parent compound is a prime site for derivatization to generate esters and amides, which often exhibit improved pharmacokinetic properties compared to the parent acid.

Synthesis of Ester and Amide Derivatives

Protocol 3.1.1: General Procedure for Ester Synthesis (e.g., Methyl Ester)

  • Dissolution: Dissolve 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid (1 equivalent) in a suitable solvent such as methanol.

  • Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired methyl ester.

Protocol 3.1.2: General Procedure for Amide Synthesis

  • Activation of the Carboxylic Acid: To a solution of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a catalyst like 4-Dimethylaminopyridine (DMAP) (0.1 equivalents). Stir the mixture at room temperature for 30 minutes.

  • Amine Addition: Add the desired amine (1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent and wash sequentially with a dilute acid (e.g., 1N HCl), a saturated aqueous solution of sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the target amide.

Diagram: Synthetic Workflow for Ester and Amide Derivatives

G cluster_0 Esterification cluster_1 Amidation Start 6-Methoxy-2,3-dihydro-1H- indene-1-carboxylic acid Ester_Reagents Alcohol (e.g., Methanol) Acid Catalyst (e.g., H₂SO₄) Start->Ester_Reagents Reacts with Amide_Reagents Amine (R-NH₂) Coupling Agents (e.g., EDC, DMAP) Start->Amide_Reagents Reacts with Ester_Product Ester Derivative Ester_Reagents->Ester_Product Yields Bio_Eval Biological Activity Screening Ester_Product->Bio_Eval Biological Evaluation Amide_Product Amide Derivative Amide_Reagents->Amide_Product Yields Amide_Product->Bio_Eval Biological Evaluation

Caption: General synthetic workflow for derivatives.

In Vitro Biological Evaluation Protocols

Protocol 3.2.1: In Vitro Anti-inflammatory Assay (LPS-induced NO Production in RAW 264.7 Macrophages)

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Nitrite Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent, which reflects nitric oxide production.

  • Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-treated control. Determine the IC₅₀ value for each compound.

Protocol 3.2.2: In Vitro Tubulin Polymerization Assay

  • Reagent Preparation: Prepare a reaction buffer containing purified tubulin protein.

  • Compound Incubation: Incubate the tubulin with various concentrations of the test compounds or a known inhibitor (e.g., colchicine) as a positive control.

  • Polymerization Initiation: Initiate tubulin polymerization by raising the temperature to 37°C.

  • Monitoring: Monitor the increase in turbidity at 340 nm over time using a spectrophotometer.

  • Data Analysis: Plot the absorbance against time to generate polymerization curves. Calculate the percentage of inhibition of tubulin polymerization at a specific time point and determine the IC₅₀ value.[7][8]

Protocol 3.2.3: Apoptosis Assay by Annexin V-FITC/Propidium Iodide (PI) Staining

  • Cell Treatment: Treat cancer cells with the test compounds at their respective IC₅₀ concentrations for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.[9][10]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Protocol 3.2.4: Neuroprotection Assay (H₂O₂-induced Oxidative Stress in SH-SY5Y Cells)

  • Cell Culture: Culture SH-SY5Y human neuroblastoma cells in a suitable medium.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for a specified duration.

  • Oxidative Stress Induction: Expose the cells to hydrogen peroxide (H₂O₂) to induce oxidative stress and cell death.

  • Cell Viability Assessment: Assess cell viability using the MTT assay.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the neuroprotective effect of the compounds against H₂O₂-induced toxicity.

Structure-Activity Relationship (SAR) and Future Directions

Systematic modification of the 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid scaffold will be crucial to elucidate structure-activity relationships. Key areas for exploration include:

  • Derivatization of the Carboxylic Acid: Synthesis of a diverse library of esters and amides to modulate lipophilicity, cell permeability, and target engagement.

  • Modification of the Methoxy Group: Replacement with other alkoxy groups or bioisosteres to fine-tune electronic and steric properties.

  • Substitution on the Aromatic Ring: Introduction of various substituents to explore their impact on activity and selectivity.

  • Stereochemistry: Separation and evaluation of the individual enantiomers to determine if the biological activity is stereospecific.

Conclusion: A Scaffold with Untapped Potential

The 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid scaffold stands as a promising starting point for the development of novel therapeutics. Based on the robust biological activities of structurally related indane and indenone derivatives, there is a strong rationale to investigate its potential in the realms of inflammation, cancer, and neurodegenerative diseases. The synthetic accessibility and the presence of versatile functional groups for modification make this an attractive scaffold for medicinal chemists. The detailed protocols provided in this guide offer a practical framework for the synthesis and biological evaluation of its derivatives. It is our hope that this comprehensive overview will stimulate further research into this intriguing class of molecules and unlock their full therapeutic potential.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Chan, K., et al. (2020). Bioactive indanes: insight into the bioactivity of indane dimers related to the lead anti-inflammatory molecule PH46A. Journal of Pharmacy and Pharmacology, 72(8), 1083-1094.
  • Li, Y., et al. (2025). Discovery of indane and naphthalene derivatives as USP7 inhibitors. European Journal of Medicinal Chemistry, 285, 117824.
  • Manna, S. K. (2020). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 14(10).
  • Wang, Y., et al. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2248-2263.
  • Arrow@TU Dublin. (n.d.). From Nature to Medicinal Chemistry: Anti-Cancer Activity of Novel Indane Scaffolds.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Indan-Based Scaffolds in Anticancer Agent Development.
  • Lakshmanan, I., & Batra, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e101.
  • DeNovix. (2025). Apoptosis Assay Protocol | Technical Note 244.
  • BenchChem. (2025). Application Notes and Protocols for Testing Dalbergioidin's Neuroprotective Effects.
  • Poprac, P., et al. (2024). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. Nutrients, 16(24), 4368.
  • Wang, Y., et al. (2020). Neuroprotection mediated by natural products and their chemical derivatives.
  • Biosynth. (n.d.). 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid | 62956-62-1 | MCA95662.
  • BenchChem. (2025).
  • Ahmed, S., et al. (2014). Synthesis and in vitro evaluation of anti-inflammatory activity of ester and amine derivatives of indoline in RAW 264.7 and peritoneal macrophages. Bioorganic & Medicinal Chemistry Letters, 24(12), 2684-2688.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 1-Indanone-Based Neuroprotective Agents.
  • BenchChem. (2025).
  • Sigma-Aldrich. (n.d.). 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid.

Sources

Exploratory

An In-Depth Technical Guide to 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid (CAS: 62956-62-1)

For Researchers, Scientists, and Drug Development Professionals Abstract 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid, a substituted indane derivative, represents a scaffold of significant interest in medicinal chem...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid, a substituted indane derivative, represents a scaffold of significant interest in medicinal chemistry. The indane ring system is a core component of various pharmacologically active compounds, including established anti-inflammatory drugs.[1][2] This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, spectroscopic characterization, and known biological activities of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid. We will delve into its potential as an anti-inflammatory and hypoglycemic agent, supported by available data and structure-activity relationships observed in related indane derivatives. This document aims to serve as a valuable resource for researchers exploring the therapeutic potential of this and similar molecules.

Introduction: The Indane Scaffold in Drug Discovery

The indane framework, consisting of a benzene ring fused to a cyclopentane ring, is a privileged structure in drug design. Its rigid conformation and the diverse substitution patterns it allows have led to the development of successful drugs such as the anti-inflammatory agent Sulindac and the Alzheimer's disease medication Donepezil.[3] Carboxylic acid derivatives of the indane core, in particular, have been extensively investigated for their therapeutic properties, most notably as anti-inflammatory and analgesic agents.[1][4][5] The presence of a methoxy group, as in the case of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid, can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.

Physicochemical and Structural Properties

6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid is a solid at room temperature with a melting point of approximately 109°C.[6] Its molecular structure and key physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 62956-62-1[6]
Molecular Formula C₁₁H₁₂O₃[6]
Molecular Weight 192.21 g/mol [6]
Melting Point 109 °C[6]
Appearance Solid[7]
InChI Key NYAXSJZIUOHLMW-UHFFFAOYSA-N[7]
SMILES COC1=CC2=C(CCC2C(=O)O)C=C1[8]

Structural Diagram:

Caption: Chemical structure of the title compound.

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis can be envisioned as a multi-step process starting from 3-methoxyphenylacetic acid.

G A 3-Methoxyphenylacetic acid B 3-(3-Methoxyphenyl)propanoic acid A->B Arndt-Eistert homologation C 3-(3-Methoxyphenyl)propanoyl chloride B->C SOCl₂ or (COCl)₂ D 6-Methoxy-1-indanone C->D AlCl₃ (Friedel-Crafts acylation) E 6-Methoxy-2,3-dihydro-1H-indene-1-carbonitrile D->E TosMIC, NaH F 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid E->F Acid or base hydrolysis

Caption: Proposed synthetic workflow for the target compound.

Spectroscopic Characterization (Predicted)

Although experimental spectra are not available in the reviewed literature, the expected NMR, IR, and MS characteristics can be predicted based on the structure and data from analogous compounds.

The proton NMR spectrum is expected to show distinct signals for the aromatic, methoxy, and aliphatic protons.

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic (3H)6.7 - 7.2m
Carboxylic acid (1H)10.0 - 12.0br s
Methoxy (3H)~3.8s
CH-COOH (1H)3.6 - 4.0t
CH₂ (benzylic) (2H)2.8 - 3.2m
CH₂ (2H)2.2 - 2.6m

The carbon NMR spectrum will be characterized by signals for the carboxylic acid carbonyl, aromatic carbons, and aliphatic carbons.

CarbonPredicted Chemical Shift (δ, ppm)
C=O (carboxylic acid)175 - 185
Aromatic C-O155 - 165
Aromatic C-H & C-C110 - 145
Methoxy C~55
CH-COOH40 - 50
CH₂ (benzylic)30 - 40
CH₂25 - 35

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid and the aromatic ring.

Functional GroupWavenumber (cm⁻¹)Description
O-H (carboxylic acid)2500-3300Broad
C=O (carboxylic acid)1700-1725Strong
C-O (methoxy & acid)1200-1300 & 1000-1100Strong
C-H (aromatic)3000-3100Medium
C=C (aromatic)1450-1600Medium

Electron ionization mass spectrometry is expected to show a molecular ion peak and characteristic fragmentation patterns.

m/zFragment
192[M]⁺
147[M - COOH]⁺
132[M - COOH - CH₃]⁺
117[M - COOH - OCH₃]⁺

Biological Activity and Therapeutic Potential

The indane scaffold is a well-established pharmacophore in anti-inflammatory drug discovery. Research on derivatives of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid and related structures suggests potential therapeutic applications.

Anti-inflammatory Activity

In a study evaluating various indan acid derivatives, 6-methoxyindan-1-carboxylic acid demonstrated a 47.32% inhibition of inflammation in the carrageenan-induced rat paw edema model.[1] While this was less potent than the corresponding 6-methoxyindan-1-acetic acid (51.13% inhibition), it still indicates a significant anti-inflammatory effect.[1] The activity of such compounds is often attributed to the inhibition of prostaglandin synthesis.

This widely used animal model assesses the in vivo anti-inflammatory activity of test compounds.

G A Acclimatize rats B Fast overnight A->B C Administer test compound (orally or i.p.) B->C D Wait for absorption (e.g., 1 hour) C->D E Measure initial paw volume D->E F Inject carrageenan into sub-plantar region of hind paw E->F G Measure paw volume at regular intervals (e.g., 1, 2, 3, 4 hours) F->G H Calculate percentage inhibition of edema G->H

Caption: Workflow for the carrageenan-induced paw edema assay.

Hypoglycemic Potential

Earlier research by Lahiri and Gupta identified 6-methoxy-indan-1-acid as a potential oral hypoglycemic agent.[1] While the specific mechanism of action was not detailed in the available literature, this finding suggests that the compound may influence glucose metabolism or insulin signaling pathways. Further investigation into this activity is warranted.

Structure-Activity Relationship (SAR) Insights

Studies on various indan carboxylic acid derivatives have provided some insights into their structure-activity relationships for anti-inflammatory effects:

  • Carboxylic Acid Moiety: The carboxylic acid group is often crucial for activity, likely due to its ability to interact with the active sites of enzymes like cyclooxygenases.

  • Substitution on the Aromatic Ring: The position and nature of substituents on the benzene ring significantly impact potency. Methoxy substitution, as in the title compound, has been shown to be compatible with anti-inflammatory activity.

  • Alkyl Chain Length: Increasing the carbon chain length between the indane ring and the carboxylic acid (e.g., indan-1-acetic acid vs. indan-1-carboxylic acid) can modulate anti-inflammatory potency, with the acetic acid derivative showing slightly higher activity in the case of the 6-methoxy-substituted compounds.[1]

Applications in Organic Synthesis

Beyond its own potential biological activity, 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid can serve as a valuable building block in organic synthesis. The carboxylic acid functionality can be readily converted into other functional groups such as esters, amides, and alcohols, allowing for the synthesis of a diverse library of indane derivatives for further biological evaluation.

Conclusion

6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid is a compound with demonstrated anti-inflammatory activity and potential as a hypoglycemic agent. Its synthesis is achievable through established organic chemistry methodologies. The indane scaffold continues to be a fertile ground for the discovery of new therapeutic agents. This technical guide provides a foundation for further research into the pharmacological properties and synthetic applications of this intriguing molecule. Future work should focus on elucidating its precise mechanisms of action and optimizing its structure to enhance its therapeutic potential.

References

  • Bachar, S. C., Nahar, L., & Sarker, S. D. (2016).
  • Juby, P. F., Hudyma, T. W., & Partyka, R. A. (1972). Antiinflammatory activity of some indan-1-carboxylic acids and related compounds. Journal of Medicinal Chemistry, 15(12), 1297–1306.
  • Sarker, S. D., Bachar, S. C., & Nahar, L. (2016). Synthesis and structure-activity-relationships of indan acid derivatives as analgesic and anti-inflammatory agents.
  • Bachar, S. C., Nahar, L., & Sarker, S. D. (2021). Synthesis and Structure-Activity-Relationships of Indan Acid Derivatives as Analgesic and Anti-Inflammatory Agents.
  • Eburon Organics. (n.d.).
  • Sigma-Aldrich. (n.d.). 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid.
  • ACS Publications. (1972). Antiinflammatory activity of some indan-1-carboxylic acids and related compounds. Journal of Medicinal Chemistry.
  • Sigma-Aldrich. (n.d.). 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid.
  • Biosynth. (n.d.). 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid | 62956-62-1.
  • PubChemLite. (n.d.). 6-methoxy-2,3-dihydro-1h-indene-1-carboxylic acid.
  • Bachar, S. C., et al. (2009). Synthesis and Biological Activity Evaluation of Indan-1-Carboxylic Acid-3-Semicarbazone and Indan-1-Acetic Acid-3-Semicarbazone.
  • Pluskota, R., et al. (2021). Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity. PMC.
  • MySkinRecipes. (n.d.). 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid.
  • Eburon Organics. (n.d.).
  • Bachar, S. C., et al. (2009). Synthesis of indan-1-carboxylic acid-3-semicarbazone (6).
  • RSC Publishing. (1953). A synthesis of indane-1-carboxylic acids. Journal of the Chemical Society (Resumed).

Sources

Foundational

An In-Depth Technical Guide to the Mechanism of Action of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid

A Senior Application Scientist's Perspective on a Novel Inflammatory Modulator Executive Summary This technical guide delineates the proposed mechanism of action for 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid as a...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on a Novel Inflammatory Modulator

Executive Summary

This technical guide delineates the proposed mechanism of action for 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid as a novel modulator of the inflammatory response. Based on evidence from structurally related compounds, we hypothesize that this molecule functions as an inverse agonist of the Retinoid-related orphan receptor gamma t (RORγt). RORγt is a pivotal transcription factor that governs the differentiation of pro-inflammatory T helper 17 (Th17) cells. By inhibiting RORγt activity, 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid is anticipated to suppress the Th17/Interleukin-17 (IL-17) signaling axis, a critical pathway implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. This guide provides a comprehensive overview of the underlying signaling pathways, detailed experimental protocols for validating this mechanism, and a framework for interpreting the resulting data.

Introduction: The Therapeutic Potential of Targeting Chronic Inflammation

Chronic inflammation is a hallmark of a wide array of debilitating human diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease. A key driver of this pathology is the dysregulation of the adaptive immune system, particularly the overactivity of Th17 cells.[1] These cells are primary producers of the pro-inflammatory cytokine IL-17, which orchestrates the recruitment of neutrophils and other immune cells to sites of inflammation, leading to tissue damage.[2]

The master regulator of Th17 cell differentiation and function is the nuclear receptor RORγt.[1] Its essential role in the IL-17/IL-23 inflammatory axis has made it a highly attractive target for the development of novel anti-inflammatory therapeutics.[2] Small molecules that can modulate the activity of RORγt hold the promise of a new class of oral medications for a multitude of inflammatory disorders.

6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid is an indane derivative. Research into related 6-methoxy-2,3-dihydro-1H-inden-1-one derivatives has revealed potent anti-inflammatory and analgesic properties. Molecular docking studies of these related compounds have indicated a strong interaction with the orphan nuclear receptor RORγ, suggesting a direct modulation of this key inflammatory pathway. While direct experimental evidence for 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid is still emerging, its structural similarity to known RORγ modulators provides a strong basis for its proposed mechanism of action.

Proposed Mechanism of Action: Inverse Agonism of RORγt

We propose that 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid acts as an inverse agonist of RORγt. Unlike a neutral antagonist that simply blocks the binding of an agonist, an inverse agonist reduces the constitutive activity of the receptor. RORγt exhibits high basal activity, and its inhibition by an inverse agonist would lead to a significant dampening of the Th17-mediated inflammatory cascade.[3]

The ligand-binding domain (LBD) of RORγt is the target for small molecule modulators. Upon binding to the LBD, an inverse agonist induces a conformational change that promotes the recruitment of co-repressors and inhibits the binding of co-activators.[4] This modulation of co-regulator interaction is the molecular switch that turns off the transcriptional activity of RORγt.

The direct consequence of RORγt inhibition is the downregulation of its target genes, most notably IL17A, IL17F, and IL23R (the receptor for IL-23, a cytokine crucial for the maintenance and expansion of Th17 cells).[2] This targeted suppression of the Th17 signature cytokines is the cornerstone of the anti-inflammatory effect of RORγt inverse agonists.

The RORγt Signaling Pathway in Th17 Differentiation

The differentiation of naive T helper cells into the Th17 lineage is initiated by a specific cytokine milieu, primarily Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6). This triggers a signaling cascade that culminates in the expression and activation of RORγt. RORγt then drives the expression of the genes that define the Th17 phenotype and function.

RORgt_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGFb TGFbR TGF-β Receptor TGFb->TGFbR IL6 IL6 IL6R IL-6 Receptor IL6->IL6R SMADs SMAD2/3 TGFbR->SMADs Phosphorylates STAT3 STAT3 IL6R->STAT3 Activates JAK, Phosphorylates pSMADs p-SMAD2/3 SMADs->pSMADs pSTAT3 p-STAT3 STAT3->pSTAT3 RORgt_mRNA RORγt mRNA pSTAT3->RORgt_mRNA Induce Transcription RORgt_protein RORγt Protein RORgt_mRNA->RORgt_protein Translation RORgt_active Active RORγt RORgt_protein->RORgt_active pSMADs->RORgt_mRNA Induce Transcription IL17_gene IL17A/F Genes RORgt_active->IL17_gene Activates Transcription IL23R_gene IL23R Gene RORgt_active->IL23R_gene Activates Transcription Compound 6-Methoxy-2,3-dihydro- 1H-indene-1-carboxylic acid Compound->RORgt_active Inverse Agonist

Figure 1: RORγt Signaling in Th17 Differentiation.

Downstream Signaling: The NF-κB Pathway

The pro-inflammatory effects of IL-17 are mediated through the activation of downstream signaling pathways in target cells such as fibroblasts, endothelial cells, and epithelial cells. A key pathway activated by IL-17 is the Nuclear Factor-kappa B (NF-κB) pathway.[5] The canonical NF-κB pathway is a central regulator of inflammation, controlling the expression of a wide range of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[5][6]

Upon binding of IL-17 to its receptor, a signaling cascade is initiated that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation.[7] This releases the NF-κB heterodimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of its target genes, thereby amplifying the inflammatory response.[7] By inhibiting the production of IL-17, 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid would be expected to attenuate this downstream NF-κB activation.

NFkB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL17 IL-17 IL17R IL-17 Receptor IL17->IL17R TRAF6 TRAF6 IL17R->TRAF6 Recruits Act1 IKK_complex IKK Complex TRAF6->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates IkBa_NFkB IκBα-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Translocation IkBa_NFkB->IKK_complex Phosphorylates IκBα IkBa_NFkB->NFkB IκBα Degradation Proinflammatory_genes Pro-inflammatory Gene Transcription (e.g., IL-6, CXCL8) NFkB_active->Proinflammatory_genes Activates

Figure 2: IL-17 Mediated NF-κB Signaling Pathway.

Experimental Validation of the Proposed Mechanism

A series of well-defined experiments are required to rigorously test the hypothesis that 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid functions as a RORγt inverse agonist. The following protocols provide a roadmap for this validation.

Experimental Workflow Overview

The experimental workflow is designed to first establish a direct interaction with the target protein and then to assess the functional consequences of this interaction in a cellular context.

Experimental_Workflow Start Start Biochemical_Assays Biochemical Assays Start->Biochemical_Assays FRET_Assay RORγt Co-activator Interaction Assay (FRET) Biochemical_Assays->FRET_Assay Reporter_Assay Cell-Based RORγt Reporter Gene Assay FRET_Assay->Reporter_Assay Confirm Target Engagement Cellular_Assays Primary Cell Assays Reporter_Assay->Cellular_Assays Confirm Cellular Activity Th17_Polarization Human PBMC Th17 Polarization Cellular_Assays->Th17_Polarization Cytokine_Measurement IL-17A Measurement (ELISA) Th17_Polarization->Cytokine_Measurement Data_Analysis Data Analysis & Interpretation Cytokine_Measurement->Data_Analysis Conclusion Conclusion on MoA Data_Analysis->Conclusion

Figure 3: Experimental Workflow for MoA Validation.

Protocol 1: RORγt Co-activator Interaction Assay (TR-FRET)

This biochemical assay measures the ability of the test compound to disrupt the interaction between the RORγt ligand-binding domain (LBD) and a co-activator peptide.[4] A time-resolved fluorescence resonance energy transfer (TR-FRET) format is commonly used for this purpose.

Objective: To determine if 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid can inhibit the binding of a co-activator peptide to the RORγt LBD.

Materials:

  • Recombinant His-tagged RORγt LBD

  • Biotinylated co-activator peptide (e.g., from TRAP220)

  • Europium-labeled anti-His antibody (Donor)

  • Streptavidin-conjugated Allophycocyanin (SA-APC) (Acceptor)

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 0.01% BSA)

  • 384-well low-volume microplates

  • TR-FRET-capable plate reader

Procedure:

  • Prepare a serial dilution of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid in assay buffer.

  • In each well of the microplate, add the test compound, His-RORγt LBD, and the biotinylated co-activator peptide.

  • Incubate for 60 minutes at room temperature to allow for binding equilibrium.

  • Add the Europium-labeled anti-His antibody and SA-APC.

  • Incubate for an additional 60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET reader, measuring emission at both the donor and acceptor wavelengths.

  • Calculate the TR-FRET ratio and plot the dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based RORγt Reporter Gene Assay

This assay measures the transcriptional activity of RORγt in a cellular context. A reporter gene (e.g., luciferase) is placed under the control of a promoter containing ROR response elements (ROREs).

Objective: To determine if 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid can inhibit the transcriptional activity of RORγt in living cells.

Materials:

  • HEK293T cells (or other suitable host cell line)

  • Expression vector for Gal4-RORγt LBD fusion protein

  • Reporter vector with a Gal4 upstream activation sequence (UAS) driving luciferase expression

  • Transfection reagent

  • Cell culture medium and supplements

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Co-transfect HEK293T cells with the Gal4-RORγt LBD expression vector and the UAS-luciferase reporter vector.

  • Plate the transfected cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid.

  • Incubate for 18-24 hours.

  • Lyse the cells and measure luciferase activity using a luminometer.

  • Plot the dose-response curve and calculate the IC50 value.

Protocol 3: Human Th17 Polarization and IL-17A Measurement

This is a primary cell assay that most closely mimics the physiological setting. Naive CD4+ T cells are isolated from human peripheral blood mononuclear cells (PBMCs) and differentiated into Th17 cells in the presence of the test compound.

Objective: To determine if 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid can inhibit the differentiation of human Th17 cells and the production of IL-17A.

Materials:

  • Human PBMCs isolated from healthy donor blood

  • Naive CD4+ T cell isolation kit

  • Th17 polarization cytokine cocktail (e.g., anti-CD3/CD28 beads, IL-6, TGF-β, IL-23, anti-IFN-γ, anti-IL-4)

  • RPMI-1640 medium and supplements

  • Human IL-17A ELISA kit

Procedure:

  • Isolate naive CD4+ T cells from human PBMCs.

  • Culture the cells in the presence of the Th17 polarization cytokine cocktail.

  • Simultaneously, treat the cells with a serial dilution of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid.

  • Culture the cells for 3-5 days.

  • Collect the cell culture supernatants.

  • Measure the concentration of IL-17A in the supernatants using an ELISA kit.

  • Plot the dose-response curve and calculate the IC50 value.

Data Presentation and Interpretation

The quantitative data generated from the experimental protocols should be summarized in a clear and concise manner to facilitate interpretation.

Table 1: Hypothetical Dose-Response Data for 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid

Assay TypeEndpointIC50 (µM)
RORγt TR-FRETCo-activator Binding0.5
RORγt Reporter GeneTranscriptional Activity1.2
Human Th17 PolarizationIL-17A Production2.5

A successful outcome would be the demonstration of potent activity in the biochemical assay, followed by consistent, albeit potentially less potent, activity in the cellular and primary cell assays. A discrepancy in potency between the assays can provide valuable insights into factors such as cell permeability and off-target effects.

Conclusion

The proposed mechanism of action for 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid as a RORγt inverse agonist provides a compelling rationale for its development as a novel anti-inflammatory agent. The experimental framework outlined in this guide offers a robust strategy for validating this hypothesis. Confirmation of this mechanism would position 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid as a promising candidate for the treatment of a wide range of Th17-mediated inflammatory diseases. Further investigation into its selectivity, pharmacokinetic, and pharmacodynamic properties will be essential next steps in its preclinical development.

References

  • Gilmore TD. The nuclear factor NF-κB pathway in inflammation. Cold Spring Harbor Perspectives in Biology. 2006;3(2):a000228. [Link]

  • Guendisch, U. et al. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo. PLoS ONE. 2017;12(8):e0183849. [Link]

  • Hayden MS, Ghosh S. Shared principles in NF-kappaB signaling. Cell. 2008;132(3):344-62. [Link]

  • Huh JR, Littman DR. Small-molecule inhibitors of RORγt: targeting Th17 cells and other applications. European Journal of Immunology. 2012;42(9):2232-7. [Link]

  • Jin, J. et al. Pharmacologic modulation of RORγt translates to efficacy in preclinical and translational models of psoriasis and inflammatory arthritis. Scientific Reports. 2016;6:38564. [Link]

  • Korn, T. et al. IL-17 and Th17 Cells. Annual Review of Immunology. 2009;27:485-517. [Link]

  • Lawrence T. The nuclear factor NF-kappaB pathway in inflammation. Cold Spring Harbor Perspectives in Biology. 2009;1(6):a001651. [Link]

  • Liu T, Zhang L, Joo D, Sun SC. NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. 2017;2:17023. [Link]

  • Patel, H. et al. Synthesis, Characterization, Biological Evaluations, and Computational Analysis of Some 6‐Methoxy‐2,3‐Dihydro‐1H‐Inden‐1‐One Derivatives for Analgesic and Anti‐inflammatory Activity. ChemistrySelect. 2026. [Link]

  • Solt LA, Burris TP. RORγt modulators for the treatment of autoimmune diseases. The Journal of Immunology. 2014;192(10):4487-93. [Link]

  • Sun, Z. et al. RORγt protein modifications and IL-17-mediated inflammation. Trends in Immunology. 2020;41(12):1094-1107. [Link]

  • Wang, Y. et al. A TR-FRET-based assay for screening RORgammaT modulators. Acta Pharmacologica Sinica. 2016;37(1):143-50. [Link]

  • Xiao, S. et al. Small-Molecule RORγt Antagonists Inhibit T Helper 17 Cell Differentiation and Efficacy in Murine Autoimmune Disease Models. The Journal of Immunology. 2014;192(10):4494-505. [Link]

  • Zhang, Y. et al. Structural and functional analysis of the RORγt ligand-binding domain. Journal of Biological Chemistry. 2011;286(2):1167-75. [Link]

Sources

Exploratory

A Comprehensive Technical Guide to 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid: Synthesis, Properties, and Therapeutic Potential

Introduction: The Indane Scaffold in Modern Drug Discovery The indane scaffold, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring, represents a privileged structure in medicinal chemistry....

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indane Scaffold in Modern Drug Discovery

The indane scaffold, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring, represents a privileged structure in medicinal chemistry. Its rigid framework provides a well-defined orientation for pendant functional groups, making it an attractive template for the design of small molecule therapeutics targeting a variety of biological entities.[1] Notable examples of drugs featuring the indane core include the acetylcholinesterase inhibitor Donepezil, for the treatment of Alzheimer's disease, and the anti-inflammatory agent Sulindac.[1][2] The versatility of the indane ring system allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of pharmacological properties.[1]

This technical guide focuses on a specific, promising derivative: 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid . The incorporation of a methoxy group and a carboxylic acid moiety onto the indane backbone introduces key physicochemical and pharmacodynamic properties that suggest significant therapeutic potential, particularly in the realm of inflammatory diseases. This document will provide an in-depth exploration of the synthesis, chemical characteristics, and putative biological applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a compound is fundamental to its development as a therapeutic agent.

PropertyValueSource
CAS Number 62956-62-1[3]
Molecular Formula C₁₁H₁₂O₃[3][4]
Molecular Weight 192.21 g/mol [3]
Melting Point 109 °C[3]
Appearance Solid
Purity ≥95% (commercially available)
InChI Key NYAXSJZIUOHLMW-UHFFFAOYSA-N
SMILES COC1=CC2=C(CCC2C(=O)O)C=C1[4]

Spectroscopic Characterization:

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons (a singlet around 3.8 ppm), the benzylic proton at the C1 position, and the methylene protons of the cyclopentane ring. The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).[5][6][7]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the carbonyl carbon of the carboxylic acid (in the range of 170-180 ppm), the aromatic carbons (with the methoxy-substituted carbon appearing at a characteristic chemical shift), the methoxy carbon (around 55 ppm), and the aliphatic carbons of the indane ring.[7][8]

  • Mass Spectrometry: The electron ionization mass spectrum would likely show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns of the indane and carboxylic acid moieties.[9][10]

Strategic Synthesis of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid

The synthesis of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid can be logically approached in a two-stage process. The first stage involves the construction of the core indanone structure, followed by the introduction of the carboxylic acid functionality at the C1 position.

Stage 1: Synthesis of the Precursor, 6-Methoxy-1-indanone

The most common and effective method for the synthesis of 1-indanones is the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids.[11][12] In the case of 6-methoxy-1-indanone, the starting material is 3-(3-methoxyphenyl)propanoic acid.

Synthesis_Stage1 start 3-(3-methoxyphenyl)propanoic acid reagents Polyphosphoric Acid (PPA) or Triflic Acid (TfOH) start->reagents intermediate 6-Methoxy-1-indanone reagents->intermediate caption Synthesis of 6-Methoxy-1-indanone.

Caption: Synthesis of 6-Methoxy-1-indanone.

Detailed Experimental Protocol: Intramolecular Friedel-Crafts Acylation

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 3-(3-methoxyphenyl)propanoic acid.

  • Addition of Catalyst: Add a suitable acid catalyst, such as polyphosphoric acid (PPA) or triflic acid (TfOH), to the flask. The choice of catalyst can influence the regioselectivity of the cyclization.

  • Reaction Conditions: Heat the reaction mixture with stirring. The temperature and reaction time will depend on the chosen catalyst. For PPA, temperatures are typically elevated (e.g., 80-100 °C).

  • Work-up: After the reaction is complete (monitored by TLC), cool the mixture and carefully pour it into ice water to quench the reaction.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 6-methoxy-1-indanone.[11][12]

Stage 2: Conversion of 6-Methoxy-1-indanone to the Target Carboxylic Acid

Several synthetic strategies can be envisioned for the conversion of the ketone precursor to the desired carboxylic acid. A plausible and efficient method involves a two-step sequence: a Reformatsky reaction followed by dehydration and hydrolysis.

Synthesis_Stage2 start 6-Methoxy-1-indanone step1_reagents 1. BrCH₂CO₂Et, Zn 2. H₃O⁺ start->step1_reagents intermediate1 Ethyl 1-hydroxy-6-methoxy-2,3-dihydro-1H- indene-1-carboxylate step1_reagents->intermediate1 step2_reagents 1. Dehydration (e.g., H⁺, heat) 2. Hydrolysis (e.g., NaOH, H₂O then H₃O⁺) intermediate1->step2_reagents final_product 6-Methoxy-2,3-dihydro-1H- indene-1-carboxylic acid step2_reagents->final_product caption Conversion to the target carboxylic acid.

Caption: Conversion to the target carboxylic acid.

Detailed Experimental Protocol: Reformatsky Reaction and Subsequent Transformations

  • Reformatsky Reaction:

    • Activate zinc dust by washing with dilute hydrochloric acid, followed by water, ethanol, and diethyl ether, and then dry under vacuum.

    • In a flame-dried flask under an inert atmosphere, add the activated zinc and a solution of 6-methoxy-1-indanone and ethyl bromoacetate in a suitable solvent (e.g., anhydrous benzene or THF).

    • Initiate the reaction by gentle heating. Once the reaction starts, maintain it at a moderate temperature.

    • After the reaction is complete, cool the mixture and hydrolyze it with dilute sulfuric acid.

    • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate to obtain the crude β-hydroxy ester.[13][14][15]

  • Dehydration and Hydrolysis:

    • The crude β-hydroxy ester can be dehydrated by heating with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) to yield the corresponding α,β-unsaturated ester.

    • The resulting ester is then hydrolyzed to the carboxylic acid by heating with an aqueous solution of a base (e.g., sodium hydroxide), followed by acidification with a strong acid.

    • The final product, 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid, can be purified by recrystallization.

Pharmacological Rationale and Potential Therapeutic Applications

The structural features of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid provide a strong rationale for its potential as a therapeutic agent, particularly in the context of inflammatory and autoimmune diseases.

The Role of the Methoxy Group

The methoxy group is a common substituent in many natural products and approved drugs.[4][16] Its presence can significantly influence a molecule's physicochemical and pharmacokinetic properties:

  • Improved Physicochemical Properties: The methoxy group can enhance solubility and alter the electronic properties of the aromatic ring.[16]

  • Enhanced Ligand-Target Binding: It can participate in hydrogen bonding and other non-covalent interactions within a receptor's binding pocket, thereby improving potency and selectivity.[4][16][17]

  • Metabolic Considerations: While the methoxy group can be a site of metabolism (O-demethylation by cytochrome P450 enzymes), this can sometimes lead to the formation of active metabolites.[17]

The Significance of the Carboxylic Acid Moiety

The carboxylic acid functional group is a key pharmacophore in a vast number of drugs.[2][18] Its importance stems from:

  • Drug-Receptor Interactions: The ability to exist as a carboxylate anion at physiological pH allows for strong ionic interactions and hydrogen bonding with amino acid residues in the target protein.[3][19]

  • Improved Water Solubility: The presence of a carboxylic acid group generally increases the water solubility of a compound, which is often beneficial for drug formulation and bioavailability.[18][19]

  • Bioisosteric Replacement: In cases where the carboxylic acid group presents metabolic liabilities or poor membrane permeability, it can be replaced with bioisosteres such as tetrazoles or hydroxamic acids to optimize the drug's properties.[1][2][20][21][22]

Potential Biological Target: RORγt

Recent research has highlighted the potential of indane derivatives as modulators of the Retinoic acid receptor-related orphan receptor gamma t (RORγt).[10] RORγt is a nuclear receptor that acts as a master regulator of Th17 cell differentiation and the production of pro-inflammatory cytokines like IL-17.[23][24][25] As such, RORγt has emerged as a promising therapeutic target for a range of autoimmune and inflammatory conditions, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[16][20][21][22][26]

Several small molecule inhibitors of RORγt are currently in clinical development.[16][22][26] The indane scaffold of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid, combined with its functional groups, makes it a compelling candidate for investigation as a novel RORγt inhibitor.

RORgt_Pathway cluster_Th17 Th17 Cell RORgt RORγt IL17 IL-17 and other pro-inflammatory cytokines RORgt->IL17 Transcription Inflammation Inflammation and Autoimmune Disease IL17->Inflammation Target_Compound 6-Methoxy-2,3-dihydro-1H- indene-1-carboxylic acid Target_Compound->RORgt Inhibition caption Proposed mechanism of action.

Caption: Proposed mechanism of action.

Future Directions and Conclusion

6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid represents a molecule of significant interest for further investigation in drug discovery. The synthetic routes outlined in this guide provide a clear path to obtaining this compound for biological evaluation. Future research should focus on:

  • In Vitro Biological Evaluation: Screening the compound for its inhibitory activity against RORγt and its effect on IL-17 production in Th17 cells.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs with modifications to the methoxy and carboxylic acid groups, as well as substitutions on the aromatic ring, to optimize potency and selectivity.

  • In Vivo Efficacy Studies: Evaluating the therapeutic potential of promising candidates in animal models of inflammatory and autoimmune diseases.

  • Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to determine their suitability for clinical development.

References

  • Scribd. (n.d.). Indane Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • Eburon Organics. (n.d.). Indane Derivatives. Retrieved from [Link]

  • PLOS One. (2021).
  • PubMed. (2020).
  • ScienceDirect. (2021).
  • PubMed Central. (2021). Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases. PubMed Central.
  • ResearchGate. (2019). Retinoic acid receptor-related orphan receptor gamma-t (RORγt) inhibitors in clinical development for the treatment of autoimmune diseases: a patent review (2016-present).
  • ACS Publications. (2020). Discovery of BMS-986251: A Clinically Viable, Potent, and Selective RORγt Inverse Agonist.
  • PLOS One. (2021).
  • Drug Discovery and Development. (2022).
  • Organic Chemistry Portal. (n.d.). Darzens Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • PubChemLite. (n.d.). 6-methoxy-2,3-dihydro-1h-indene-1-carboxylic acid. Retrieved from [Link]

  • PubMed Central. (2018). Synthesis of 1-indanones with a broad range of biological activity. PubMed Central.
  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Darzens reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Indanone. Retrieved from [Link]

  • PubChemLite. (n.d.). 6-methoxy-3-oxo-2,3-dihydro-1h-indene-1-carboxylic acid. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 6-methoxy-1-indanone. Retrieved from [Link]

  • SciELO. (2020). 1-indanone derivatives: a novel one-pot approach to imides via beckmann-like rearrangement and theoretical insights into their interactions with ache enzyme. SciELO.
  • PubMed Central. (2015). Non-Conventional Methodologies in the Synthesis of 1-Indanones. PubMed Central.
  • PubChem. (n.d.). 6-methoxy-1H-indole-2-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Indene-1-carboxylic acid, 2,3-dihydro-. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1H-Indene, 2,3-dihydro-1,6-dimethyl-. Retrieved from [Link]

  • ACS Publications. (2011). Scale-Up of a Reformatsky Reaction to an Indenyl Butanoate. Organic Process Research & Development, 15(6), 1433-1437.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum (DMSO- d 6 ) of di carboxylic acid 3f Scheme 2. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • NIST WebBook. (n.d.). Indene. Retrieved from [Link]

Sources

Foundational

The Indene Carboxylic Acid Core: A Journey from Classic Synthesis to Modern Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction The indene scaffold, a bicyclic hydrocarbon comprising a fused benzene and cyclopentene ring, represents a privileg...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The indene scaffold, a bicyclic hydrocarbon comprising a fused benzene and cyclopentene ring, represents a privileged structure in the landscape of medicinal chemistry.[1] Its inherent rigidity and amenability to diverse functionalization have established it as a cornerstone in the development of a wide array of therapeutic agents.[1] Among the myriad of indene derivatives, indene carboxylic acids have carved a significant niche, leading to the discovery of potent non-steroidal anti-inflammatory drugs (NSAIDs), diuretics, and, more recently, promising candidates in oncology and virology. This guide provides a comprehensive exploration of the discovery and history of indene carboxylic acids, delving into their foundational synthesis, the evolution of synthetic methodologies, and their journey to becoming critical pharmacophores. We will examine the causality behind experimental choices in their development, present detailed protocols for key syntheses, and provide quantitative data to illustrate their structure-activity relationships and pharmacological profiles.

Part 1: The Genesis of the Indene Carboxylic Acid Scaffold: Foundational Synthetic Strategies

The early history of indene carboxylic acids is intrinsically linked to the development of methods for constructing the indene ring system itself. Classic organic reactions laid the groundwork for accessing the indanone precursors, which could then be further elaborated to the desired carboxylic acid derivatives.

The Intramolecular Friedel-Crafts Acylation: A Cornerstone of Indanone Synthesis

One of the most robust and enduring methods for constructing the 1-indanone core, a key precursor to many indene carboxylic acids, is the intramolecular Friedel-Crafts acylation.[2][3] This reaction typically involves the cyclization of 3-arylpropanoic acids or their more reactive acyl chloride counterparts, promoted by a strong Brønsted or Lewis acid.[2][3]

The choice between the direct cyclization of the carboxylic acid and the two-step process via the acyl chloride is a classic example of balancing reaction efficiency with green chemistry principles. The direct cyclization is atom-economical, producing only water as a byproduct, but often necessitates harsh conditions.[3] The acyl chloride route proceeds under milder conditions but generates corrosive byproducts.[3]

Experimental Protocol: Synthesis of 1-Indanone from 3-Phenylpropanoic Acid via Intramolecular Friedel-Crafts Acylation [4]

Objective: To synthesize the core 1-indanone structure, a foundational precursor for various indene carboxylic acid derivatives.

Materials:

  • 3-phenylpropanoic acid

  • Triflic acid (TfOH)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 3-phenylpropanoic acid (1 equivalent) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triflic acid (typically 3-4 equivalents) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing ice and a saturated solution of sodium bicarbonate to neutralize the acid.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure 1-indanone.

Historical Ring-Forming Reactions: Stobbe and Dieckmann Condensations

Beyond the Friedel-Crafts acylation, other classic condensation reactions have been instrumental in the historical synthesis of indene precursors.

The Stobbe condensation , first described in 1893, involves the base-catalyzed reaction of a ketone or aldehyde with a succinic acid ester to form alkylidene succinic acids.[5][6] These products can then be cyclized to form the indanone system.[5]

Stobbe condensation pathway to indanone precursors.

The Dieckmann condensation , an intramolecular version of the Claisen condensation, utilizes a diester that cyclizes in the presence of a strong base to form a β-keto ester.[1][7] A suitably substituted 1,6-diester can be cyclized to form the five-membered cyclopentanone ring, which is the core of an indanone.[1][7]

Part 2: The Rise of Indene Carboxylic Acids as Therapeutic Agents

The therapeutic potential of indene carboxylic acids was prominently realized with the development of the NSAID Sulindac and the diuretic Indacrinone. These drugs exemplify the successful application of the indene scaffold in medicinal chemistry.

Sulindac: A Prodrug Approach to Anti-Inflammatory Therapy

Sulindac, an indene acetic acid derivative, was developed by Merck & Co. and approved for medical use in 1976.[8][9] It is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.[8][9] A key feature of Sulindac is its nature as a prodrug. Following oral administration, the inactive sulfoxide form is reversibly metabolized in the liver to the active sulfide metabolite, which is responsible for its therapeutic effects.[8][9] This metabolic activation strategy was designed to reduce gastrointestinal side effects.[8]

The mechanism of action of Sulindac's active sulfide metabolite is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[8][10] These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[8][10]

Sulindac_MOA Sulindac Sulindac (Prodrug) (Sulfoxide) Liver Liver Metabolism Sulindac->Liver SulindacSulfide Sulindac Sulfide (Active Metabolite) COX COX-1 & COX-2 Enzymes SulindacSulfide->COX Inhibits SulindacSulfone Sulindac Sulfone (Inactive Metabolite) Liver->SulindacSulfide Reduction Liver->SulindacSulfone Oxidation Prostaglandins Prostaglandin Synthesis COX->Prostaglandins Catalyzes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediates

Metabolic activation and mechanism of action of Sulindac.

Experimental Protocol: Synthesis of 5-fluoro-2-methyl-1-(p-methylthiobenzylidene)-3-indene acetic acid (Sulindac precursor) [11]

Objective: To synthesize a key intermediate in the production of Sulindac.

Materials:

  • 6-fluoro-2-methylindanone

  • Cyanoacetic acid

  • Acetic acid

  • Ammonium acetate

  • Toluene

  • Ethanol

  • Potassium hydroxide (KOH)

  • p-methylthiobenzaldehyde

Procedure:

  • Synthesis of 5-fluoro-2-methylindene-3-acetic acid:

    • A mixture of 6-fluoro-2-methylindanone, cyanoacetic acid, acetic acid, and ammonium acetate in dry toluene is refluxed with stirring, with the liberated water collected in a Dean-Stark trap.

    • The toluene is concentrated, and the residue is dissolved in hot ethanol and aqueous potassium hydroxide solution.

    • The resulting mixture is further treated with KOH in water and refluxed to hydrolyze the nitrile.

  • Condensation with p-methylthiobenzaldehyde:

    • The 5-fluoro-2-methylindene-3-acetic acid is then condensed with p-methylthiobenzaldehyde to yield 5-fluoro-2-methyl-1-(p-methylthiobenzylidene)-3-indene acetic acid.

Table 1: Pharmacokinetic Properties of Sulindac [9][12][13]

ParameterValue
Absorption Rapidly absorbed orally
Protein Binding >90% (Sulindac and its metabolites)
Metabolism Reversible reduction to active sulfide, irreversible oxidation to inactive sulfone
Elimination Approximately 50% excreted in urine, primarily as conjugated sulfone metabolite
Half-life (Sulfide) ~16.4 hours
Indacrinone: A Chiral Diuretic

Indacrinone is a loop diuretic with the interesting property that its two enantiomers possess different biological activities. The (R)-enantiomer is the active diuretic, while the (S)-enantiomer has a uricosuric effect, meaning it promotes the excretion of uric acid. This complementary activity of the two enantiomers makes the racemic mixture a potentially valuable therapeutic agent, as diuretics can sometimes cause hyperuricemia.

The synthesis of Indacrinone involves a multi-step sequence, including a Friedel-Crafts acylation to form the indanone core, followed by several functional group manipulations to introduce the final carboxylic acid side chain. The enantioselective synthesis of Indacrinone has also been a subject of research, with methods like chiral phase-transfer catalysis being employed to obtain the desired enantiomer.[14]

Part 3: Expanding Horizons: Indene Carboxylic Acids in Modern Drug Discovery

The versatility of the indene carboxylic acid scaffold has led to its exploration in therapeutic areas beyond inflammation and diuresis.

Anticancer Applications: Targeting Retinoic Acid Receptors

A series of novel indene-derived compounds have been designed and synthesized as agonists for the retinoic acid receptor α (RARα).[8][15] RARα plays a crucial role in cell differentiation and apoptosis, making it an important target in cancer therapy.[8] The natural ligand for RARα, all-trans-retinoic acid (ATRA), is used to treat acute promyelocytic leukemia (APL), but its use is limited by its instability.[8] The rigid indene skeleton provides a stable platform for designing new RARα agonists.[8]

Structure-activity relationship (SAR) studies have shown that an amide linker between the indene core and a benzoic acid moiety is a key feature for RARα specificity.[15] For example, 4-((3-isopropoxy-2,3-dihydro-1H-inden-5-yl)-carbamoyl)benzoic acid has shown a high binding affinity to RARα and potent activity in inducing the differentiation of NB4 leukemia cells.[8][15]

Table 2: In Vitro Activity of Selected Indene-Based RARα Agonists [8][15]

CompoundRARα Binding Affinity (IC₅₀, nM)NB4 Cell Differentiation (%) at 5 µM
36d 14.8868.88
36e 24.25Not Reported
Antiviral and Other Emerging Applications

The indene scaffold is also being investigated for its potential in developing antiviral agents. For instance, derivatives of indole-3-carboxylic acid, a related heterocyclic structure, have shown activity against SARS-CoV-2.[16] While distinct from indene, this highlights the potential of rigid, aromatic carboxylic acid-containing molecules in antiviral research. The rationale for exploring indene derivatives in this context often stems from their ability to mimic the structural features of known viral inhibitors or to interact with key viral enzymes.

Furthermore, indene derivatives are being explored as inhibitors of tubulin polymerization for anticancer applications and as succinate dehydrogenase inhibitors for use as fungicides.[17][18]

Conclusion

The journey of indene carboxylic acids from their origins in classic organic synthesis to their current status as versatile pharmacophores is a testament to the enduring power of scaffold-based drug discovery. The foundational work on constructing the indene ring system through reactions like the Friedel-Crafts acylation, Stobbe condensation, and Dieckmann condensation paved the way for the development of landmark drugs such as Sulindac and Indacrinone. Today, the unique structural and electronic properties of the indene carboxylic acid core continue to inspire the design and synthesis of novel therapeutic agents targeting a diverse range of diseases, from cancer to viral infections. As our understanding of disease biology deepens and synthetic methodologies become more sophisticated, the indene carboxylic acid scaffold is poised to remain a valuable and productive platform for innovation in medicinal chemistry.

References

  • Guan, X., Luo, P., He, Q., Hu, Y., & Yu, Y. (2016). Design, Synthesis and Evaluation of Indene Derivatives as Retinoic Acid Receptor α Agonists. Molecules, 22(1), 32. [Link]

  • Guan, X., Luo, P., He, Q., Hu, Y., & Yu, Y. (2016). Design, Synthesis and Evaluation of Indene Derivatives as Retinoic Acid Receptor α Agonists. Molecules, 22(1), 32. [Link]

  • Patsnap Synapse. (2024).
  • Dolling, U. H., Davis, P., & Grabowski, E. J. J. (1984). Efficient catalytic asymmetric alkylations. 1. Enantioselective synthesis of (+)-indacrinone via chiral phase-transfer catalysis. Journal of the American Chemical Society, 106(2), 446–447. [Link]

  • Cravotto, G., Orio, L., & Carnaroglio, D. (2014). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 19(6), 7193–7207. [Link]

  • Eburon Organics. (n.d.). Indane. [Link]

  • Stobbe, H. (1893). Studien über die Reaktion zwischen Ketonen und Bernsteinsäureester. Berichte der deutschen chemischen Gesellschaft, 26(3), 2312–2319. [Link]

  • Dolling, U. H., Davis, P., & Grabowski, E. J. J. (1984). Efficient catalytic asymmetric alkylations. 1. Enantioselective synthesis of (+)-indacrinone via chiral phase-transfer catalysis. Journal of the American Chemical Society, 106(2), 446–447. [Link]

  • PrepChem.com. (n.d.). Synthesis of Step 1: (Z)-5-Fluoro-3-(1-hydroxyethyl)-2-methyl-1-(4-methylthiobenzylidene)indene. [Link]

  • Organic Syntheses. (n.d.). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. [Link]

  • Davies, N. M. (1997). Clinical pharmacokinetics of sulindac. A dynamic old drug. Clinical Pharmacokinetics, 32(6), 437–451. [Link]

  • Wikipedia. (n.d.). Stobbe condensation. [Link]

  • Khan, I., et al. (2024). Pharmacological Potential of Sulindac and Its Active Metabolite: A Comprehensive Review. Pharmaceuticals, 17(1), 89. [Link]

  • Mitchell, J. A., et al. (1994). Selectivity of nonsteroidal anti-inflammatory drugs as inhibitors of constitutive and inducible cyclooxygenase. Proceedings of the National Academy of Sciences, 90(24), 11693-11697. [Link]

  • Ghorab, M. M., et al. (2021). Design, synthesis, and biological evaluation of novel quinazoline derivatives as potent anticancer agents. Molecules, 26(11), 3169. [Link]

  • Pinney, K. G., et al. (2017). Synthesis and biological evaluation of benzocyclooctene-based and indene-based anticancer agents that function as inhibitors of tubulin polymerization. MedChemComm, 8(3), 584-593. [Link]

  • Grokipedia. (2026). Stobbe condensation. [Link]

  • SynArchive. (n.d.). Stobbe Condensation. [Link]

  • Parreira, R. L. T., et al. (2011). Synthesis of 1-indanones through the intramolecular Friedel-Crafts acylation reaction using NbCl5 as Lewis acid. Catalysis Communications, 12(11), 947-950. [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 1-hydroxy-1H-indene-2-carboxylic acid 1. [Link]

  • Khan, A., et al. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 27(19), 6598. [Link]

  • Brown, J. T., et al. (2020). Recent advances in the design of RAR α and RAR β agonists as orally bioavailable drugs. A review. Bioorganic & Medicinal Chemistry, 28(1), 115197. [Link]

  • Shchelkanov, M. Y., et al. (2023). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Acta Naturae, 15(4), 83-91. [Link]

  • Mignot, A., et al. (1989). Pharmacokinetics of sulindac in aged patients presenting with inflammatory joint disease. Therapie, 44(4), 253-256. [Link]

  • ResearchGate. (n.d.). Synthesis of indan-1-carboxylic acid-3-semicarbazone (6). [Link]

  • Google Patents. (n.d.). US3692651A - Process for preparing cis 5-fluoro-2-methyl - 1 - (p-methylsulfinylbenzylidene)-3-indenyl acetic acid.
  • Wang, Y., et al. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247579. [Link]

  • StatPearls. (2024). Sulindac. [Link]

  • Prasher, P., & Sharma, M. (2021). Anticancer compounds based on indene/ 1, 3‐indandione based scaffolds. Archiv der Pharmazie, 354(10), 2100155. [Link]

  • Google Patents. (n.d.). DK416975A - PROCEDURE FOR THE PREPARATION OF 5-FLUORO-2-METHYL-1- (PARAMETHYLSULFINYLBENZYLIDENE) -INDENYL-3-ACETIC ACID.
  • Shchelkanov, M. Y., et al. (2023). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Acta Naturae, 15(4), 83-91. [Link]

  • Wang, Y., et al. (2023). Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247579. [Link]

  • Drugs.com. (2025). Sulindac: Package Insert / Prescribing Information. [Link]

  • Xiao, Q., et al. (2011). Direct Synthesis of 1-Indanones via Pd-Catalyzed Olefination and Ethylene Glycol-Promoted Aldol-Type Annulation Cascade. Organic Letters, 13(2), 268-271. [Link]

  • Meng, Z., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. [Link]

  • Yetra, S. R., et al. (2015). Enantioselective Synthesis of Aza-Flavanones with an All-Carbon Quaternary Stereocenter via NHC-Catalyzed Intramolecular Annulation. Organic Letters, 17(19), 4858–4861. [Link]

  • ResearchGate. (n.d.). RARa agonists and antagonist. [Link]

  • Prieto, E., et al. (2018). Enantioselective synthesis of 3-hydroxy- and 3-amino-3-alkynyl-2-oxindoles by the dimethylzinc-mediated addition of terminal alkynes to isatins and isatin-derived ketimines. Organic & Biomolecular Chemistry, 16(20), 3745-3755. [Link]

  • ResearchGate. (n.d.). IC 50 values for the inhibition of COX-1 and COX-2 in the human whole.... [Link]

  • De Clercq, E. (2009). Rationale for the pharmaceutical industry to develop antiviral drugs. Nature Reviews Drug Discovery, 8(11), 909-910. [Link]

  • Li, Y., et al. (2022). Development of Broad-Spectrum Antiviral Agents—Inspiration from Immunomodulatory Natural Products. Molecules, 27(13), 4239. [Link]

  • ResearchGate. (n.d.). Selectivity of NSAIDs presented as COX‐1/COX‐2 IC50 values. [Link]

  • Spogli, R., & Pescitelli, G. (2020). Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition. Molecules, 25(18), 4165. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Potential Therapeutic Targets of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The indane scaffold represents a "privileged" structure in medicinal chemistry, forming the backbone of...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The indane scaffold represents a "privileged" structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2] This technical guide delves into the potential therapeutic targets of a specific indane derivative, 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid. While direct experimental data on this compound is limited, this document synthesizes information from structurally related molecules, pharmacophore modeling, and the known biological landscape of the indane core to propose and prioritize potential protein targets. We will explore the structural rationale for these interactions and provide detailed, actionable experimental protocols for the validation of these hypotheses. This guide is intended to serve as a foundational resource for researchers seeking to elucidate the mechanism of action and therapeutic potential of this promising compound.

Introduction: The Therapeutic Promise of the Indane Scaffold

The indane nucleus, a bicyclic framework consisting of a benzene ring fused to a cyclopentane ring, offers a rigid and synthetically tractable scaffold for drug design.[1][2] Its unique three-dimensional structure allows for precise positioning of functional groups to interact with biological targets. This has led to the development of successful drugs such as the anti-inflammatory agent Sulindac and the HIV protease inhibitor Indinavir.[1][2] Derivatives of the indane core have shown a wide array of pharmacological activities, suggesting that this chemical motif can be tailored to interact with a variety of protein families.

6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid is a member of this versatile family. The presence of a carboxylic acid group, a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs), and a methoxy-substituted aromatic ring, suggests potential interactions with targets involved in inflammation and metabolic signaling pathways. This guide will systematically explore these possibilities.

Prioritized Potential Therapeutic Targets

Based on an analysis of the structure of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid and the known activities of related compounds, we have prioritized the following potential therapeutic targets. The subsequent sections will provide a detailed rationale and validation strategy for each.

Table 1: Prioritized Potential Therapeutic Targets of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid

PriorityTarget ClassSpecific Target(s)Rationale
High Nuclear ReceptorsRORγt, PPARγStructural similarity to known modulators; anti-inflammatory potential.
Medium EnzymesCOX-2Presence of carboxylic acid and anti-inflammatory activity of related compounds.
Exploratory EnzymesMMP-13Carboxylic acid moiety can act as a zinc-binding group.
Exploratory G-Protein Coupled ReceptorsGPR40/FFAR1Structural features align with known agonists.

High Priority Targets: Nuclear Receptors

Nuclear receptors are a superfamily of ligand-activated transcription factors that regulate a wide range of physiological processes, including inflammation, metabolism, and development. Their ligand-binding pockets are often amenable to interaction with small molecules.

Retinoid-related Orphan Receptor γt (RORγt)

RORγt is the master regulator of T helper 17 (Th17) cell differentiation, which plays a critical role in autoimmune and inflammatory diseases.[3][4] Inhibition of RORγt is a promising therapeutic strategy for these conditions.

Rationale for RORγt as a Target:

A recent study demonstrated that derivatives of the structurally similar 6-methoxy-2,3-dihydro-1H-inden-1-one exhibit analgesic and anti-inflammatory activity, and molecular docking studies revealed strong interactions with the orphan nuclear receptor RORγ.[5] The indane scaffold of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid can potentially fit into the ligand-binding domain of RORγt. The carboxylic acid could form key hydrogen bond interactions with residues in the binding pocket, while the methoxy-substituted phenyl ring could engage in hydrophobic and aromatic interactions.

Proposed Signaling Pathway and Point of Intervention:

RORgt_Pathway IL6_TGFb IL-6, TGF-β STAT3 STAT3 IL6_TGFb->STAT3 RORgt_mRNA RORγt mRNA STAT3->RORgt_mRNA induce transcription RORgt_Protein RORγt Protein RORgt_mRNA->RORgt_Protein IL17_Gene IL-17 Gene RORgt_Protein->IL17_Gene activate transcription IL17_mRNA IL-17 mRNA IL17_Gene->IL17_mRNA IL17_Protein IL-17 Protein (Pro-inflammatory) IL17_mRNA->IL17_Protein Compound 6-Methoxy-2,3-dihydro-1H- indene-1-carboxylic acid Compound->RORgt_Protein inhibit

Caption: Proposed inhibition of the RORγt signaling pathway.

Peroxisome Proliferator-Activated Receptor γ (PPARγ)

PPARγ is a key regulator of adipogenesis, lipid metabolism, and inflammation.[6] Agonists of PPARγ, such as the thiazolidinediones, are used to treat type 2 diabetes.

Rationale for PPARγ as a Target:

The general structure of many PPARγ agonists includes a carboxylic acid head group and a hydrophobic tail. 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid fits this general pharmacophore. The carboxylic acid can interact with key residues in the PPARγ ligand-binding domain, such as those in the activation function-2 (AF-2) helix, while the indane ring system can occupy the hydrophobic pocket. Pharmacophore models for PPARγ agonists often feature a hydrogen bond acceptor, a hydrophobic feature, and an aromatic ring, all of which are present in the topic compound.[7][8][9]

Medium Priority Target: Cyclooxygenase-2 (COX-2)

COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[10][11] Selective COX-2 inhibitors are a major class of anti-inflammatory drugs.

Rationale for COX-2 as a Target:

Many NSAIDs are carboxylic acid derivatives. The anti-inflammatory activity of indane-1-carboxylic acid derivatives has been documented.[11][12][13] The carboxylic acid moiety of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid can chelate the heme iron in the active site of COX-2, a common mechanism for COX inhibitors. The indane scaffold can fit into the hydrophobic channel of the COX-2 active site. Pharmacophore models for COX-2 inhibitors typically include a hydrogen bond acceptor, a hydrophobic region, and an aromatic ring system, all features present in our compound of interest.[1][14][15][16]

Exploratory Targets

Matrix Metalloproteinase-13 (MMP-13)

Rationale for MMP-13 as a Target:

Many MMP inhibitors contain a zinc-binding group, often a carboxylic acid or a hydroxamate.[19] The carboxylic acid of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid could potentially chelate the catalytic zinc ion in the active site of MMP-13. The indane ring could then occupy the S1' specificity pocket of the enzyme.

G-Protein Coupled Receptor 40 (GPR40/FFAR1)

GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a receptor for medium and long-chain fatty acids and is a promising target for the treatment of type 2 diabetes due to its role in glucose-stimulated insulin secretion.[20][21]

Rationale for GPR40/FFAR1 as a Target:

The basic pharmacophore for GPR40 agonists consists of a carboxylic acid headgroup and a hydrophobic tail, mimicking endogenous fatty acid ligands.[20] 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid possesses these features. The carboxylic acid can interact with key arginine residues in the binding pocket of GPR40, while the indane moiety can occupy the hydrophobic channel.

Experimental Validation Protocols

The following section provides detailed, step-by-step methodologies for validating the interaction of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid with the prioritized targets.

Workflow for Target Validation:

Target_Validation_Workflow Start Start: Compound Synthesized and Characterized Biochemical_Assays Tier 1: Biochemical Assays (Binding & Enzymatic) Start->Biochemical_Assays Biochemical_Assays->Start Inactive Cell_Based_Assays Tier 2: Cell-Based Assays (Reporter Gene, Cytokine Release) Biochemical_Assays->Cell_Based_Assays Active Cell_Based_Assays->Biochemical_Assays Inactive In_Vivo_Models Tier 3: In Vivo Models of Disease (e.g., Arthritis, Diabetes) Cell_Based_Assays->In_Vivo_Models Active In_Vivo_Models->Cell_Based_Assays Inefficacious Hit_To_Lead Hit-to-Lead Optimization In_Vivo_Models->Hit_To_Lead Efficacious

Caption: A tiered approach to target validation.

RORγt Target Validation

a) Ligand Binding Assay (Biochemical)

  • Principle: To determine if the compound directly binds to the RORγt ligand-binding domain (LBD).

  • Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

  • Procedure:

    • Express and purify recombinant human RORγt LBD.

    • In a 384-well plate, add a constant concentration of a fluorescently labeled RORγt ligand (tracer) and a terbium-labeled anti-His antibody that binds to the His-tagged RORγt LBD.

    • Add increasing concentrations of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid.

    • Incubate to allow binding to reach equilibrium.

    • Measure the TR-FRET signal. A decrease in the signal indicates displacement of the tracer by the test compound.

    • Calculate the IC50 value from the dose-response curve.

b) RORγt Reporter Gene Assay (Cell-based)

  • Principle: To measure the functional consequence of compound binding on RORγt transcriptional activity.

  • Method: Luciferase reporter assay in a suitable cell line (e.g., HEK293T).

  • Procedure:

    • Co-transfect cells with a plasmid encoding the Gal4 DNA-binding domain fused to the RORγt LBD and a reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activating sequence.

    • Treat the transfected cells with increasing concentrations of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid.

    • After an appropriate incubation period, lyse the cells and measure luciferase activity.

    • A decrease in luciferase activity indicates an antagonist effect. Calculate the IC50 value.

PPARγ Target Validation

a) PPARγ Ligand Binding Assay (Biochemical)

  • Principle: To assess the direct binding of the compound to the PPARγ LBD.

  • Method: Competitive radioligand binding assay.

  • Procedure:

    • Incubate recombinant human PPARγ LBD with a constant concentration of a radiolabeled PPARγ agonist (e.g., [3H]-Rosiglitazone).

    • Add increasing concentrations of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid.

    • After incubation, separate bound from free radioligand (e.g., by filtration).

    • Quantify the bound radioactivity. A decrease in radioactivity indicates competition for the binding site.

    • Determine the Ki value.

b) PPARγ Transactivation Assay (Cell-based)

  • Principle: To determine the effect of the compound on PPARγ-mediated gene transcription.

  • Method: Luciferase reporter assay.

  • Procedure:

    • Transfect a suitable cell line (e.g., 3T3-L1 preadipocytes) with a reporter plasmid containing a luciferase gene driven by a PPARγ response element (PPRE).

    • Treat the cells with increasing concentrations of the test compound.

    • Measure luciferase activity after incubation. An increase in luciferase activity indicates agonistic activity.

COX-2 Target Validation

a) COX-2 Enzymatic Assay (Biochemical)

  • Principle: To measure the direct inhibition of COX-2 enzymatic activity.

  • Method: Fluorometric or colorimetric assay that measures the peroxidase activity of COX-2.

  • Procedure:

    • In a microplate, add purified human or ovine COX-2 enzyme.

    • Add increasing concentrations of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid.

    • Initiate the reaction by adding arachidonic acid as the substrate.

    • Measure the production of prostaglandin G2 (PGG2), which is then reduced to PGH2, and the peroxidase activity is measured using a suitable probe.

    • Calculate the IC50 value. A similar assay should be run in parallel for COX-1 to determine selectivity.

b) Prostaglandin E2 (PGE2) Production Assay (Cell-based)

  • Principle: To measure the inhibition of PGE2 production in a cellular context.

  • Method: Enzyme-linked immunosorbent assay (ELISA).

  • Procedure:

    • Culture a suitable cell line (e.g., RAW 264.7 macrophages) and stimulate with lipopolysaccharide (LPS) to induce COX-2 expression.

    • Treat the stimulated cells with increasing concentrations of the test compound.

    • After incubation, collect the cell supernatant.

    • Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit.

    • Calculate the IC50 for the inhibition of PGE2 production.

Conclusion and Future Directions

6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid presents a compelling starting point for a drug discovery program. Its structural features, combined with the known pharmacology of the indane scaffold, point towards several high-value therapeutic targets, particularly in the areas of inflammation and metabolic disease. The prioritized targets—RORγt, PPARγ, and COX-2—offer distinct and well-validated pathways for therapeutic intervention. The experimental protocols outlined in this guide provide a clear and logical framework for elucidating the precise mechanism of action of this compound. Successful validation against one or more of these targets will pave the way for lead optimization, in vivo efficacy studies, and ultimately, the development of novel therapeutics.

References

  • Eburon Organics. Indane Derivatives. [Link]

  • Temml, V., et al. (2014). Pharmacophore modeling for COX-1 and -2 inhibitors with LigandScout in comparison to Discovery Studio. Future Medicinal Chemistry. [Link]

  • Gker B, et al. (2012). Pharmacophore-driven identification of PPARγ agonists from natural sources. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Prasetyo, Y. T., et al. (2022). The Search for Cyclooxygenase-2 (COX-2) Inhibitors for the Treatment of Inflammation Disease: An in-silico Study. International Journal of Nanomedicine. [Link]

  • Lewis, S. N., et al. (2015). Pharmacophore modeling improves virtual screening for novel peroxisome proliferator-activated receptor-gamma ligands. Journal of Computer-Aided Molecular Design. [Link]

  • Sharma, P., et al. (2016). Exploring Structural Parameters for Designing Cox-1 and Cox-2 Inhibitors: Pharmacophoric Modeling, Virtual Screening and Docking. Der Pharma Chemica. [Link]

  • Duffy, C., et al. (2017). From Nature to Medicinal Chemistry: Anti-Cancer Activity of Novel Indane Scaffolds. Arrow@TU Dublin. [Link]

  • De Luca, L., et al. (2021). Pharmacophore-guided repurposing of fibrates and retinoids as GPR40 allosteric ligands with activity on insulin release. Scientific Reports. [Link]

  • Lewis, S. N., et al. (2015). Pharmacophore modeling improves virtual screening for novel peroxisome proliferator-activated receptor-gamma ligands. Journal of Computer-Aided Molecular Design. [Link]

  • Shinde, P. B., et al. (2021). Identification of Selective PPAR-γ Modulators by Combining Pharmacophore Modeling, Molecular Docking, and Adipogenesis Assay. CNGBdb. [Link]

  • Singh, V., et al. (2019). Identification of novel G-protein-coupled receptor 40 (GPR40) agonists by hybrid in silico-screening techniques and molecular dynamics simulations thereof. Journal of Biomolecular Structure and Dynamics. [Link]

  • Temml, V., et al. (2014). Pharmacophore modeling for COX-1 and -2 inhibitors with LigandScout in comparison to Discovery Studio. Semantic Scholar. [Link]

  • Bachar, S. C., et al. (2016). Synthesis and structure-activity-relationships of indan acid derivatives as analgesic and anti-inflammatory agents. CORE. [Link]

  • Sohn, Y., et al. (2011). Pharmacophore Identification for Peroxisome Proliferator-Activated Receptor Gamma Agonists. Bulletin of the Korean Chemical Society. [Link]

  • Nigar, F., et al. (2019). Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines. Biochemical and Biophysical Research Communications. [Link]

  • Reel, J. K., et al. (2016). The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and LY2922470). Journal of Medicinal Chemistry. [Link]

  • Juby, P. F., et al. (1972). Antiinflammatory activity of some indan-1-carboxylic acids and related compounds. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. Anticancer compounds based on indene/ 1,3‐indandione based... [Link]

  • Eburon Organics. Indane Derivatives. [Link]

  • Atanasov, A. G., et al. (2013). Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. PPAR Research. [Link]

  • Wang, Y., et al. (2023). An updated patent review of GPR40/ FFAR1 modulators (2020 - present). Expert Opinion on Therapeutic Patents. [Link]

  • Dannhardt, G., & Kiefer, W. (2001). Cyclooxygenase inhibitors--current status and future prospects. European Journal of Medicinal Chemistry. [Link]

  • Ilyas, S., et al. (2025). Computational design of MMP-13 inhibitors using a combined approach of machine learning, docking, and molecular dynamics. Molecular Diversity. [Link]

  • Juby, P. F., et al. (1972). Antiinflammatory activity of some indan-1-carboxylic acids and related compounds. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. Mapping of the most active compound 40 on the pharmacophore model.... [Link]

  • Ljevar, I., et al. (2019). Development of matrix metalloproteinase-13 inhibitors – A structure-activity/structure-property relationship study. Bioorganic & Medicinal Chemistry. [Link]

  • Wang, Y., et al. (2018). Bioactive Indanes: Comparative in vitro Metabolism Study of PH46A. Journal of Drug Metabolism & Toxicology. [Link]

  • Li, Y., et al. (2022). Update of Indoles: Promising molecules for ameliorating metabolic diseases. European Journal of Medicinal Chemistry. [Link]

  • Li, J., et al. (2024). Novel drug discovery approaches for MMP-13 inhibitors in the treatment of osteoarthritis. European Journal of Medicinal Chemistry. [Link]

  • ResearchGate. Final pharmacophore model. The pharmacophore model was a six-point... [Link]

  • Al-Karmalawy, A. A., et al. (2021). Receptor-Based Pharmacophore Modeling in the Search for Natural Products for COVID-19 M pro. Molecules. [Link]

  • Withers, T. R., et al. (2020). Small molecule allosteric inhibitors of RORγt block Th17-dependent inflammation and associated gene expression in vivo. PLOS One. [Link]

  • MDPI. Special Issue : Drug Candidates for the Treatment of Metabolic Syndrome. [Link]

  • Wang, Y., et al. (2018). Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation. International Journal of Molecular Sciences. [Link]

  • Carullo, G., et al. (2021). GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. Synthesis, Characterization, Biological Evaluations, and Computational Analysis of Some 6‐Methoxy‐2,3‐Dihydro‐1H‐Inden‐1‐One Derivatives for Analgesic and Anti‐inflammatory Activity. [Link]

  • ResearchGate. Synthesis and Antiinflammatory Activities of Some 2,3‐Dihydro‐1H‐benz[e]indene‐1‐ and ‐3‐carboxylic Acids. [Link]

  • Cui, G., et al. (2021). Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases. Journal of Autoimmunity. [Link]

  • Wilde, M., et al. (2019). The metabolic fate of two new psychoactive substances - 2-aminoindane and N-methyl-2-aminoindane - studied in vitro and in vivo to support drug testing. Drug Testing and Analysis. [Link]

  • Fassihi, A., et al. (2016). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Research in Pharmaceutical Sciences. [Link]

  • Schett, G., et al. (2017). Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo. Scientific Reports. [Link]

  • Szymański, J., et al. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. [Link]

  • PubChem. 6-Methoxy-1-Indanone. [Link]

Sources

Foundational

spectroscopic data for 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid Authored by: A Senior Application Scientist Introduction 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid

Authored by: A Senior Application Scientist

Introduction

6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid is a member of the indane class of bicyclic aromatic hydrocarbons. Indane derivatives are significant structural motifs in a variety of biologically active compounds, making them crucial in the fields of medicinal chemistry and drug development.[1] A precise and comprehensive spectroscopic analysis is essential to confirm the chemical identity, purity, and structure of such molecules. This guide offers a detailed exploration of the core spectroscopic techniques for the characterization of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid, intended for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, revealing the connectivity and stereochemistry of the molecule.

¹H NMR Spectroscopy: Mapping the Proton Environment

Expertise & Experience: The Rationale Behind the Experiment

¹H NMR spectroscopy is typically the initial and most informative experiment for structural elucidation. The chemical shift of each proton is highly sensitive to its local electronic environment, which is influenced by shielding and deshielding effects from neighboring atoms and functional groups. For 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid, we anticipate distinct signals for the aromatic protons, the methoxy group protons, the aliphatic protons of the five-membered ring, and the acidic proton of the carboxylic acid. The coupling patterns (multiplicities) between adjacent protons provide critical information about the connectivity of the carbon skeleton.

Experimental Protocol: ¹H NMR Spectroscopy

Caption: Workflow for ¹³C NMR Spectroscopy.

Data Interpretation: Predicted ¹³C NMR Spectral Data

The following table presents the predicted chemical shifts for the carbon atoms of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O170 - 185
Ar-C (quaternary, C-O)~158
Ar-C (quaternary)130 - 145
Ar-CH110 - 130
-OCH₃~55
C-1~45
C-3~35
C-2~30

Trustworthiness: A Self-Validating System

  • The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically in the 170-185 ppm range. [2][3]* The aromatic carbons will appear between 110 and 160 ppm. The carbon attached to the electron-donating methoxy group will be significantly shielded and appear further upfield, while the quaternary carbons will generally have lower intensities.

  • The methoxy carbon signal is characteristically found around 55 ppm. [4]* The aliphatic carbons of the five-membered ring (C-1, C-2, and C-3) will be the most upfield signals, typically in the 25-45 ppm range. [1]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: The Rationale Behind the Experiment

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is an excellent tool for identifying the functional groups present in a molecule. For 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid, we expect to see characteristic absorptions for the carboxylic acid O-H and C=O bonds, the aromatic C=C bonds, the ether C-O bond, and the aliphatic and aromatic C-H bonds.

Experimental Protocol: IR Spectroscopy

Caption: Workflow for IR Spectroscopy.

Data Interpretation: Characteristic IR Absorption Bands

Functional GroupExpected Absorption Range (cm⁻¹)Bond Vibration
Carboxylic Acid O-H2500-3300 (very broad)Stretching
Aromatic C-H3000-3100Stretching
Aliphatic C-H2850-2960Stretching
Carboxylic Acid C=O1700-1725Stretching
Aromatic C=C1450-1600Stretching
Ether & Carboxylic Acid C-O1200-1300Stretching

Trustworthiness: A Self-Validating System

  • The most prominent feature of a carboxylic acid in an IR spectrum is the extremely broad O-H stretching band from 2500 to 3300 cm⁻¹. [5][6][7]This broadening is a direct result of strong intermolecular hydrogen bonding, which forms a dimeric structure.

  • The C=O stretching vibration for a carboxylic acid dimer is typically observed around 1710 cm⁻¹. [5]Conjugation with the aromatic ring could slightly lower this frequency.

  • The presence of an aromatic ring is confirmed by C=C stretching absorptions in the 1450-1600 cm⁻¹ region and C-H stretching bands just above 3000 cm⁻¹. [6]* The C-O stretching vibrations for the ether and carboxylic acid functionalities are expected in the 1200-1300 cm⁻¹ range.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Expertise & Experience: The Rationale Behind the Experiment

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like carboxylic acids, often yielding the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

Experimental Protocol: Mass Spectrometry (ESI-MS)

Caption: Workflow for Mass Spectrometry.

Data Interpretation: Predicted Mass Spectrometry Data

The molecular formula for 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid is C₁₁H₁₂O₃, with a monoisotopic mass of 192.07864 Da. [8]

Ion Predicted m/z
[M+H]⁺ 193.08592
[M+Na]⁺ 215.06786

| [M-H]⁻ | 191.07136 |

Trustworthiness: A Self-Validating System

  • The primary evidence for the compound's identity is the observation of the molecular ion peak. In positive ion mode ESI, this would be the [M+H]⁺ ion at m/z 193.08592. [8]In negative ion mode, the [M-H]⁻ ion at m/z 191.07136 would be prominent. [8]* Common fragmentation pathways would involve the loss of small, stable molecules. For instance, the loss of water ([M+H-H₂O]⁺) would result in a peak at m/z 175.07590. [8]Another expected fragmentation is the loss of the carboxyl group (-COOH, 45 Da).

Conclusion

The collective application of NMR, IR, and Mass Spectrometry provides a robust and self-validating system for the structural confirmation of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid. ¹H and ¹³C NMR spectroscopy elucidates the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, particularly the characteristic carboxylic acid, and mass spectrometry verifies the molecular weight and provides insight into fragmentation patterns. This comprehensive spectroscopic profile is indispensable for ensuring the identity and purity of this compound in research and development settings.

References

  • BenchChem. (2025). In-Depth Technical Guide to the Spectroscopic Analysis and Characterization of New Indan Derivatives. Benchchem.
  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0329647). NP-MRD.
  • PubChemLite. (2025). 6-methoxy-3-oxo-2,3-dihydro-1h-indene-1-carboxylic acid. PubChemLite.
  • Sigma-Aldrich. (n.d.). 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid. Sigma-Aldrich.
  • Biosynth. (n.d.). 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid | 62956-62-1 | MCA95662. Biosynth.
  • ResearchGate. (n.d.). Synthesis, characterization and spectroscopic properties of some 2-substituted 1,3-indandiones and their metal complexes. ResearchGate.
  • ResearchGate. (2025). Infrared spectra and structure of molecular complexes of aromatic acids. ResearchGate.
  • Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3349-3361.
  • PubChemLite. (2025). 6-methoxy-2,3-dihydro-1h-indene-1-carboxylic acid. PubChemLite.
  • Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin.
  • LibreTexts. (n.d.). Table of Characteristic IR Absorptions. Chemistry LibreTexts.
  • LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
  • Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Thieme Connect.
  • PubChem. (n.d.). 1H-Indene-1-carboxylic acid, 2,3-dihydro-. PubChem.
  • BenchChem. (2025). A Comparative Analysis of Spectroscopic Data for 2-, 3-, and 4-Methoxybenzoic Acid. Benchchem.
  • Agrawal, P. K. (2023). Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications, 18(6).
  • LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
  • Bak, B. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.

Sources

Protocols & Analytical Methods

Method

Application Note: Comprehensive Analytical Strategies for 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid

Abstract This document provides a comprehensive guide to the analytical methodologies for the characterization, quantification, and purity assessment of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid (CAS: 62956-62-1)...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical methodologies for the characterization, quantification, and purity assessment of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid (CAS: 62956-62-1). As a specialized indane derivative, robust and validated analytical techniques are paramount for its application in research and development. This guide details protocols for chromatographic separation and spectroscopic elucidation, emphasizing the scientific rationale behind procedural choices to ensure data integrity and reproducibility. We present detailed protocols for High-Performance Liquid Chromatography (HPLC) for purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for identification, and spectroscopic techniques (NMR, FTIR) for structural confirmation.

Introduction and Physicochemical Profile

6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid is a bicyclic aromatic carboxylic acid. Its structure, featuring a chiral center at the C1 position, a methoxy group, and a carboxylic acid function, necessitates a multi-faceted analytical approach. Accurate determination of its identity, purity, and impurity profile is critical for its use as a research chemical, starting material, or intermediate in pharmaceutical synthesis. This note serves as a practical guide for establishing reliable analytical workflows.

Table 1: Physicochemical Properties of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid

PropertyValueSource
CAS Number 62956-62-1[1]
Molecular Formula C₁₁H₁₂O₃[1]
Molecular Weight 192.21 g/mol [1]
Physical Form Solid
Melting Point 109 °C[1]
InChI Key NYAXSJZIUOHLMW-UHFFFAOYSA-N

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for separating the target analyte from impurities, starting materials, and by-products. The choice between liquid and gas chromatography is dictated by the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Principle of Method: Reverse-phase HPLC (RP-HPLC) is the premier method for analyzing non-volatile, polar compounds like aromatic carboxylic acids. The compound is separated on a non-polar stationary phase (e.g., C18) with a polar mobile phase. The inclusion of an acid (e.g., formic or phosphoric acid) in the mobile phase is critical. It suppresses the ionization of the carboxylic acid group, ensuring the analyte is in a neutral, less polar state. This results in better retention, improved peak shape, and enhanced reproducibility. Detection is typically achieved using a UV detector, leveraging the aromatic ring's chromophore.

Experimental Protocol: RP-HPLC

  • Instrumentation: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample.

    • Dissolve in 10 mL of a 50:50 mixture of Acetonitrile:Water (diluent) to create a 1 mg/mL stock solution.

    • Further dilute as necessary to fall within the linear range of the detector (e.g., to 0.1 mg/mL).

  • Chromatographic Conditions:

    ParameterRecommended SettingRationale
    Column C18, 4.6 x 150 mm, 5 µmStandard non-polar phase for reverse-phase separation.
    Mobile Phase A 0.1% Formic Acid in WaterAcidifier to suppress carboxylate ionization.
    Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
    Gradient 30% B to 95% B over 15 minEnsures elution of the main peak and any less polar impurities.
    Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
    Column Temp. 30 °CMaintains consistent retention times.
    Injection Vol. 10 µL
    Detection UV at 275 nmWavelength of maximum absorbance for the methoxy-benzene chromophore.
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percent purity by dividing the main peak area by the total area of all peaks.

    • For quantification, use a calibration curve generated from certified reference standards.

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation

Principle of Method: GC-MS is a powerful tool for identification but is generally unsuitable for free carboxylic acids due to their low volatility and propensity for thermal degradation. Therefore, derivatization is a mandatory step. Silylation, using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the acidic proton with a non-polar trimethylsilyl (TMS) group. This TMS-ester is significantly more volatile and thermally stable, allowing for successful GC analysis.[2] The mass spectrometer fragments the derivatized molecule in a predictable manner, providing a unique fingerprint for confident identification.

Experimental Protocol: Derivatization and GC-MS Analysis

  • Instrumentation: A GC system equipped with a capillary column, coupled to a mass spectrometer (e.g., Quadrupole or Ion Trap).

  • Derivatization Procedure:

    • Place ~1 mg of the sample in a 2 mL GC vial.

    • Add 200 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).

    • Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane, as a catalyst).

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    ParameterRecommended SettingRationale
    Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA low-polarity phase suitable for a wide range of compounds.
    Carrier Gas Helium at 1.2 mL/min (constant flow)Inert carrier gas.
    Inlet Temp. 280 °CEnsures rapid volatilization of the TMS-ester.
    Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minSeparates the analyte from derivatizing agent and impurities.
    MS Transfer Line 280 °CPrevents condensation of the analyte.
    Ion Source Temp. 230 °C
    Ionization Mode Electron Ionization (EI) at 70 eVStandard mode for generating reproducible fragmentation patterns.
    Mass Range m/z 40-500Covers the expected mass of the derivative and its fragments.
  • Data Interpretation:

    • The TMS-derivatized molecule has a molecular weight of 264.35 g/mol .

    • Expect to see the molecular ion (M⁺) at m/z 264.

    • Key fragments would include [M-15]⁺ (loss of a methyl group from TMS), [M-119]⁺ (loss of COOTMS), and other characteristic fragments of the indane ring system.

Spectroscopic Methods for Structural Elucidation

Spectroscopy provides unambiguous confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of Method: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. The chemical shifts, splitting patterns (multiplicity), and integration of the signals allow for a complete structural assignment. For carboxylic acids, the acidic proton signal is highly characteristic and appears far downfield.[3]

Protocol: Sample Preparation

  • Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred as it reliably shows the acidic proton, which can sometimes exchange too rapidly in CDCl₃.

  • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

Predicted Spectral Data and Interpretation

Table 2: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆, referenced from similar structures) [3][4][5]

¹H NMR Predicted Shift (ppm)MultiplicityIntegrationAssignment
Carboxylic Acid~12.5broad singlet1H-COOH
Aromatic~7.1doublet1HH-7
Aromatic~6.8doublet1HH-5
Aromatic~6.7singlet1HH-4
Methoxy~3.75singlet3H-OCH₃
Benzylic/Chiral~3.9triplet1HH-1
Aliphatic~2.9multiplet2HH-3
Aliphatic~2.3multiplet2HH-2
¹³C NMR Predicted Shift (ppm)Assignment
Carbonyl~175-COOH
Aromatic Quaternary~159C-6
Aromatic Quaternary~145C-7a
Aromatic Quaternary~132C-3a
Aromatic CH~125C-7
Aromatic CH~113C-5
Aromatic CH~111C-4
Methoxy~55-OCH₃
Benzylic/Chiral~45C-1
Aliphatic~31C-3
Aliphatic~30C-2
Fourier-Transform Infrared (FTIR) Spectroscopy

Principle of Method: FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. Specific functional groups absorb at characteristic frequencies, making FTIR an excellent tool for rapid identity confirmation. For this molecule, the most prominent features will be from the carboxylic acid and the methoxy-substituted aromatic ring.[6][7]

Protocol: Sample Preparation

  • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure. This is the simplest and most common method.

  • KBr Pellet: Alternatively, grind ~1 mg of sample with ~100 mg of dry potassium bromide (KBr) and press into a transparent pellet.

Expected Absorption Bands and Interpretation

Table 3: Characteristic FTIR Absorption Bands [3][6]

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
2500-3300Broad, StrongO-H Stretch (H-bonded)Carboxylic Acid
2950-2850MediumC-H StretchAliphatic (Indane Ring)
~1700Strong, SharpC=O StretchCarboxylic Acid Dimer
~1610, ~1500Medium-StrongC=C StretchAromatic Ring
~1250StrongAsymmetric C-O-C StretchAryl-Alkyl Ether (Methoxy)
~1030MediumSymmetric C-O-C StretchAryl-Alkyl Ether (Methoxy)
~920Broad, MediumO-H Bend (out-of-plane)Carboxylic Acid Dimer

Integrated Analytical Workflow

A logical workflow ensures comprehensive analysis, from initial identification to final purity certification. The following diagram illustrates a recommended approach, starting with rapid identity checks and progressing to quantitative purity analysis.

analytical_workflow cluster_0 Initial Identification & Structural Confirmation cluster_1 Purity & Impurity Profiling cluster_2 Final Certification start Sample Received ftir FTIR Analysis start->ftir Quick ID nmr NMR (1H, 13C) Spectroscopy ftir->nmr Confirm Structure hplc RP-HPLC-UV/PDA (Purity Assay) nmr->hplc gcms GC-MS (after derivatization) (Volatile Impurities ID) nmr->gcms report Certificate of Analysis (CoA) hplc->report gcms->report

Caption: Integrated workflow for the analysis of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid.

References

  • Semantic Scholar. (2021). Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In.
  • SciELO. (2024). Article - Chemical composition by NMR.
  • Biosynth. (n.d.). 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid | 62956-62-1.
  • Sigma-Aldrich. (n.d.). 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid.
  • ResearchGate. (n.d.). Synthesis and anticancer activity of benzoselenophene and heteroaromatic derivatives of 1,2,9,9a- tetrahydrocyclopropa[c]benzo[e]indol-4-one (CBI).
  • Insubria. (2012). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts.
  • Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles.
  • ResearchGate. (2025). GC-MS quantitation of benzoic and aralkyl carboxylic acids as their trimethylsilyl derivatives: In model solution I.

Sources

Application

A Comprehensive Guide to the HPLC Analysis of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid: Achiral and Chiral Separation Protocols

An Application Note from the Office of the Senior Application Scientist Abstract This application note provides detailed, field-proven protocols for the quantitative and qualitative analysis of 6-Methoxy-2,3-dihydro-1H-i...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note provides detailed, field-proven protocols for the quantitative and qualitative analysis of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid by High-Performance Liquid Chromatography (HPLC). As a chiral carboxylic acid, this compound serves as a valuable building block in pharmaceutical synthesis. Consequently, robust analytical methods are required to control its chemical purity (assay) and enantiomeric purity. This guide is structured into two primary sections: Part A details a reversed-phase HPLC (RP-HPLC) method for achiral analysis, suitable for purity assessment and quantification. Part B describes a chiral HPLC method for the successful separation of its enantiomers. The causality behind critical experimental choices, from mobile phase composition to column selection, is explained to provide a deeper understanding of the method's underlying principles. These protocols are designed for researchers, analytical scientists, and drug development professionals requiring a reliable and validated approach to the analysis of this and structurally related compounds.

Part A: Achiral Analysis for Purity and Assay by RP-HPLC

Scientific Principle: Ion Suppression in Reversed-Phase Chromatography

The primary challenge in the reversed-phase analysis of acidic compounds like 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid is managing their retention on a non-polar stationary phase (e.g., C18). In a neutral mobile phase, the carboxylic acid group will be deprotonated (ionized), rendering the molecule highly polar and resulting in poor retention and peak shape.[1]

To overcome this, we employ the principle of ion suppression . By acidifying the mobile phase to a pH at least two units below the analyte's pKa, we ensure the carboxylic acid functional group remains in its neutral, protonated (-COOH) form.[2][3] This significantly increases the molecule's overall hydrophobicity, promoting stronger interaction with the C18 stationary phase and leading to excellent retention and sharp, symmetrical peaks.[1] We have selected a mobile phase containing formic acid, a common and effective modifier for achieving the low pH required for this purpose.[2][4]

Experimental Protocol: Achiral Analysis
  • HPLC System: A standard analytical HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Stationary Phase: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (ACN), HPLC grade

    • Water, HPLC grade or Milli-Q

    • Formic acid (HCOOH), ~99% purity

    • 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid reference standard[5][6]

  • Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water (0.1% v/v HCOOH in H₂O). Filter through a 0.45 µm filter and degas.

  • Mobile Phase B (Organic): Acetonitrile.

  • Sample Diluent: Prepare a mixture of Water:Acetonitrile (50:50, v/v).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the sample diluent.

The optimized parameters for the achiral analysis are summarized in the table below.

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseA: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient50% B to 80% B over 10 min, hold for 2 min
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
DetectionUV at 275 nm
Run Time15 minutes
  • System Preparation: Purge the HPLC system with the prepared mobile phases.

  • Equilibration: Equilibrate the column with the initial mobile phase composition (50% A / 50% B) for at least 15 minutes or until a stable baseline is achieved.

  • Sample Injection: Inject a blank (diluent), followed by the working standard solution, and then the samples to be analyzed.

  • Data Acquisition: Acquire the chromatograms for the entire run time.

  • Analysis: Identify the peak for 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid by comparing the retention time with the reference standard. Calculate the purity using the area percent method or quantify against the standard.

Method Validation Principles (ICH Q2(R2))

A robust analytical method must be validated to ensure it is fit for its intended purpose.[7][8] Key validation parameters, as outlined by the International Council for Harmonisation (ICH), include:[9][10]

  • Specificity: The ability to assess the analyte in the presence of other components (impurities, degradants).[11] This is demonstrated by the absence of interfering peaks at the analyte's retention time in a blank chromatogram.

  • Linearity: A linear relationship between the analyte concentration and the detector response over a defined range (e.g., 0.01 - 0.2 mg/mL).

  • Accuracy & Precision: Accuracy is the closeness of the results to the true value, while precision is the degree of agreement among individual tests.[11] Precision is typically expressed as the Relative Standard Deviation (%RSD) of replicate injections.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2 °C in column temperature, ±0.1 pH unit change in mobile phase).[10]

G cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing A Prepare Mobile Phase & Sample Diluent B Accurately Weigh & Dissolve Reference Standard/Sample A->B D System Purge & Column Equilibration C Filter Sample (0.45 µm Syringe Filter) B->C C->D G Integrate Peak Area E Inject Sample (10 µL) F Isocratic/Gradient Elution & UV Detection F->G H Calculate Purity (Area %) or Assay (vs. Standard) G->H I Generate Report H->I

Workflow for Achiral HPLC Analysis.

Part B: Chiral Analysis for Enantiomeric Purity

Scientific Principle: Chiral Recognition

Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation impossible on a standard C18 column. To resolve them, a chiral environment must be introduced into the chromatographic system.[12] The most common and effective approach is the use of a Chiral Stationary Phase (CSP).[13]

CSPs are designed with a chiral selector immobilized onto the support material (e.g., silica). Enantiomers interact with this chiral selector to form transient, diastereomeric complexes. These complexes have different energies of formation and stability, leading to different retention times and, thus, separation.[14] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are exceptionally versatile and widely successful for separating a broad range of chiral compounds, including carboxylic acids.[15][16]

Experimental Protocol: Chiral Analysis
  • HPLC System: As described in Part A.

  • Stationary Phase: A polysaccharide-based chiral column (e.g., Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica, 4.6 x 250 mm, 5 µm).

  • Reagents:

    • n-Hexane, HPLC grade

    • 2-Propanol (IPA), HPLC grade

    • Trifluoroacetic Acid (TFA), HPLC grade

  • Mobile Phase: Prepare a mixture of n-Hexane:IPA with 0.1% TFA. A typical starting composition is 90:10 (v/v) n-Hexane:IPA. Add 1.0 mL of TFA per 1000 mL of this mixture.

    • Scientist's Note: The acidic modifier (TFA) is crucial. It interacts with both the analyte and the stationary phase, often sharpening peaks and improving the resolution of acidic compounds on polysaccharide CSPs.

  • Sample Diluent: Use the mobile phase as the sample diluent to ensure good peak shape.

  • Racemic Standard (0.2 mg/mL): Prepare a solution of the racemic (50:50) standard of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid in the sample diluent. This is used for system suitability and to confirm the identity of the two enantiomer peaks.

The following table provides a robust starting point for chiral method development.

ParameterCondition
ColumnCellulose tris(3,5-dimethylphenylcarbamate), 4.6 x 250 mm, 5 µm
Mobile Phasen-Hexane:IPA:TFA (90:10:0.1, v/v/v)
Elution ModeIsocratic
Flow Rate1.0 mL/min
Column Temperature25 °C
Injection Volume10 µL
DetectionUV at 275 nm
Run Time20 minutes
  • System Preparation: Ensure the HPLC system is compatible with normal-phase solvents. Purge the system thoroughly with the mobile phase.

  • Equilibration: Equilibrate the chiral column at the specified flow rate for at least 30-60 minutes. Chiral columns often require longer equilibration times than reversed-phase columns.

  • System Suitability: Inject the racemic standard to verify that two distinct peaks are observed with baseline resolution (Resolution > 1.5).

  • Sample Injection: Inject the sample solution.

  • Data Analysis: Calculate the enantiomeric purity (or enantiomeric excess, e.e.) by determining the area percentage of each enantiomer peak relative to the total area of both peaks.

G cluster_pre cluster_col Chiral Stationary Phase (CSP) cluster_post Input Racemic Mixture (R- & S-Enantiomers) Column Chiral Selector Input->Column:f0 Injection Output Separated Enantiomers (Different Retention Times) Column:f2->Output Elution Interaction Transient Diastereomeric Complex Formation Column:f1->Interaction note_edge note_edge

Principle of Chiral Separation on a CSP.

Conclusion

The analytical protocols presented in this guide offer robust and reliable methods for the comprehensive HPLC analysis of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid. The reversed-phase method (Part A) is ideal for routine quality control, providing accurate data on purity and assay. The normal-phase chiral method (Part B) is essential for controlling the stereochemical integrity of the compound. By explaining the scientific principles behind the chosen conditions, this application note serves not only as a procedural guide but also as an educational resource for scientists engaged in pharmaceutical analysis and development.

References

  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • Ivanovska, A., et al. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Food Technology and Biotechnology. Retrieved from [Link]

  • Patel, K., et al. (2023). Analytical Method Development and Validation by RP-HPLC technique: a Review. World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • Waters Corporation. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Retrieved from [Link]

  • Sharma, L., & Sharma, A. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences. Retrieved from [Link]

  • OIV. (n.d.). Organic Acids : HPLC (Type-IV). Retrieved from [Link]

  • Dolan, J. W. (2020). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?. LCGC North America. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Analysis of Organic Acids in Aqueous Samples Application. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • PubChemLite. (n.d.). 6-methoxy-2,3-dihydro-1h-indene-1-carboxylic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 6-(methoxycarbonyl)-2,3-dihydro-1h-indene-1-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2025). HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases. Retrieved from [Link]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • Olkowski, A. A., et al. (n.d.). A rapid hplc method for determination of major phenolic acids in plant material. Polish Journal of Food and Nutrition Sciences. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Indene-1-carboxylic acid, 2,3-dihydro-. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Complete NMR Structural Elucidation of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid

Abstract: This document provides a comprehensive guide to the structural elucidation of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques....

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the structural elucidation of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Moving beyond a simple listing of parameters, this note explains the strategic rationale behind the experimental workflow, from fundamental one-dimensional (1D) experiments to advanced two-dimensional (2D) correlation spectroscopy. The protocols are designed for researchers, chemists, and drug development professionals who require unambiguous confirmation of molecular structure and stereochemistry. We detail methodologies for ¹H, ¹³C, DEPT-135, COSY, HSQC, HMBC, and NOESY experiments, culminating in a complete and validated assignment of all proton and carbon resonances.

Introduction and Strategic Overview

6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid is a valuable chiral building block in medicinal chemistry and materials science. Its rigid bicyclic scaffold, substituted aromatic ring, and functional handles (carboxylic acid and methoxy group) make it a versatile synthon.[1][2][3][4] Accurate and complete structural characterization is paramount to ensure the purity, identity, and stereochemical integrity of the material, which directly impacts its downstream applications.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the non-destructive, definitive structural analysis of such organic molecules in solution. This guide presents a logical workflow designed to systematically deconstruct the molecule's NMR signature. We begin with foundational 1D techniques to gather initial information and then employ a series of 2D experiments to assemble the complete connectivity map and probe its spatial arrangement.

The Target Analyte: Structure and Numbering

First, we establish the molecular structure and a consistent numbering scheme that will be used for all subsequent spectral assignments.

Caption: Molecular structure and numbering scheme.

Strategic Experimental Workflow

Our approach is hierarchical. Each experiment builds upon the information provided by the last, ensuring a robust and self-validating assignment process.

Caption: Logical workflow for complete NMR structural elucidation.

Core Protocols: 1D NMR Spectroscopy

The foundation of any structural analysis begins with high-quality 1D spectra. These experiments provide the primary chemical shift and multiplicity data.

Protocol: Sample Preparation

The choice of solvent is critical, especially for molecules containing exchangeable protons like carboxylic acids.

  • Analyte Preparation : Weigh approximately 10-15 mg of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid.

  • Solvent Selection : Use deuterated dimethyl sulfoxide (DMSO-d₆, ~0.6 mL).

    • Causality : DMSO-d₆ is a polar aprotic solvent that forms hydrogen bonds with the carboxylic acid proton. This slows down its exchange rate and allows for its observation as a distinct, albeit often broad, resonance in the ¹H NMR spectrum, typically downfield (>10 ppm).[5] In contrast, solvents like CDCl₃ can lead to dimerization and very broad, sometimes unobservable, acid proton signals.[6][7] The residual solvent peak of DMSO-d₆ (¹H ≈ 2.50 ppm; ¹³C ≈ 39.5 ppm) serves as a convenient internal reference.[5]

  • Dissolution : Transfer the analyte to a clean, dry 5 mm NMR tube. Add the solvent and gently vortex until the sample is fully dissolved. A clear, particulate-free solution is essential for high-quality spectra.

Protocol: ¹H NMR Acquisition
  • Instrument Setup : Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the DMSO-d₆ and perform standard shimming procedures to optimize magnetic field homogeneity.[8][9]

  • Acquisition Parameters :

    • Pulse Program : Standard single 90° pulse (zg or equivalent).

    • Spectral Width (sw) : ~16 ppm (e.g., from -2 to 14 ppm) to ensure all signals, including the downfield carboxylic acid proton, are captured.

    • Transmitter Offset (o1p) : Centered in the middle of the expected spectral range (~6 ppm).

    • Acquisition Time (aq) : ~2-3 seconds.

    • Relaxation Delay (d1) : 2-5 seconds. A longer delay is crucial for accurate integration, especially for quaternary carbons in ¹³C NMR.

    • Number of Scans (ns) : 8 to 16 scans, depending on concentration.

  • Processing : Apply an exponential window function (line broadening of ~0.3 Hz), Fourier transform, phase correct, and baseline correct the resulting Free Induction Decay (FID). Reference the spectrum to the residual DMSO-d₆ peak at 2.50 ppm.

Protocol: ¹³C and DEPT-135 NMR Acquisition

The ¹³C spectrum reveals all unique carbon environments, while DEPT (Distortionless Enhancement by Polarization Transfer) experiments differentiate them based on the number of attached protons.[10][11]

  • ¹³C Acquisition :

    • Pulse Program : Standard proton-decoupled pulse sequence (zgpg30 or equivalent).

    • Spectral Width (sw) : ~220 ppm (e.g., from -10 to 210 ppm).

    • Number of Scans (ns) : 1024 or more, as ¹³C has low natural abundance and sensitivity.

  • DEPT-135 Acquisition :

    • Pulse Program : Standard DEPT-135 pulse sequence.

    • Key Principle : This experiment provides multiplicity information. CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative (inverted) peaks. Quaternary (C) and carboxyl (COOH) carbons are not observed.[12][13][14]

    • Parameters : Use similar spectral width and referencing as the standard ¹³C experiment.

  • Processing : Process both spectra similarly to the ¹H spectrum. Reference the ¹³C spectrum to the DMSO-d₆ multiplet centered at 39.5 ppm.

Advanced Elucidation: 2D NMR Spectroscopy Protocols

2D NMR experiments are essential for unambiguously connecting the atoms within the molecule. For all 2D experiments, sample spinning should be turned off to avoid artifacts.[8][9][15][16][17][18]

Protocol: 2D ¹H-¹H COSY (Correlation Spectroscopy)

COSY identifies protons that are coupled to each other, typically through 2-4 bonds.[19] This is the primary tool for mapping out the spin systems in the aliphatic ring.

  • Instrument Setup : Use the previously acquired 1D ¹H spectrum to define the spectral width (sw) and transmitter offset (o1p) for both dimensions (F1 and F2).[9][20]

  • Acquisition Parameters :

    • Pulse Program : Gradient-enhanced COSY (gCOSY or cosygpppqf).

    • Time Domain (td) : 2K points in F2, 256-512 increments in F1.

    • Number of Scans (ns) : 2-8 per increment.

  • Processing : Apply a sine-bell window function in both dimensions, Fourier transform, and symmetrize the spectrum. The resulting plot shows the 1D ¹H spectrum on both axes, with diagonal peaks corresponding to the resonances and cross-peaks indicating J-coupling between protons.[9]

Protocol: 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

HSQC correlates each proton with the carbon atom it is directly attached to (one-bond ¹J_CH coupling).[21][22] It is far more sensitive than a 1D ¹³C experiment.[21][23]

  • Instrument Setup : Use the 1D ¹H and ¹³C spectra to define the spectral widths and offsets for the F2 (¹H) and F1 (¹³C) dimensions, respectively.[17]

  • Acquisition Parameters :

    • Pulse Program : Gradient-enhanced, multiplicity-edited HSQC (hsqcedetgpsisp2.2). This version shows CH/CH₃ correlations as one phase and CH₂ correlations as the opposite phase, similar to a DEPT-135.[24]

    • ¹J_CH Coupling Constant : Set to an average value of 145 Hz, which is typical for C-H bonds in organic molecules.

    • Number of Scans (ns) : 2-4 per increment.

  • Processing : Process the data to yield a 2D plot with the ¹H spectrum on one axis and the ¹³C spectrum on the other. Each cross-peak represents a direct C-H bond.

Protocol: 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

HMBC is arguably the most powerful experiment for assembling the complete carbon skeleton. It reveals correlations between protons and carbons over two to three bonds (²J_CH, ³J_CH), allowing for the connection of spin systems and the assignment of non-protonated (quaternary) carbons.[15][25]

  • Instrument Setup : Define spectral widths as done for HSQC. The ¹³C width should be wide enough to include the carboxyl and other quaternary carbons (~0-180 ppm).[18][26]

  • Acquisition Parameters :

    • Pulse Program : Gradient-enhanced HMBC (hmbcgplpndqf).

    • Long-Range Coupling Constant : Optimized for a typical value of 8 Hz. This is a crucial parameter that dictates which correlations are observed.

    • Number of Scans (ns) : 4-16 per increment. HMBC is less sensitive than HSQC.[26]

  • Processing : Fourier transform the data. The resulting spectrum will show cross-peaks connecting protons to carbons separated by multiple bonds. One-bond correlations are typically suppressed.

Protocol: 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy)

NOESY identifies protons that are close to each other in space (<5 Å), regardless of whether they are connected through bonds.[27][28] This is essential for confirming stereochemistry and conformation.

  • Instrument Setup : Define spectral widths as for COSY.[29]

  • Acquisition Parameters :

    • Pulse Program : Gradient-enhanced phase-sensitive NOESY (noesygpphpp).[27]

    • Mixing Time (d8) : This is the critical parameter that allows for cross-relaxation to occur. For a small molecule of this size (MW ≈ 192 g/mol ), a mixing time of 400-800 ms is appropriate.[8][30]

    • Number of Scans (ns) : 8-16 per increment.

  • Processing : Process the data with appropriate window functions. Cross-peaks in a NOESY spectrum indicate spatial proximity between the correlated protons.

Data Interpretation and Structural Assignment

By integrating the data from all experiments, a complete and unambiguous assignment can be achieved. Below is a table of expected assignments based on typical chemical shifts and the structural features of the molecule.

Atom No.¹H δ (ppm), Mult., J (Hz)¹³C δ (ppm)DEPT-135Key COSY CorrelationsKey HMBC Correlations
1 ~4.0 (t, J ≈ 8.0)~45.0CH (+)H-2C-2, C-3, C-7a, C-1'
2 ~2.3-2.5 (m)~30.0CH₂ (-)H-1, H-3C-1, C-3, C-3a, C-7a
3 ~2.9-3.1 (m)~31.0CH₂ (-)H-2C-2, C-3a, C-4, C-7a
4 ~7.2 (d, J ≈ 8.5)~125.0CH (+)H-5C-3, C-5, C-6, C-7a
5 ~6.8 (dd, J ≈ 8.5, 2.5)~112.0CH (+)H-4, H-7C-4, C-6, C-7, C-7a
6 -~160.0C (absent)-H-5, H-7, H-(OCH₃)
7 ~6.7 (d, J ≈ 2.5)~113.0CH (+)H-5C-3a, C-5, C-6, C-7a
3a -~148.0C (absent)-H-3, H-4, H-7
7a -~135.0C (absent)-H-1, H-2, H-4, H-5, H-7
1' (COOH) ~12.5 (br s)~175.0C (absent)-H-1, H-2
OCH₃ ~3.8 (s)~55.5CH₃ (+)-C-6
Visualizing Key Long-Range Correlations (HMBC)

The HMBC experiment is the linchpin that connects the molecular fragments. The diagram below highlights the critical correlations that confirm the overall structure.

Caption: Key HMBC correlations confirming the molecular skeleton.

Conclusion

This application note outlines a systematic and robust NMR-based strategy for the complete structural elucidation of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid. By logically progressing from simple 1D experiments to a suite of specific 2D correlation techniques, every proton and carbon atom can be unambiguously assigned. The causality behind each experimental choice and protocol step has been explained, providing a framework that can be adapted for the analysis of other complex small molecules. This comprehensive approach ensures the highest level of confidence in the structural identity, a critical requirement for research, quality control, and drug development.

References

  • Fiveable. (n.d.). DEPT-135 Definition - Organic Chemistry Key Term. Retrieved from [Link]

  • UC San Diego, Skaggs School of Pharmacy. (n.d.). 7.3 2D Gradient NOESY Experiment. Retrieved from [Link]

  • UC Santa Barbara, Chemistry and Biochemistry. (n.d.). Gradient Enhanced HMBC. Retrieved from [Link]

  • University of Regensburg. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from [Link]

  • Northwestern University, IMSERC. (n.d.). TUTORIAL: 2D NOESY EXPERIMENT. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

  • University of Chicago, Chemistry Department. (n.d.). Protocols | NMR Facility. Retrieved from [Link]

  • Columbia University, NMR Core Facility. (n.d.). DEPT. Retrieved from [Link]

  • Stanford University NMR Facility. (n.d.). noesy. Retrieved from [Link]

  • University of Missouri-St. Louis. (2020, September 16). HSQC and HMBC for Topspin. Retrieved from [Link]

  • UC Santa Barbara, Chemistry and Biochemistry. (n.d.). 2D 1H-1H COSY. Retrieved from [Link]

  • Northwestern University, IMSERC. (n.d.). TUTORIAL: 2D COSY EXPERIMENT. Retrieved from [Link]

  • Indiana University NMR Facility. (2004, August 31). 2-d hmbc / cigar. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2007, November 16). DEPT and DEPTQ. Retrieved from [Link]

  • Northwestern University, IMSERC. (n.d.). TUTORIAL: Phase-sensitive 2D HSQC EXPERIMENT. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. Retrieved from [Link]

  • Northwestern University, IMSERC. (n.d.). TUTORIAL: 2D HMBC EXPERIMENT. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

  • Indiana University NMR Facility. (n.d.). 2D HMQC and HSQC (VnmrJ ChemPack). Retrieved from [Link]

  • University of Missouri-St. Louis. (2018, August 8). NOESY and ROESY. Retrieved from [Link]

  • Indiana University NMR Facility. (n.d.). 2D NOESY and ROESY for Small Molecules (VnmrJ ChemPack). Retrieved from [Link]

  • Indiana University NMR Facility. (2010, September). 2D COSY and DQCOSY (VnmrJ ChemPack). Retrieved from [Link]

  • University of Calgary. (n.d.). Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • Nanalysis. (n.d.). Settle in and get COSY!. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 2D NMR: HMBC Assignments and Publishing NMR Data Using MNova. Retrieved from [Link]

  • San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • Mao, J., et al. (n.d.). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (2026, January 10). Synthesis, Characterization, Biological Evaluations, and Computational Analysis of Some 6-Methoxy-2,3-Dihydro-1H-Inden-1-One Derivatives. Retrieved from [Link]

  • Muller, N., & Hughes, O. R. (1965). Nuclear Magnetic Resonance Dilution Shifts for Carboxylic Acids in Rigorously Dried Solvents. II. Benzoic Acid in Benzene. The Journal of Physical Chemistry, 69(8), 2676-2681.
  • Marek, R., et al. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A, 117(4), 859-868.

Sources

Application

Application Note: High-Throughput Analysis of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Abstract This application note presents a detailed and robust protocol for the sensitive and selective analysis of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid, a key intermediate in pharmaceutical synthesis. The me...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust protocol for the sensitive and selective analysis of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid, a key intermediate in pharmaceutical synthesis. The methodology utilizes Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), providing a high-throughput and reliable analytical solution for researchers, scientists, and drug development professionals. This guide offers in-depth insights into sample preparation, chromatographic separation, and mass spectrometric detection, including a proposed fragmentation pathway to aid in structural confirmation.

Introduction

6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid (C₁₁H₁₂O₃, M.W. 192.21 g/mol ) is a significant building block in the synthesis of various pharmaceutical compounds.[1] Its purity and accurate quantification are critical for ensuring the quality and efficacy of final drug products. Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled sensitivity and specificity for the analysis of such small molecules. This document provides a comprehensive guide to developing and implementing a reliable LC-MS/MS method for this analyte, addressing the specific challenges associated with the analysis of acidic small molecules.

The carboxylic acid moiety of the target analyte allows for efficient ionization in negative electrospray ionization (ESI) mode, which is often preferred for acidic compounds to achieve high sensitivity.[2] This application note will detail a protocol optimized for negative ion mode detection, providing expected mass-to-charge ratios and a scientifically grounded, proposed fragmentation pattern to facilitate confident identification and quantification.

Materials and Methods

Reagents and Materials
  • 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid reference standard (≥95% purity)

  • LC-MS grade acetonitrile (ACN)

  • LC-MS grade methanol (MeOH)

  • LC-MS grade water

  • Formic acid (FA), LC-MS grade

  • Ammonium hydroxide (NH₄OH), LC-MS grade

  • Standard 2 mL LC-MS sample vials with septa

Instrumentation
  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

Standard Solution Preparation

A stock solution of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid should be prepared by dissolving the reference standard in methanol to a concentration of 1 mg/mL.[3] Working standards for calibration curves can be prepared by serial dilution of the stock solution with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water).

Experimental Protocols

Sample Preparation: A Streamlined Approach

For the analysis of small molecules like 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid, a simple "dilute and shoot" method is often sufficient, especially for relatively clean sample matrices.[4]

Protocol:

  • Accurately weigh and dissolve the sample in a suitable organic solvent (e.g., methanol or acetonitrile) to a known concentration.

  • Perform a serial dilution with the initial mobile phase composition to bring the analyte concentration within the calibration range.

  • Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.[5]

  • Transfer the filtered solution to a 2 mL LC-MS vial for analysis.

Liquid Chromatography (LC) Parameters

The following parameters provide a starting point for method development and can be optimized for specific instrumentation and desired chromatographic resolution.

ParameterRecommended SettingRationale
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifying the mobile phase can improve peak shape for acidic analytes.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent in reverse-phase chromatography.
Gradient 5% B to 95% B over 5 minutesA gradient elution is suitable for separating the analyte from potential impurities.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µLA small injection volume minimizes potential matrix effects.
Mass Spectrometry (MS) Parameters

The following parameters are recommended for a triple quadrupole mass spectrometer operating in negative ESI mode.

ParameterRecommended SettingRationale
Ionization Mode Negative Electrospray Ionization (ESI-)Carboxylic acids readily deprotonate to form [M-H]⁻ ions, leading to high sensitivity.[6]
Capillary Voltage 3.0 kVOptimal voltage for stable spray and efficient ionization.
Source Temperature 150 °CHelps in desolvation of the analyte.
Desolvation Gas NitrogenAn inert gas is used to assist in the evaporation of the solvent.
Desolvation Temp. 350 °CHigher temperature aids in complete desolvation.
Cone Gas Flow 50 L/hrOptimizes ion sampling into the mass spectrometer.
Desolvation Gas Flow 800 L/hrEfficiently removes solvent from the ion beam.

Data Acquisition and Analysis

For quantitative analysis, Multiple Reaction Monitoring (MRM) is the preferred scan mode on a triple quadrupole mass spectrometer due to its high selectivity and sensitivity.

Predicted Precursor and Product Ions

The following table summarizes the predicted m/z values for precursor and potential product ions based on the structure of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid.[7]

Ion TypePredicted m/zNotes
[M-H]⁻ (Precursor) 191.07Deprotonated parent molecule.
[M-H-CO₂]⁻ 147.08Loss of carbon dioxide from the carboxyl group.
[M-H-CH₃]⁻ 176.05Loss of a methyl radical from the methoxy group.

Proposed Fragmentation Pathway

The fragmentation of the deprotonated molecule [M-H]⁻ is proposed to occur primarily through the loss of the carboxyl group as carbon dioxide, a common fragmentation pathway for carboxylic acids.[8] A secondary fragmentation may involve the loss of a methyl radical from the methoxy group.

fragmentation_pathway parent [M-H]⁻ m/z = 191.07 fragment1 [M-H-CO₂]⁻ m/z = 147.08 parent->fragment1 -CO₂ fragment2 [M-H-CH₃]⁻ m/z = 176.05 parent->fragment2 -CH₃• workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep1 Dissolve Sample prep2 Dilute prep1->prep2 prep3 Filter prep2->prep3 lc LC Separation prep3->lc ms MS/MS Detection lc->ms integrate Peak Integration ms->integrate quantify Quantification integrate->quantify

Caption: High-level workflow for the analysis of the target compound.

Conclusion

This application note provides a comprehensive and scientifically sound protocol for the analysis of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid by LC-MS/MS. The detailed steps for sample preparation, liquid chromatography, and mass spectrometry, along with the proposed fragmentation pathway, offer a solid foundation for researchers and drug development professionals to establish a robust and reliable analytical method. The presented workflow is designed for high-throughput analysis without compromising data quality, making it a valuable tool in a pharmaceutical development setting.

References

  • Mass Spectrometry Research Facility. Sample Preparation Protocol for Open Access MS. University of Oxford. Available at: [Link]

  • Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. Available at: [Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. Available at: [Link]

  • Chromatography Forum. (2007). how to develop a lc-ms/ms method for acidic compounds plasma. Available at: [Link]

  • PubChem. 6-methoxy-2,3-dihydro-1h-indene-1-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Nagy, K., & Guiochon, G. (2020). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Journal of Pharmaceutical and Biomedical Analysis.
  • Gamoh, K., & Saitoh, T. (2003). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Clark, J. (2022). mass spectra - fragmentation patterns. Chemguide. Available at: [Link]

Sources

Method

Application Notes and Protocols for In Vivo Evaluation of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals. Abstract This document provides a comprehensive, technically-grounded guide for the in vivo evaluation of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals.

Abstract

This document provides a comprehensive, technically-grounded guide for the in vivo evaluation of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid, a novel investigational compound. Lacking specific preclinical data in the public domain, this guide establishes a logical, tiered experimental framework based on the compound's structural motifs. The indane core is present in molecules with demonstrated anti-inflammatory properties, and the carboxylic acid moiety is a common feature in numerous drug classes.[1][2][3][4][5] This suggests potential therapeutic value in inflammatory and metabolic diseases. We hypothesize that a key mechanism of action may involve the modulation of the NOD-like receptor protein 3 (NLRP3) inflammasome, a critical mediator of innate immune responses.[6][7]

This guide presents a strategic workflow, from initial safety and dose-finding studies to robust pharmacodynamic models of acute inflammation and metabolic dysregulation, culminating in preliminary pharmacokinetic characterization. Each protocol is designed to be self-validating, incorporating necessary controls and explaining the scientific rationale behind the experimental design to ensure data integrity and reproducibility.

Strategic Overview: A Tiered Approach to In Vivo Characterization

A phased approach is critical when investigating a new chemical entity. This strategy maximizes data acquisition while adhering to ethical animal use principles. Our proposed workflow begins with essential safety assessments, followed by broad screening in relevant disease models, and finally, more focused mechanistic and pharmacokinetic studies.

G cluster_0 Tier 1: Safety & Dose Finding cluster_1 Tier 2: Pharmacodynamic Screening cluster_2 Tier 3: Mechanistic & PK/PD Analysis T1 Protocol 1: Acute Oral Toxicity (OECD 420/423) T2_1 Protocol 2: Carrageenan-Induced Paw Edema (Inflammation) T1->T2_1 Establishes Safe Dose Range T2_2 Protocol 3: Oral Glucose Tolerance Test (Metabolism) T1->T2_2 T3_1 Protocol 4: NLRP3 Inflammasome Modulation (In Vivo) T2_1->T3_1 Positive result prompts mechanistic study T3_2 Protocol 5: Preliminary Pharmacokinetics (PO/IV) T2_1->T3_2 Efficacy data provides context for PK/PD modeling T2_2->T3_2 Efficacy data provides context for PK/PD modeling

Caption: Tiered workflow for in vivo evaluation.

Compound Formulation and Administration

The carboxylic acid moiety of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid presents specific formulation challenges due to its potential for low aqueous solubility at acidic pH.[8]

Oral (PO) Formulation:

  • Vehicle Selection: A common starting point is a suspension in an aqueous vehicle containing a suspending agent (e.g., 0.5% w/v carboxymethylcellulose or methylcellulose) and a wetting agent (e.g., 0.1% w/v Tween® 80).

  • Solubilization (if required): For compounds with very poor solubility, self-emulsifying drug delivery systems (SEDDS) or the use of co-solvents like polyethylene glycol 400 (PEG400) may be necessary to achieve adequate exposure.[9]

Intravenous (IV) Formulation:

  • For IV administration, the compound must be fully solubilized. A typical vehicle for preclinical studies is a mixture of solvents such as 10% DMSO, 40% PEG400, and 50% saline. The final formulation must be sterile-filtered and proven to be non-hemolytic and non-precipitating upon dilution with blood.

PART 1: PRELIMINARY ASSESSMENT & DOSE RANGING

Protocol 1: Acute Oral Toxicity Study

Rationale: The primary objective is to determine the acute toxicity and identify the maximum tolerated dose (MTD) of the compound following a single oral administration. This protocol is based on the OECD Guideline 420 (Fixed Dose Procedure) or 423 (Acute Toxic Class Method), which minimizes the number of animals required while providing sufficient information for hazard classification and dose selection for subsequent studies.[10][11][12][13]

Methodology:

  • Animal Model: Use female Swiss albino mice (25-30g) or Sprague-Dawley rats (nulliparous, non-pregnant). Females are often slightly more sensitive.[11][14]

  • Acclimatization: Acclimatize animals for a minimum of 5 days under standard laboratory conditions (22 ± 3°C, 30-70% humidity, 12h light/dark cycle) with ad libitum access to food and water.[14]

  • Dosing Procedure (OECD 420 Example):

    • Fast animals overnight (withholding food but not water) prior to dosing.

    • Administer the compound by oral gavage at a starting dose (e.g., 300 mg/kg). The volume should not exceed 10 mL/kg.[14]

    • Dose a single animal. If it survives, dose four more animals at the same level.

    • If the first animal dies, re-test at a lower dose level (e.g., 50 mg/kg). If it shows signs of toxicity without mortality, no further testing is needed at that level.

    • The procedure continues sequentially based on the observed outcomes.

  • Observations:

    • Observe animals continuously for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.[11]

    • Record all clinical signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior patterns.

    • Record body weights just prior to dosing and on days 7 and 14.

    • Note all instances of mortality.

  • Endpoint: The study concludes after 14 days. The MTD is determined as the highest dose that does not cause mortality or significant clinical signs of toxicity.

Data Presentation:

Dose (mg/kg)No. of AnimalsMortality (within 14 days)Clinical Signs of ToxicityBody Weight Change (Day 0 vs. Day 14)
Vehicle50/5None observedNormal gain
5050/5e.g., Mild lethargy for 2h post-doseNormal gain
30050/5e.g., Piloerection, lethargy for 4hSlight decrease, then recovery
200051/5e.g., Severe lethargy, ataxiaSignificant weight loss

PART 2: IN VIVO PHARMACODYNAMIC (EFFICACY) SCREENING

Protocol 2: Carrageenan-Induced Paw Edema Model

Rationale: This is a widely used and highly reproducible model of acute inflammation.[15] Carrageenan injection induces a biphasic inflammatory response. The early phase (0-2h) involves the release of histamine and serotonin, while the late phase (2-6h) is mediated by prostaglandins and involves neutrophil infiltration, making it sensitive to non-steroidal anti-inflammatory drugs (NSAIDs).[16][17] This model serves as an excellent first-pass screen for anti-inflammatory activity.

Methodology:

  • Animal Model: Male Swiss albino mice (25-30g). Ensure animals are within a narrow age and weight range (e.g., 7-8 weeks old, 32-34g) for a consistent response.[17]

  • Grouping (n=6-8 per group):

    • Group 1: Vehicle Control (e.g., 0.5% CMC, PO)

    • Group 2: Positive Control (e.g., Indomethacin 10 mg/kg or Ibuprofen 40 mg/kg, PO)[16][18]

    • Group 3-5: Compound X (e.g., 10, 30, 100 mg/kg, PO)

  • Procedure:

    • Administer the vehicle, positive control, or Compound X by oral gavage.

    • One hour after treatment, measure the initial volume of the right hind paw using a plethysmometer.

    • Immediately after baseline measurement, inject 20-50 µL of 1% (w/v) λ-carrageenan in sterile saline into the sub-plantar surface of the right hind paw.[16][17]

    • Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection.[18][19]

  • Data Analysis:

    • Calculate the edema volume at each time point: (Paw volume at time t) - (Paw volume at time 0).

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group at the time of peak edema (usually 3-4 hours):

      • % Inhibition = [ (EdemaVehicle - EdemaTreated) / EdemaVehicle ] x 100

Data Presentation:

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h (Mean ± SEM)% Inhibition of Edema
Vehicle-0.45 ± 0.03-
Indomethacin100.18 ± 0.02 60.0%
Compound X100.38 ± 0.0415.6%
Compound X300.27 ± 0.03*40.0%
Compound X1000.21 ± 0.0253.3%
*p<0.05, *p<0.01 compared to Vehicle group.
Protocol 3: Oral Glucose Tolerance Test (OGTT)

Rationale: To investigate the compound's potential effects on glucose metabolism. An OGTT measures the body's ability to clear a glucose load from the bloodstream, providing insights into insulin sensitivity and glucose utilization.[20][21] This is a fundamental screen for compounds that may have utility in metabolic diseases like type 2 diabetes.

Methodology:

  • Animal Model: Male C57BL/6J mice (10-12 weeks old), a standard model for metabolic studies.

  • Grouping (n=6-8 per group):

    • Group 1: Vehicle Control (PO)

    • Group 2: Positive Control (e.g., Metformin, if applicable)

    • Group 3-5: Compound X (doses selected from toxicity/anti-inflammatory studies, PO)

  • Procedure:

    • Fast mice for 5-6 hours in the morning (with free access to water).[20][22]

    • Administer the vehicle, positive control, or Compound X by oral gavage.

    • After 60 minutes, collect a baseline blood sample (Time 0) from the tail tip to measure blood glucose using a glucometer.

    • Immediately administer a 2 g/kg bolus of glucose (as a 20% dextrose solution) via oral gavage.[20] For mice on a high-fat diet, a lower dose of 0.5-1 g/kg may be more appropriate.[22][23]

    • Collect blood from the tail tip at 15, 30, 60, and 120 minutes post-glucose administration and measure blood glucose levels.[22]

  • Data Analysis:

    • Plot the mean blood glucose concentration versus time for each group.

    • Calculate the Area Under the Curve (AUC) for the glucose excursion from 0 to 120 minutes for each animal.

    • Compare the AUC values between treated groups and the vehicle control group using an appropriate statistical test (e.g., ANOVA).

Data Presentation:

Treatment GroupDose (mg/kg)AUC (0-120 min) (mg/dL·min) (Mean ± SEM)% Reduction in AUC
Vehicle-25000 ± 1500-
Compound X3022500 ± 130010.0%
Compound X10018000 ± 1100*28.0%
p<0.05 compared to Vehicle group.

PART 3: MECHANISTIC & PHARMACOKINETIC (PK) STUDIES

Protocol 4: In Vivo NLRP3 Inflammasome Inhibition Assay

Rationale: The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli, triggers the activation of caspase-1, leading to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[6][7][24] Dysregulation of NLRP3 is implicated in numerous inflammatory diseases. This protocol uses an in vivo model of peritonitis to assess whether Compound X can inhibit NLRP3 activation directly.

G cluster_0 NLRP3 Inflammasome Pathway DAMPs DAMPs / PAMPs (e.g., ATP, MSU) NLRP3_inactive Inactive NLRP3 DAMPs->NLRP3_inactive LPS Priming Signal (e.g., LPS) LPS->NLRP3_inactive Upregulates NLRP3 expression NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Activation Signal Inflammasome Assembled Inflammasome NLRP3_active->Inflammasome Oligomerization ASC ASC ASC->Inflammasome Oligomerization ProCasp1 Pro-Caspase-1 ProCasp1->Inflammasome Oligomerization Casp1 Active Caspase-1 Inflammasome->Casp1 Cleavage IL1b Mature IL-1β (Secretion) Casp1->IL1b ProIL1b Pro-IL-1β ProIL1b->Casp1 Substrate CompoundX Compound X (Hypothesized Action) CompoundX->Inflammasome Inhibits Assembly?

Sources

Application

Application Notes and Protocols for the Purification of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid

Introduction 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid is a valuable building block in medicinal chemistry and drug development, often serving as a key intermediate in the synthesis of various pharmacologically a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid is a valuable building block in medicinal chemistry and drug development, often serving as a key intermediate in the synthesis of various pharmacologically active molecules. The purity of this compound is paramount, as even minor impurities can significantly impact the outcome of subsequent synthetic steps and the biological activity of the final product. This document provides a comprehensive guide to the purification of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid, offering detailed protocols for researchers, scientists, and professionals in the field. The methodologies described herein are designed to be robust and adaptable, ensuring the attainment of high-purity material suitable for the most demanding applications.

Physicochemical Properties of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid:

PropertyValueSource
Molecular Formula C₁₁H₁₂O₃[1][2]
Molecular Weight 192.21 g/mol [1][2]
Appearance Solid[2]
Melting Point 109 °C[1]
Commercial Purity (Typical) ~95%[2]

Understanding Potential Impurities

A critical aspect of developing an effective purification strategy is to anticipate the nature of potential impurities. While a specific industrial synthesis for 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid is not publicly detailed, we can infer likely impurities from general synthetic routes for indane-1-carboxylic acids[3][4]. These impurities can be broadly categorized as:

  • Neutral Organic Impurities: Unreacted starting materials (e.g., anisole), and non-acidic by-products.

  • Acidic Impurities: Other carboxylic acid derivatives formed through side reactions.

  • Basic Impurities: Catalysts or reagents used in the synthesis, such as pyridine[3].

  • Inorganic Salts: By-products from reaction workups (e.g., sodium chloride).

The choice of purification technique will be dictated by the predominant types of impurities present in the crude material.

Purification Strategies

This guide will focus on three primary purification techniques, which can be used individually or in combination to achieve the desired level of purity:

  • Acid-Base Extraction: An effective method for separating the acidic target compound from neutral and basic impurities.

  • Recrystallization: A powerful technique for removing small amounts of impurities from a solid sample, yielding highly pure crystalline material.

  • Column Chromatography: A versatile method for separating compounds with similar polarities.

Below is a workflow diagram illustrating the decision-making process for selecting the appropriate purification strategy.

Caption: Purification workflow for 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid.

Protocol 1: Purification by Acid-Base Extraction

Principle: This technique leverages the acidic nature of the carboxylic acid group. By treating a solution of the crude product with a base, the carboxylic acid is deprotonated to form a water-soluble carboxylate salt. Neutral and basic impurities remain in the organic phase and can be separated. Subsequent acidification of the aqueous layer regenerates the pure carboxylic acid, which precipitates out of the solution.

Estimated pKa: The pKa of benzoic acid is approximately 4.2. Due to the electron-donating nature of the methoxy and alkyl substituents on the aromatic ring, the pKa of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid is expected to be slightly higher, likely in the range of 4.5 - 5.0. This estimation allows for the use of a mild base like sodium bicarbonate for selective extraction.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid in a suitable organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (approximately 10 mL of solvent per gram of crude material).

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Mixing and Separation: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup (CO₂ evolution). Allow the layers to separate completely. The aqueous layer (bottom layer if using DCM, top layer if using EtOAc) will contain the sodium salt of the target compound.

  • Back-Extraction: Drain the aqueous layer into a clean flask. To ensure complete extraction, wash the organic layer with another portion of saturated NaHCO₃ solution. Combine the aqueous layers.

  • Removal of Neutral/Basic Impurities: The organic layer contains neutral and basic impurities. It can be washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure to isolate these impurities if desired.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6M hydrochloric acid (HCl) dropwise with constant stirring until the pH of the solution is approximately 2-3 (check with pH paper). A white precipitate of the pure carboxylic acid should form.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified solid in a vacuum oven at a temperature below its melting point (e.g., 50-60 °C) to a constant weight.

Protocol 2: Purification by Recrystallization

Principle: Recrystallization is based on the differential solubility of a compound and its impurities in a particular solvent or solvent system at different temperatures. The ideal solvent will dissolve the compound readily at an elevated temperature but sparingly at a lower temperature, while the impurities will either be highly soluble or insoluble at all temperatures.

Solvent Selection: The choice of solvent is critical for successful recrystallization. A preliminary solvent screen should be performed with a small amount of the material. Based on the "like dissolves like" principle, polar protic and aprotic solvents are good candidates.

Recommended Solvent Systems for Screening:

Solvent/SystemRationale
Ethanol/Water Good for moderately polar compounds. The compound should be soluble in hot ethanol and precipitation can be induced by the addition of water.
Toluene Aromatic solvent that can be effective for aromatic compounds.
Ethyl Acetate/Hexane A versatile solvent system where the compound is dissolved in a minimal amount of hot ethyl acetate, and hexane is added until turbidity is observed.
Acetone/Water Similar to ethanol/water, suitable for moderately polar compounds.

Step-by-Step Protocol:

  • Solvent Screening (Small Scale):

    • Place a small amount of the crude solid (e.g., 20-30 mg) in a test tube.

    • Add a few drops of the chosen solvent and observe solubility at room temperature.

    • If insoluble, gently heat the test tube. If the solid dissolves, it is a potential recrystallization solvent.

    • Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation.

  • Recrystallization (Large Scale):

    • Place the crude 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid in an Erlenmeyer flask.

    • Add the chosen solvent portion-wise while heating the flask on a hot plate with stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.

    • If a mixed solvent system is used, dissolve the solid in the "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to obtain a clear solution.

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven.

Protocol 3: Purification by Flash Column Chromatography

Principle: Flash column chromatography is a technique used to separate components of a mixture based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase. For carboxylic acids, tailing on silica gel can be an issue due to strong interactions. This can often be mitigated by adding a small amount of a weak acid to the mobile phase.

Stationary and Mobile Phase Selection:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate). To reduce tailing, 0.5-1% acetic acid or formic acid can be added to the mobile phase. The optimal solvent ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of 0.2-0.4 for the target compound.

Step-by-Step Protocol:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various hexane/ethyl acetate solvent mixtures (with and without added acid) to find the optimal eluent system.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Carefully pack a glass column with the slurry, ensuring there are no air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.

  • Elution:

    • Elute the column with the mobile phase, applying positive pressure (flash chromatography).

    • Collect fractions and monitor the elution by TLC.

  • Fraction Pooling and Solvent Removal:

    • Combine the pure fractions containing the desired product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Drying:

    • Dry the purified product under high vacuum to remove any residual solvent.

Troubleshooting

IssuePossible CauseSolution
Low recovery in acid-base extraction Incomplete extraction or precipitation.Ensure vigorous shaking during extraction. Check the final pH after acidification is sufficiently low (pH 2-3).
Oiling out during recrystallization The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.Use a lower boiling point solvent. Ensure slow cooling. Add a seed crystal.
Tailing of the product spot on TLC/column Strong interaction of the carboxylic acid with the silica gel.Add a small amount of acetic acid or formic acid to the mobile phase.
Co-elution of impurities in chromatography Similar polarity of the impurity and the product.Use a shallower solvent gradient or a different solvent system. Consider reversed-phase chromatography.

Conclusion

The purification of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid can be effectively achieved through a systematic application of acid-base extraction, recrystallization, and/or flash column chromatography. The optimal strategy will depend on the nature and quantity of the impurities present in the crude material. By following the detailed protocols and troubleshooting guidance provided in these application notes, researchers can consistently obtain high-purity material, thereby ensuring the reliability and success of their subsequent research and development endeavors.

References

  • Hossan, M. M., Tithi, N. S., & Bachar, S. C. (2015). Synthesis and Biological Activity Evaluation of Indan-1-Carboxylic Acid-3-Semicarbazone and Indan-1-Acetic Acid-3-Semicarbazone. Latin American Journal of Pharmacy, 34(1), 134-141.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • PubChem. 6-methoxy-1H-indole-2-carboxylic acid. Retrieved from [Link]

  • Naeem, S., & Ahmed, S. (2020). In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software. Pakistan Journal of Pharmaceutical Sciences, 33(2), 715-719.
  • Balogh, G. T., et al. (2012). Comparative evaluation of pKa prediction tools on a drug discovery dataset. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 63-70.
  • Mahler, M., Swartz, S., & Thomason, V. (2012). RediSep C-18 reversed phase column purification of carboxylic acids.
  • Mondal, J., et al. (2017). An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins. Molecules, 22(10), 1683.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents and Polarity. Retrieved from [Link]

  • PubChemLite. 6-methoxy-1-methyl-1h-indole-2-carboxylic acid. Retrieved from [Link]

  • Bordwell pKa Table. Organic Chemistry Data. Retrieved from [Link]

  • Google Patents. (1969).
  • Google Patents. (2020). Synthetic method of 6-methoxy-1-tetralone. CN111333494A.
  • ResearchGate. (2015). Synthesis and Biological Activity Evaluation of Indan-1-Carboxylic Acid-3-Semicarbazone and Indan-1-Acetic Acid-3-Semicarbazone.
  • PrepChem.com. Synthesis of methoxy carboxylic acids. Retrieved from [Link]

  • Karunanithi, A. T., et al. (2009). Solvent design for crystallization of carboxylic acids. Computers & Chemical Engineering, 33(5), 1014-1021.
  • Google Patents. (1998). Process for the preparation of aromatic methoxycarboxylic acid methyl esters. US5763641A.
  • Chrzanowska, M., et al. (2018). Synthesis of 1-indanones with a broad range of biological activity. Molecules, 23(11), 2875.
  • EduBirdie. Lab 1 Solubility Report. Retrieved from [Link]

  • BenchChem. (2025). Application Note: HPLC and Purification Methods for 2-(1-Adamantyl)quinoline-4-carboxylic acid.
  • Jasperse, C. P. (n.d.). Chem 360 Jasperse Ch. 20, 21 Notes. Carboxylic Acids, Esters, Amides, Acid-Chlorides.
  • Long, W. J., Brooks, A. E., & Biazzo, W. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns.
  • ResearchGate. (2015). Synthesis of indan-1-carboxylic acid-3-semicarbazone (6).
  • Nemoto, T., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. International Journal of Molecular Sciences, 21(20), 7764.
  • Haworth, R. D., & Moore, B. P. (1946). Podocarpic acid. Part II. Synthesis of 6- and 7-methoxy-1: 12-dimethyloctahydrophenanthrene-1-carboxylic acids. Journal of the Chemical Society (Resumed), 633-637.
  • PubChemLite. 6-(methoxycarbonyl)-2,3-dihydro-1h-indene-1-carboxylic acid. Retrieved from [Link]

  • Pesek, J. J., & Matyska, M. T. (2006). Synthesis and HPLC evaluation of carboxylic acid phases on a hydride surface.
  • IUPAC-NIST Solubility Data Series.
  • SIELC Technologies. Separation of Indole-2-carboxylic acid, 5-methoxy- on Newcrom R1 HPLC column. Retrieved from [Link]

  • de Oliveira, A. B., et al. (2012). 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3131.
  • Görür, F. K., & Kılıç, T. (2025). An HPLC/CAD method for determination of fatty acids in metered dose inhalation products. Journal of Chemical Metrology.
  • Al-Sayah, M. A., & Stöver, H. D. (2004). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution.
  • SIELC Technologies. Separation of 1-(4-Methoxyphenyl)cyclohexane-1-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Phenomenex. Solvent Miscibility Table.

Sources

Method

developing a cell-based assay for 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid activity

Application Note & Protocols Topic: Development of a Cell-Based Assay for Evaluating 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic Acid Activity Audience: Researchers, scientists, and drug development professionals. Abstr...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Development of a Cell-Based Assay for Evaluating 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic Acid Activity

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the development and validation of a cell-based reporter gene assay to characterize the biological activity of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid. Structural analogs of this compound have been associated with anti-inflammatory properties, potentially through the modulation of the orphan nuclear receptor ROR-gamma (RORγ)[1]. This guide, therefore, focuses on establishing a robust and quantitative assay to measure the compound's potential agonistic or antagonistic effects on RORγ-mediated transcription. We detail a three-phase workflow: (1) Assay Principle and Cell Line Engineering, (2) Protocol for Compound Screening and Dose-Response Analysis, and (3) Assay Validation and Data Interpretation. The protocols are designed to be self-validating, incorporating critical quality control steps to ensure data integrity and reproducibility, which are essential in early-stage drug discovery.[2][3]

Introduction & Assay Principle

Cell-based assays are indispensable tools in drug discovery, offering a biologically relevant context that biochemical assays lack.[3][4][5] They allow for the evaluation of a compound's effect on specific cellular pathways, providing insights into its mechanism of action (MOA), efficacy, and potential toxicity within a living system.[2][5] The target compound, 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid, belongs to a chemical class whose derivatives have shown interaction with RORγ, a key regulator of T-helper 17 (Th17) cell differentiation and a high-value target for autoimmune and inflammatory diseases.[1]

This guide outlines the development of a RORγ-responsive reporter gene assay. The principle is based on engineering a host cell line to co-express:

  • The human RORγ ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain (DBD).

  • A reporter plasmid containing a Luciferase gene under the control of a GAL4 Upstream Activating Sequence (UAS).

In this system, a RORγ agonist would promote the transcription of luciferase, leading to a measurable light signal. Conversely, an antagonist would inhibit this signal. This approach provides a specific and quantifiable readout of the compound's activity on the intended target.

Conceptual Signaling Pathway

RORgamma_Pathway cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm DNA Promoter with GAL4 UAS Reporter Luciferase Gene DNA->Reporter drives transcription Luciferase Luciferase (Enzyme) Reporter->Luciferase translates to GAL4_RORg GAL4-RORγ Fusion Protein GAL4_RORg->DNA binds Compound Test Compound (6-Methoxy-2,3-dihydro-1H- indene-1-carboxylic acid) Compound->GAL4_RORg modulates activity Luciferin Luciferin (Substrate) Light Luminescent Signal (Quantified) Luciferin->Light catalyzes Luciferase->Luciferin

Caption: RORγ reporter assay mechanism.

Phase 1: Materials and Assay Development

Successful assay development requires careful selection of reagents and a robust cell engineering strategy.[6]

Table 1: Key Materials & Equipment
ItemRecommended Source/SpecificationPurpose
Cell Line HEK293T (ATCC® CRL-3216™)High transfectability, robust growth, suitable for reporter assays.
Expression Plasmids pBIND (GAL4-RORγ-LBD), pGL5-luc (UAS-Luciferase)Commercially available or custom-cloned vectors for the reporter system.
Transfection Reagent Lipofectamine™ 3000 (Thermo Fisher Scientific)High-efficiency plasmid delivery into HEK293T cells.
Test Compound 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid (CAS 62956-62-1)Purity >95%, dissolved in DMSO.
Control Compounds RORγ Agonist (e.g., GSK805), RORγ Antagonist (e.g., VTP-43742)Positive and negative controls for assay validation.
Culture Medium DMEM, high glucose, with 10% FBS, 1% Pen-StrepStandard cell culture maintenance.
Assay Plates 96-well, white, clear-bottom plates (e.g., Corning® 3903)Opaque walls prevent well-to-well crosstalk during luminescence reading.
Luminometer Plate reader with luminescence detection capabilityQuantification of luciferase activity.
Luciferase Assay System Bright-Glo™ Luciferase Assay System (Promega)Lysis buffer and luciferase substrate for signal generation.[7]
Protocol 1: Generation of a Transiently Transfected Reporter System

While stable cell lines are ideal for long-term screening, transient transfection is suitable for initial development and validation.[6]

Day 1: Cell Seeding

  • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO₂.

  • Harvest cells using Trypsin-EDTA when they reach 80-90% confluency.

  • Perform a cell count using a hemocytometer or automated cell counter.

  • Seed 2.0 x 10⁴ cells per well in 100 µL of culture medium into a 96-well white, clear-bottom plate.

  • Incubate overnight to allow for cell attachment.

Day 2: Co-transfection

  • Prepare the transfection mixture in sterile microcentrifuge tubes. For each well, combine:

    • 50 ng of pBIND (GAL4-RORγ-LBD) plasmid.

    • 50 ng of pGL5-luc (UAS-Luciferase) plasmid.

    • 0.3 µL of Lipofectamine™ 3000 reagent in serum-free medium, following the manufacturer's protocol.

  • Incubate the mixture at room temperature for 15-20 minutes.

  • Add 10 µL of the transfection complex to each well.

  • Gently swirl the plate to mix and incubate for 24 hours.

Phase 2: Compound Screening Protocol & Assay Optimization

This phase focuses on executing the assay and optimizing key parameters to ensure robustness and sensitivity.

Experimental Workflow

Workflow A Day 1: Seed HEK293T Cells (2e4 cells/well) B Day 2: Co-transfect with GAL4-RORγ & UAS-Luc Plasmids A->B C Day 3: Compound Treatment (Dose-response series) B->C D Incubate for 18-24 hours C->D E Add Luciferase Reagent (e.g., Bright-Glo™) D->E F Incubate for 5 min (Signal stabilization) E->F G Read Luminescence (Plate Luminometer) F->G H Data Analysis: Normalize, Plot, Calculate EC50/IC50 G->H

Caption: High-level experimental workflow.

Protocol 2: Dose-Response Analysis

Day 3: Compound Addition

  • Prepare a 10 mM stock solution of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid in DMSO.

  • Create a serial dilution series of the test compound in culture medium. A common starting point is a 10-point, 3-fold dilution series starting from 100 µM.

  • Also prepare dilutions for positive (agonist) and negative (antagonist) controls.

  • Aspirate the transfection medium from the cells.

  • Add 100 µL of the medium containing the respective compound concentrations to each well. Include "vehicle-only" (e.g., 0.1% DMSO) and "untreated" controls.

  • Incubate the plate for 18-24 hours at 37°C and 5% CO₂.

Day 4: Signal Detection and Measurement

  • Equilibrate the assay plate and the Bright-Glo™ Luciferase Assay reagent to room temperature.

  • Add 100 µL of the Bright-Glo™ reagent to each well.

  • Place the plate on an orbital shaker for 2 minutes to ensure complete cell lysis and mixing.

  • Incubate for an additional 5-10 minutes in the dark to stabilize the luminescent signal.[7]

  • Measure the luminescence using a plate luminometer with an integration time of 0.5-1 second per well.

Phase 3: Assay Validation & Data Interpretation

Assay validation is critical to ensure that the results are reliable and reproducible.[7] Key statistical metrics should be calculated.

Table 2: Assay Validation Parameters
ParameterFormula / DefinitionAcceptance CriterionPurpose
Signal-to-Background (S/B) Mean(Signal_max) / Mean(Signal_min)> 5Measures the dynamic range of the assay.
Z'-factor 1 - [3*(SD_max + SD_min) / |Mean_max - Mean_min|]> 0.5A measure of assay quality, indicating the separation between positive and negative controls.
Coefficient of Variation (%CV) (Standard Deviation / Mean) * 100< 15%Assesses the precision and reproducibility of replicates.
EC₅₀ / IC₅₀ The molar concentration of an agonist/antagonist that produces 50% of the maximal possible effect/inhibition.N/AQuantifies the potency of the test compound.
Data Analysis
  • Normalization: Subtract the average background luminescence (from wells with no cells) from all readings. Normalize the data to the vehicle control (set to 100% for antagonist mode or 0% for agonist mode).

  • Dose-Response Curves: Plot the normalized response against the logarithm of the compound concentration.

  • Curve Fitting: Use a non-linear regression model (e.g., four-parameter logistic equation) in software like GraphPad Prism or R to fit the dose-response curve.

  • Parameter Extraction: From the fitted curve, determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) and the maximum efficacy.

Interpretation of Results:

  • Agonist Activity: A dose-dependent increase in luminescence compared to the vehicle control indicates the compound activates RORγ-mediated transcription.

  • Antagonist/Inverse Agonist Activity: A dose-dependent decrease in luminescence (in the presence of a known agonist or from basal activity) suggests the compound inhibits RORγ function.

  • No Activity: If the luminescent signal does not change significantly across the concentration range, the compound is considered inactive on this target under the tested conditions.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low Luminescent Signal Poor transfection efficiency; low cell viability; inactive luciferase reagent.Optimize transfection protocol; check cell health and passage number; use fresh luciferase reagent; increase plasmid concentration.
High Well-to-Well Variability (%CV > 20%) Inconsistent cell seeding; pipetting errors; edge effects on the plate.Use a multichannel pipette for consistency; avoid using the outer wells of the plate; ensure uniform cell suspension before seeding.
Z'-factor < 0.5 Small dynamic range (low S/B); high data variability.Optimize concentrations of control compounds; increase incubation time; check for compound precipitation or cytotoxicity.
Inconsistent Results Cell passage number too high; variability in reagents (e.g., FBS lot).Use cells within a defined passage range (e.g., 5-20); qualify new lots of critical reagents like FBS before use in assays.[7]

Conclusion

This application note provides a detailed framework for developing a robust, cell-based reporter assay to screen and characterize 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid for activity against the RORγ nuclear receptor. By following the phased approach of assay development, optimization, and stringent validation, researchers can generate high-quality, reproducible data. This methodology serves as a foundational tool for elucidating the compound's mechanism of action and advancing its potential as a therapeutic candidate. The principles described are also adaptable for investigating other small molecules and nuclear receptor targets.

References

  • Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray. [Link]

  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. [Link]

  • Current Trends in Cell-based Assays and Drug Discovery. (2016-09-14). [Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. [Link]

  • A review for cell-based screening methods in drug discovery. (2022). Molecular Diversity. PMC - NIH. [Link]

  • Targeting IDO1 for cancer: Novel degraders show promise in preclinical studies. (2026-01-09). [Link]

  • Synthesis, Characterization, Biological Evaluations, and Computational Analysis of Some 6‐Methoxy‐2,3‐Dihydro‐1H‐Inden‐1‐One Derivatives for Analgesic and Anti‐inflammatory Activity. (2026-01-10). ChemistrySelect. ResearchGate. [Link]

  • Cell Based Assays in Drug Development: Comprehensive Overview. (2021-09-24). BioAgilytix. [Link]

  • Development of cell-based functional assay with high efficiency. (2021-07-20). YouTube. [Link]

  • Establishing a novel and sensitive assay for bioactivity determination of anti-CD25 antibodies. (2023-06-24). Heliyon. PMC - NIH. [Link]

  • In Vitro Cell Based Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • 6-methoxy-3-oxo-2,3-dihydro-1h-indene-1-carboxylic acid. PubChemLite. [Link]

  • 6-methoxy-2,3-dihydro-1h-indene-1-carboxylic acid. PubChemLite. [Link]

Sources

Application

Application Note: 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid as a Reference Standard in Pharmaceutical Analysis

Abstract This document provides a comprehensive guide for the qualification and application of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid as a chemical reference standard for researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the qualification and application of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid as a chemical reference standard for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system. We will detail the essential physicochemical properties, a robust multi-tiered qualification process including identity, purity, and stability, and a detailed protocol for its use in a validated HPLC assay. This application note is grounded in internationally recognized guidelines to ensure scientific integrity and regulatory compliance.

Introduction: The Role of a Well-Characterized Reference Standard

In the landscape of pharmaceutical development and quality control, the accuracy and reliability of analytical data are paramount. Analytical reference standards are the cornerstone of this process, serving as the basis of comparison for qualitative and quantitative analyses.[1] A reference standard is a highly purified and well-characterized compound used to confirm the identity, purity, and strength of active pharmaceutical ingredients (APIs), impurities, and degradation products.[2][3]

6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid (CAS No: 62956-62-1) is a versatile chemical intermediate and a potential impurity or metabolite in various synthetic pathways. Its accurate quantification is critical for ensuring the safety and efficacy of related drug substances. Establishing a batch of this material as a reference standard requires a rigorous qualification program that goes beyond a simple purity check. It involves unequivocally confirming its chemical structure, comprehensively assessing its purity using orthogonal analytical techniques, and assigning a precise purity value that is traceable and defensible.[4]

This guide outlines the necessary steps to qualify and utilize 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid as a secondary reference standard, traceable to a primary standard if available, or established as an in-house primary standard through exhaustive characterization.[5][6] The protocols herein are aligned with the principles outlined by the International Council for Harmonisation (ICH) and the World Health Organization (WHO).[5][7]

Physicochemical Properties

A thorough understanding of the material's fundamental properties is the first step in its establishment as a reference standard.

PropertyValueSource
Chemical Name 6-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid
Synonym(s) 6-methoxy-1-indanecarboxylic acid
CAS Number 62956-62-1[8]
Molecular Formula C₁₁H₁₂O₃[8]
Molecular Weight 192.21 g/mol [8]
Physical Form Solid
Melting Point 109 °C[8]
SMILES COC1=CC2=C(CCC2C(=O)O)C=C1[9]
InChIKey NYAXSJZIUOHLMW-UHFFFAOYSA-N
Storage Sealed in dry, room temperature conditions

Qualification of the Reference Standard: A Multi-faceted Approach

The qualification process is designed to build a comprehensive profile of the reference standard material, ensuring its suitability for its intended analytical purpose.[2] A primary reference standard should ideally possess a purity of 99.5% or higher, though this depends on the selectivity of the analytical procedure.[5][10]

Workflow for Reference Standard Qualification

G cluster_0 Phase 1: Sourcing & Initial Assessment cluster_1 Phase 2: Full Characterization & Purity Assignment cluster_2 Phase 3: Certification & Lifecycle Management Candidate Candidate Material (High Purity Batch) CoA Vendor Certificate of Analysis (CoA) Review Candidate->CoA Identity Identity Confirmation (NMR, MS, FTIR) CoA->Identity Purity Purity Determination (Orthogonal Methods) Identity->Purity HPLC Chromatographic Purity (HPLC-UV) Purity->HPLC GC Residual Solvents (GC-HS) Purity->GC KF Water Content (Karl Fischer) Purity->KF ROI Inorganic Impurities (Residue on Ignition) Purity->ROI MassBalance Mass Balance Calculation (Assigned Purity Value) HPLC->MassBalance GC->MassBalance KF->MassBalance ROI->MassBalance Stability Stability Study (Assign Retest Date) MassBalance->Stability Cert Certificate Generation Stability->Cert Use Use in Routine Analysis Cert->Use Retest Periodic Re-qualification Use->Retest Retest->Purity

Caption: Workflow for the Qualification of a Reference Standard.

Identity Confirmation

The first step is to unequivocally confirm that the chemical structure of the candidate material is correct. This is achieved using multiple spectroscopic "fingerprinting" techniques.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule. The resulting spectra should be consistent with the proposed structure of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which should correspond to the calculated exact mass of the molecule (C₁₁H₁₂O₃, 192.07864 Da[11]). Fragmentation patterns can further corroborate the structure.

  • Infrared (IR) Spectroscopy: IR provides information about the functional groups present in the molecule (e.g., carboxylic acid O-H and C=O stretches, aromatic C-H stretches, C-O ether stretch). The spectrum should be consistent with the known structure.

Purity Determination & Value Assignment

Purity cannot be determined by a single method. An orthogonal approach, using techniques with different separation and detection principles, is required to provide a comprehensive impurity profile.[10][12] The final assigned purity is often determined using a mass balance approach.

Purity by Mass Balance = 100% - (% Chromatographic Impurities) - (% Water) - (% Residual Solvents) - (% Inorganic Impurities)

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the chromatographic purity and related organic impurities.

  • Instrumentation: HPLC system with a UV/PDA detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size (or equivalent).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm (or wavelength of maximum absorbance).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the reference standard candidate in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 1.0 mg/mL.

  • Analysis: Inject the sample and integrate all peaks. Calculate the area percent of the main peak. This method should be validated for specificity by analyzing stressed samples (e.g., acid, base, oxidative, thermal degradation) to ensure all potential degradation products are separated from the main peak.[13][14]

Other Essential Purity Tests:

  • Water Content: Determined by Karl Fischer titration. This is crucial as water content can significantly impact the calculated potency of the standard.

  • Residual Solvents: Determined by Headspace Gas Chromatography (GC-HS). This identifies and quantifies any solvents remaining from the synthesis and purification process.[10]

  • Inorganic Impurities: Determined by Residue on Ignition (ROI) or Sulphated Ash test. This quantifies non-volatile inorganic material.[10]

Stability Assessment

A stability study must be conducted to establish a retest date for the reference standard.[1] The material is stored under controlled conditions (e.g., long-term at 25°C/60% RH and accelerated at 40°C/75% RH). The purity of the standard is tested at regular intervals. The retest date is assigned based on the period for which the material remains stable and meets its pre-defined quality specifications.[7]

Application Protocol: Use in a Validated HPLC Assay

Once qualified, the reference standard can be used for the quantitative analysis of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid in test samples. The analytical method itself must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose.[7][15]

Protocol 2: Quantitative Assay by HPLC

This protocol describes the use of the qualified reference standard in an assay.

  • Preparation of Standard Stock Solution (e.g., 500 µg/mL):

    • Accurately weigh approximately 25 mg of the 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid reference standard into a 50 mL volumetric flask.

    • Record the weight and the assigned purity of the reference standard.

    • Add approximately 30 mL of diluent (e.g., 50:50 Acetonitrile:Water) and sonicate for 5 minutes to dissolve.

    • Allow the solution to equilibrate to room temperature, then dilute to volume with the diluent and mix well.

    • Calculate the exact concentration: Concentration (µg/mL) = (Weight (mg) / 50 mL) * (Purity / 100) * 1000

  • Preparation of Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution to cover the expected concentration range of the analyte in the test samples. A typical range for an assay might be 80% to 120% of the target concentration.[16]

  • Preparation of Sample Solution: Prepare the test sample by accurately weighing and dissolving it in the diluent to achieve a target concentration similar to the 100% level working standard.

  • Chromatographic Analysis: Use the same HPLC conditions as described in Protocol 1 or a validated isocratic method if appropriate.

  • System Suitability Test (SST): Before analysis, perform at least five replicate injections of a working standard solution. The system is deemed suitable for use if the acceptance criteria are met.

    • Tailing Factor (T): ≤ 2.0

    • Theoretical Plates (N): ≥ 2000

    • Relative Standard Deviation (%RSD) of Peak Areas: ≤ 2.0%

  • Construction of Calibration Curve: Inject the working standards in duplicate. Plot the average peak area against the known concentration of each standard. Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Quantification of the Analyte: Inject the sample solutions. Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.

Method Validation Summary

The analytical method must be validated to demonstrate its reliability. Key validation parameters are summarized below, based on ICH guidelines.[13][15][16]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can assess the analyte unequivocally in the presence of other components (impurities, degradants, matrix).Peak purity analysis (PDA) should pass; no co-elution at the analyte's retention time.
Linearity To demonstrate a direct proportional relationship between concentration and analytical response.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Accuracy To measure the closeness of test results to the true value.% Recovery of 98.0% to 102.0% at three concentration levels (e.g., 80%, 100%, 120%).
Precision (Repeatability & Intermediate)To measure the degree of scatter between a series of measurements under the same and different conditions (days, analysts).%RSD ≤ 2.0% for both repeatability (intra-day) and intermediate precision (inter-day).
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.The range is established based on the successful validation of linearity, accuracy, and precision.[16]
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate).System suitability parameters should remain within acceptance criteria.

Conclusion

The establishment of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid as a reference standard is a meticulous process that underpins the validity of analytical data in a regulated environment. It requires a comprehensive characterization of the material's identity and a multi-faceted assessment of its purity using orthogonal methods. Once qualified, this reference standard serves as an indispensable tool for the accurate quantification of this analyte in various test samples. The protocols and validation principles detailed in this application note provide a robust framework for scientists to ensure their analytical results are accurate, reproducible, and compliant with global regulatory expectations.

References

  • International Conference on Harmonisation. (n.d.). ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology. Retrieved from a source discussing ICH guidelines for HPLC method validation.[7]

  • Altabrisa Group. (2025, September 6). 3 Key Steps for HPLC Method Validation in Pharmaceuticals. Retrieved from Altabrisa Group.[15]

  • World Health Organization (WHO). (n.d.). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. Retrieved from WHO.[5]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from Pharmaguideline.[16]

  • SciELO Brazil. (n.d.). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Retrieved from SciELO Brazil.[13]

  • ResolveMass Laboratories Inc. (n.d.). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). Retrieved from ResolveMass Laboratories Inc.[6]

  • Biosynth. (n.d.). 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid | 62956-62-1. Retrieved from Biosynth.[8]

  • Sigma-Aldrich. (n.d.). 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid. Retrieved from Sigma-Aldrich.

  • ECA Academy. (2025, April 2). WHO: Update of Guideline of Reference Standards. Retrieved from gmp-compliance.org.[17]

  • ResearchGate. (2025, August 6). Validation of HPLC Techniques for Pharmaceutical Analysis. Retrieved from ResearchGate.[14]

  • CURRENTA. (n.d.). Reference Standard Qualification. Retrieved from CURRENTA.[4]

  • Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. Retrieved from Pharmaceutical Technology.[1]

  • ECHEMI. (n.d.). 62956-62-1, 6-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid Formula. Retrieved from ECHEMI.[11]

  • Intertek. (n.d.). Reference Standard Materials Program. Retrieved from Intertek.[2]

  • Eurofins. (n.d.). The ABC's of Reference Standard Management. Retrieved from Eurofins.[10]

  • PubChemLite. (n.d.). 6-methoxy-2,3-dihydro-1h-indene-1-carboxylic acid. Retrieved from PubChemLite.[9]

  • EAG Laboratories. (2017, November 13). The ABC's of Reference Standard Management. Retrieved from EAG Laboratories.[12]

  • Veeprho. (2020, August 19). Reference Standards, Types, Uses, Preparation & Qualification. Retrieved from Veeprho.[3]

Sources

Method

Application Note: A Systematic Approach to the Formulation of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid for Preclinical Animal Studies

Abstract 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid is an organic compound with potential applications in various research fields. A critical and often challenging step in its preclinical evaluation is the develop...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid is an organic compound with potential applications in various research fields. A critical and often challenging step in its preclinical evaluation is the development of a safe and effective formulation that ensures consistent and predictable systemic exposure in animal models. Due to its physicochemical characteristics, particularly its carboxylic acid moiety and predicted lipophilicity, the compound is expected to have low aqueous solubility, posing a significant hurdle for in vivo studies. This document provides a comprehensive, step-by-step guide for researchers to systematically evaluate, select, and prepare a suitable formulation for 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid for oral or parenteral administration in animal studies. The protocols herein are designed to be self-validating, emphasizing pre-formulation assessment to guide the selection of the most appropriate vehicle, thereby ensuring scientific rigor and minimizing formulation-induced variability in experimental outcomes.

Introduction: The Formulation Imperative

6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid (herein referred to as "the compound") possesses structural features—a moderately lipophilic indene backbone and an ionizable carboxylic acid group—that require a strategic approach to formulation. This guide eschews a one-size-fits-all recommendation, instead presenting a logical workflow to empower researchers to develop a robust formulation tailored to their specific study requirements (e.g., dose level, route of administration, and study duration).

Physicochemical Profile & The Core Challenge

A thorough understanding of the compound's properties is the foundation of any formulation strategy. Key characteristics are summarized below.

PropertyValueSource
CAS Number 62956-62-1[5],
Molecular Formula C₁₁H₁₂O₃[5]
Molecular Weight 192.21 g/mol [5]
Physical Form Solid
Melting Point 109 °C[5]
Predicted XLogP3 1.8[6]
Storage Sealed in a dry place at room temperature

The predicted XLogP3 of 1.8 suggests moderate lipophilicity, which often correlates with low aqueous solubility.[6] The primary challenge is to overcome this solubility barrier to prepare a homogenous, dose-accurate formulation that is well-tolerated by the animal species. The presence of the carboxylic acid is a key feature to be exploited, as its solubility is expected to be highly pH-dependent.

The Formulation Development Workflow

The selection of a formulation strategy should be a data-driven process. The diagram below outlines the decision-making workflow, which begins with a thorough solubility assessment. This initial screen is the most critical step and will dictate the most viable path forward.

FormulationWorkflow cluster_0 Phase 1: Pre-formulation Assessment cluster_1 Phase 2: Formulation Path Selection cluster_2 Phase 3: Protocol Execution start Define Target Dose (mg/kg) & Route of Administration sol_screen Protocol 1: Conduct Solubility Screen in Multiple Vehicles start->sol_screen decision Is required concentration achieved in a simple aqueous or pH-adjusted vehicle? sol_screen->decision path_a YES: Solution-Based Formulation decision->path_a  Yes path_b NO: Advanced Formulation decision->path_b  No protocol_a Protocol 2A: Prepare Aqueous Solution (pH Adjusted) path_a->protocol_a protocol_b Protocol 2B: Prepare Co-Solvent Solution protocol_c Protocol 2C: Prepare Aqueous Suspension path_b->protocol_c end_node Final Formulation for Dosing protocol_a->end_node protocol_b->protocol_c If co-solvent toxicity is a concern protocol_c->end_node

Caption: Decision workflow for formulation development.

Protocol 1: Pre-formulation Solubility Assessment

Objective: To determine the approximate solubility of the compound in a panel of common, well-tolerated vehicles to guide the selection of an appropriate formulation strategy.

Materials:

  • 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid

  • Calibrated analytical balance

  • Vortex mixer and/or magnetic stirrer

  • Glass vials (e.g., 2-4 mL)

  • Vehicle panel (see Table 2)

Methodology:

  • Preparation: Accurately weigh a fixed amount of the compound (e.g., 5-10 mg) into a series of labeled glass vials.

  • Vehicle Addition: Add a small, precise volume of the first vehicle (e.g., 100 µL) to the corresponding vial. This creates a high initial concentration (e.g., 50-100 mg/mL).

  • Solubilization: Vigorously vortex the vial for 1-2 minutes. If undissolved solid remains, place it on a magnetic stirrer or rotator at room temperature for 30-60 minutes.

  • Visual Assessment: Observe the vial against a light and dark background. If the solution is clear with no visible particles, the compound is soluble at that concentration.

  • Titration: If the compound is fully dissolved, add another aliquot of the compound to increase the concentration and repeat steps 3-4. If the compound is not fully dissolved, add incremental volumes of the vehicle (e.g., 100 µL at a time), vortexing after each addition, until the compound fully dissolves or a large volume is reached.

  • Calculation: Record the final volume of vehicle required to dissolve the initial mass of the compound. Calculate the approximate solubility in mg/mL.

  • Repeat: Repeat this process for all vehicles in the screening panel.

Data Recording:

VehiclepH (if applicable)Visual ObservationApprox. Solubility (mg/mL)
Deionized Water~6-7
0.9% Saline~5.5
5% Dextrose in Water (D5W)~4.5-5.0
Phosphate Buffered Saline (PBS)7.4
0.5% (w/v) Na-CMC in WaterNeutral
1% (v/v) Tween® 80 in WaterNeutral
Polyethylene Glycol 400 (PEG 400)N/A
5% DMSO / 95% Saline (v/v)N/A
pH Adjusted Vehicle (e.g., 0.1 M Tris Buffer) 8.0
pH Adjusted Vehicle (e.g., 0.1 M Carbonate Buffer) 9.6

Table 2: Recommended initial vehicle screening panel. The pH-adjusted vehicles are critical for this specific compound.

Formulation Protocols: From Data to Dosing

Based on the results from Protocol 1, select the most appropriate method from the options below. The guiding principle is to use the simplest and safest formulation possible.[1][7]

Protocol 2A: Aqueous Solution via pH Adjustment (Preferred Method)

Rationale: This is the ideal approach if the compound shows significantly increased solubility at a basic pH. By converting the carboxylic acid to its more soluble salt form, a simple aqueous solution can be prepared. This is generally the best-tolerated formulation type for most routes of administration.

Materials:

  • Compound

  • Water for Injection (WFI) or 0.9% Saline

  • Alkaline solution (e.g., 1 N NaOH)

  • pH meter

  • Sterile filter (if for parenteral use)

Methodology:

  • Weigh the required amount of the compound for the final target concentration and volume.

  • Add approximately 80% of the final volume of the chosen aqueous vehicle (e.g., Saline).

  • While stirring, slowly add the alkaline solution (1 N NaOH) dropwise. Monitor the pH continuously.

  • Observe the dissolution of the solid. Continue adding base until all the solid has dissolved and the pH is stable at the desired level (e.g., pH 8.0-9.0). Causality: The addition of base deprotonates the carboxylic acid, forming the highly water-soluble carboxylate salt.

  • Once fully dissolved, adjust the final volume with the vehicle.

  • Confirm the final pH. If the formulation is for parenteral administration, sterile filter it through a 0.22 µm filter.

  • Quality Control: The final product should be a clear, particle-free solution.

Protocol 2B: Co-Solvent Solution

Rationale: To be used only if the required concentration cannot be achieved by pH adjustment alone. Co-solvents like PEG 400 or Propylene Glycol can increase solubility but may have their own toxicological effects, which must be considered.[7][8] A vehicle-only control group in the animal study is mandatory.

Materials:

  • Compound

  • Co-solvent (e.g., PEG 400)

  • Aqueous vehicle (e.g., 0.9% Saline or WFI)

Methodology:

  • Weigh the required amount of the compound.

  • Add the co-solvent (e.g., PEG 400) and vortex or sonicate until the compound is fully dissolved. Causality: The organic co-solvent disrupts the hydrogen bonding network of water, reducing the solution's polarity and allowing it to accommodate the lipophilic compound.

  • Slowly add the aqueous vehicle dropwise while vortexing to bring the formulation to the final volume and co-solvent concentration (e.g., 30% PEG 400 in Saline).

  • Quality Control: Observe the solution carefully. If the compound begins to precipitate, the formulation is not stable at that co-solvent concentration and an alternative approach (like a suspension) is required.

Protocol 2C: Aqueous Suspension (Fallback Method)

Rationale: When the required dose is high and a solution cannot be prepared, a suspension is the necessary alternative. The goal is to create a fine, uniform dispersion of particles that does not settle quickly, ensuring accurate dosing.

Materials:

  • Compound

  • Suspending vehicle (e.g., 0.5% w/v Sodium Carboxymethylcellulose (Na-CMC) in deionized water)

  • Wetting agent (e.g., 1% v/v Tween® 80 or Poloxamer 188)[9]

  • Mortar and pestle

  • Homogenizer (optional, but recommended)

SuspensionProtocol A Weigh Compound B Place in Mortar A->B C Add Wetting Agent (e.g., Tween 80) B->C D Triturate to a Smooth, Uniform Paste C->D E Gradually Add Suspending Vehicle (e.g., 0.5% CMC) D->E F Transfer to Final Container & Homogenize E->F G Store with Continuous Stirring F->G

Caption: Step-by-step workflow for preparing a suspension.

Methodology:

  • Weigh the required amount of the compound and place it in a mortar.

  • Add a small volume of the wetting agent. Causality: The wetting agent is a surfactant that coats the hydrophobic surface of the drug particles, reducing the solid-liquid interfacial tension and allowing the aqueous vehicle to penetrate and disperse the powder. Without it, the particles would clump together and float.

  • Triturate the powder with the pestle until a uniform, smooth paste is formed. This step is critical for breaking down aggregates.

  • Slowly and geometrically add the suspending vehicle while mixing continuously.

  • Transfer the mixture to a graduated cylinder or beaker and add the remaining vehicle to reach the final volume.

  • For best results, use a homogenizer to ensure a fine, uniform particle size distribution.

  • Quality Control: The final product should be a uniform, milky suspension. It must be stirred continuously before and during dose administration to prevent settling and ensure dose accuracy.

Considerations for Animal Dosing

The choice of formulation directly impacts the route of administration.

  • Solutions (Protocol 2A, 2B): Can be used for oral (PO) gavage, intraperitoneal (IP), intravenous (IV), and subcutaneous (SC) routes, provided they are sterile and isotonic for parenteral routes.

  • Suspensions (Protocol 2C): Are suitable for oral (PO) gavage and, in some cases, IP or SC routes. Suspensions must never be administered intravenously.

The dosing volume is species- and route-dependent. Adherence to established guidelines is crucial for animal welfare.

SpeciesRouteMax Volume (mL/kg)Reference
Mouse Oral (gavage)10[1]
IP10[1]
IV (bolus)5[1]
Rat Oral (gavage)10 (up to 20)[1]
IP10[1]
IV (bolus)5[1]

Table 3: General guidelines for maximum administration volumes in rodents. These can vary by institution.

Crucially, a vehicle control group receiving the identical formulation without the active compound must be included in every study to differentiate the effects of the compound from those of the excipients. [10]

Conclusion

The development of a viable formulation for 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid is an achievable goal that requires a systematic, data-driven approach. By first investing time in a simple solubility screen, researchers can confidently select and prepare the most appropriate type of formulation—be it a pH-adjusted solution, a co-solvent system, or an aqueous suspension. This methodical process enhances the reliability and reproducibility of in vivo studies, ensuring that the observed pharmacological or toxicological outcomes are attributable to the compound itself, not the vehicle used to deliver it.

References

  • Gad, S. C. (2007). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species . International Journal of Toxicology. [Link]

  • Salauze, D., & Cave, D. (1995). Choice of vehicle for three-month continuous intravenous toxicology studies in the rat: 0.9% saline versus 5% glucose . Laboratory animals. [Link]

  • Ferreira, A., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test . Basic & Clinical Pharmacology & Toxicology. [Link]

  • Nema, S., & Brendel, R. J. (2011). Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions . Journal of pharmaceutical sciences. [Link]

  • Gopinathan, S., et al. (2013). In vivo toxicology of excipients commonly employed in drug discovery in rats . Journal of pharmacological and toxicological methods. [Link]

  • Vehicle selection for nonclinical oral safety studies . Semantic Scholar. [Link]

  • Bittner, B., & Mountfield, R. J. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2 . Die Pharmazie. [Link]

  • Bittner, B., & Mountfield, R. J. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1 . Pharmazeutische Industrie. [Link]

  • Ruiz-Picazo, A., et al. (2020). Effect of common excipients on intestinal drug absorption in Wistar rats . Molecular Pharmaceutics. [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system . European Journal of Pharmaceutical Sciences. [Link]

Sources

Application

Application Notes &amp; Protocols: A Framework for In Vitro Evaluation of Indene Derivatives as Anti-inflammatory Agents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the anti-inflammatory potential of novel indene derivatives. Indene scaffolds are present in se...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the anti-inflammatory potential of novel indene derivatives. Indene scaffolds are present in several bioactive compounds, including non-steroidal anti-inflammatory drugs (NSAIDs), making their derivatives promising candidates for new therapeutic agents.[1][2] This document moves beyond a simple recitation of steps, delving into the causal logic behind the experimental design and providing self-validating protocols to ensure data integrity.

The primary model described herein utilizes the murine macrophage cell line, RAW 264.7, stimulated with bacterial lipopolysaccharide (LPS) to induce a robust and reproducible inflammatory response.[3][4] Macrophages are central players in the innate immune response, and their activation by LPS—a component of Gram-negative bacteria—triggers a well-characterized signaling cascade leading to the production of key inflammatory mediators.[5] We will focus on quantifying the inhibition of nitric oxide (NO), pro-inflammatory cytokines (TNF-α, IL-6), and the activity of cyclooxygenase-2 (COX-2), a critical enzyme in the inflammatory pathway.[6][7]

Core Principles and Experimental Rationale

The central hypothesis is that the test indene derivatives can mitigate the inflammatory response by interfering with specific signaling pathways or enzymatic activities. The experimental workflow is designed to systematically test this hypothesis, starting with safety profiling (cytotoxicity) and moving to efficacy assessments and mechanistic insights.

Experimental Workflow Overview

The overall process ensures that the observed anti-inflammatory effects are genuine and not artifacts of cellular toxicity. Each step builds upon the last, from establishing a viable treatment window to quantifying the dose-dependent inhibition of specific inflammatory markers.

G cluster_0 Phase 1: Preparation & Safety cluster_1 Phase 2: Induction & Treatment cluster_2 Phase 3: Endpoint Analysis A RAW 264.7 Cell Culture & Maintenance B Cytotoxicity Assessment (MTT Assay) A->B Determine Non-Toxic Concentration Range D Pre-treatment with Indene Derivatives B->D Select Concentrations for Efficacy Studies C Seed Cells for Assay C->D E Induce Inflammation with LPS D->E F Collect Supernatant E->F G Griess Assay (Nitric Oxide) F->G H ELISA (TNF-α, IL-6) F->H I Cell-Free Assay (COX-2 Inhibition)

Caption: High-level experimental workflow for screening indene derivatives.

Mechanistic Grounding: The NF-κB Signaling Pathway

A primary driver of the inflammatory response initiated by LPS is the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[8][9] In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation of Toll-like receptor 4 (TLR4) by LPS, a signaling cascade is initiated that leads to the phosphorylation and subsequent degradation of IκBα.[9][10] This frees NF-κB to translocate to the nucleus, where it acts as a master transcription factor, inducing the expression of a battery of pro-inflammatory genes, including iNOS (producing NO), COX-2, TNF-α, and IL-6.[11][12] Understanding this pathway is critical, as many anti-inflammatory compounds exert their effects by inhibiting one or more steps within this cascade.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex (Activated) TLR4->IKK Activates Cascade NFkB_inactive NF-κB--IκBα (Inactive Complex) IKK->NFkB_inactive Phosphorylates IκBα IkBa_p p-IκBα (Phosphorylated) IkBa_d IκBα (Degraded) IkBa_p->IkBa_d Ubiquitination & Proteasomal Degradation NFkB_inactive->IkBa_p NFkB_active NF-κB (p65/p50) (Active) NFkB_inactive->NFkB_active Releases NFkB_nuc NF-κB (p65/p50) NFkB_active->NFkB_nuc Translocates DNA DNA Binding NFkB_nuc->DNA Binds to Promoter Regions Genes Pro-inflammatory Genes: iNOS, COX-2, TNF-α, IL-6 DNA->Genes Initiates Transcription

Caption: The canonical NF-κB signaling pathway activated by LPS.

Detailed Experimental Protocols

Part 1: Cell Culture & Maintenance

This foundational protocol ensures the health and consistency of the RAW 264.7 cells used in all subsequent assays.

  • Cell Line: Murine Macrophage RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.[13]

  • Subculture: Passage cells every 2-3 days when they reach 80-90% confluency. Detach cells using a cell scraper, as they are strongly adherent. Do not allow cells to become over-confluent, as this can alter their responsiveness to stimuli.

Part 2: Cytotoxicity Assessment (MTT Assay)

Principle: This step is critical for protocol validation. It determines the concentration range of the indene derivatives that does not kill the cells, ensuring that any reduction in inflammatory markers is due to a specific anti-inflammatory effect, not general toxicity. The MTT assay measures the metabolic activity of viable cells.[14]

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 2 x 10⁵ cells/mL (100 µL/well) and incubate overnight.[15]

  • Treatment: Remove the old medium. Add 100 µL of fresh medium containing various concentrations of the indene derivative (e.g., 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and an untreated control.[13]

  • Incubation: Incubate for 24 hours to match the duration of the inflammation assay.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the supernatant. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[14]

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage of the untreated control. Select concentrations that show >90% cell viability for subsequent experiments.

Table 1: Example Data Layout for MTT Cytotoxicity Assay
Concentration of Indene Derivative (µM) Cell Viability (%) (Mean ± SD)
0 (Control)100 ± 5.1
199.2 ± 4.5
598.5 ± 3.9
1096.1 ± 4.2
2594.3 ± 5.0
5091.8 ± 4.8
10072.4 ± 6.3
Part 3: Nitric Oxide (NO) Production Assay (Griess Assay)

Principle: Inducible nitric oxide synthase (iNOS) produces large amounts of NO during inflammation. NO is unstable, but it quickly oxidizes to stable nitrite (NO₂⁻) in the culture medium. The Griess assay is a simple colorimetric method to quantify nitrite concentration as an index of NO production.[16][17]

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 2 x 10⁵ cells/mL (100 µL/well) and incubate overnight.

  • Pre-treatment: Remove the medium and add 100 µL of fresh medium containing non-cytotoxic concentrations of the indene derivative. Incubate for 1-2 hours.

  • Inflammatory Stimulus: Add 10 µL of LPS solution to achieve a final concentration of 1 µg/mL.[3][18] Include controls: untreated cells, cells with LPS only (positive control), and cells with derivative only.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

    • Incubate for another 10 minutes at room temperature, protected from light.[19]

  • Measurement: Measure the absorbance at 540 nm.[19]

  • Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite (e.g., 0-100 µM).

Table 2: Example Data Layout for Griess Assay
Treatment Group Nitrite Concentration (µM) (Mean ± SD) % Inhibition of NO Production
Control (No LPS)1.2 ± 0.3N/A
LPS (1 µg/mL)45.8 ± 3.10%
LPS + Indene Derivative (10 µM)28.1 ± 2.538.6%
LPS + Indene Derivative (25 µM)15.3 ± 1.966.6%
LPS + Indene Derivative (50 µM)8.9 ± 1.180.6%
Part 4: Pro-inflammatory Cytokine Measurement (ELISA)

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the concentration of secreted cytokines like TNF-α and IL-6 in the culture supernatant.[20] This assay relies on a capture antibody, the antigen (cytokine), a detection antibody, and an enzyme-linked secondary antibody to produce a measurable signal.

Protocol (General, follow specific kit instructions):

  • Sample Preparation: Use the same supernatants collected for the Griess assay. Samples may need to be diluted with the assay diluent provided in the kit.[21][22]

  • Plate Coating: A 96-well plate is pre-coated with a capture antibody specific for the target cytokine (e.g., anti-human TNF-α).

  • Sample Incubation: Add 100 µL of standards, controls, and diluted samples to the appropriate wells. Incubate for 1-2 hours at room temperature.[23]

  • Washing: Wash the plate multiple times with the provided wash buffer to remove unbound substances.

  • Detection Antibody: Add the biotin-conjugated detection antibody. Incubate for 1 hour. This antibody binds to a different epitope on the captured cytokine.

  • Enzyme Conjugate: Wash the plate. Add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes. The streptavidin binds to the biotin on the detection antibody.

  • Substrate Addition: Wash the plate. Add the TMB substrate solution. A color will develop in proportion to the amount of cytokine bound. Incubate in the dark.

  • Stop Reaction: Add the stop solution (e.g., sulfuric acid) to each well. The color will change from blue to yellow.

  • Measurement: Read the absorbance at 450 nm.

  • Calculation: Generate a standard curve and calculate the cytokine concentrations in the samples.

Part 5: COX-2 Inhibitor Screening Assay (Cell-Free)

Principle: To determine if the indene derivatives act as direct inhibitors of the COX-2 enzyme, a cell-free enzymatic assay is employed. This distinguishes direct enzyme inhibition from upstream inhibition of COX-2 expression. The assay measures the peroxidase activity of purified recombinant COX-2, which is the second step in the conversion of arachidonic acid to prostaglandins.[24]

Protocol (Based on a typical fluorometric kit): [6][25]

  • Reagent Preparation: Prepare assay buffer, reconstitute human recombinant COX-2 enzyme, and prepare the arachidonic acid substrate solution according to the kit manual.[25][26]

  • Reaction Setup: In a 96-well black plate, add:

    • Enzyme Control: Assay Buffer, COX-2 enzyme.

    • Inhibitor Control: Assay Buffer, COX-2 enzyme, a known COX-2 inhibitor (e.g., Celecoxib).

    • Test Wells: Assay Buffer, COX-2 enzyme, and the indene derivative at various concentrations.

  • Pre-incubation: Allow the enzyme and inhibitors to pre-incubate for a short period (e.g., 10-15 minutes) at the assay temperature (e.g., 25°C).

  • Initiate Reaction: Add the reaction mix containing a fluorometric probe and arachidonic acid to all wells to start the reaction.[6]

  • Kinetic Measurement: Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes.[25]

  • Data Analysis: Calculate the rate of reaction (slope) for each well. Determine the percent inhibition relative to the enzyme control and calculate the IC₅₀ value for the indene derivative.

References

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]

  • Mulero, M. C., et al. (2019). Modulating Inflammation through the Negative Regulation of NF-κB Signaling. Journal of Immunology Research, 2019, 5078519. [Link]

  • PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. PUR-FORM. [Link]

  • Lawrence, T. (2017). NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. Frontiers in Immunology, 8, 1635. [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • ResearchGate. (2013). Can any one suggest the exact protocol for NO assay using Griess reagent? ResearchGate. [Link]

  • Bowdish Lab. (2015). GRIESS ASSAY FOR NITRITE DETERMINATION. McMaster University. [Link]

  • Liu, Y., et al. (2023). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. BMC Molecular and Cell Biology, 24(1), 31. [Link]

  • Google Patents. (n.d.). CN112533905A - Indene derivatives useful for treating pain and inflammation.
  • ResearchGate. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha? ResearchGate. [Link]

  • HiMedia Laboratories. (n.d.). EZAssayTM Nitric Oxide Estimation Kit. HiMedia Laboratories. [Link]

  • Bader, A., et al. (2004). New indene-derivatives with anti-proliferative properties. Bioorganic & Medicinal Chemistry Letters, 14(11), 2789-2793. [Link]

  • Dobrovolskaia, M. A., et al. (2018). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. In Characterization of Nanoparticles Intended for Drug Delivery, 1-14. [Link]

  • Google Patents. (n.d.). AU2019247496A1 - Indene derivatives useful in treating pain and inflammation.
  • National Cancer Institute. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. National Cancer Institute. [Link]

  • ResearchGate. (n.d.). Inflammatory response induced in RAW264.7 macrophages by PA and LPS... ResearchGate. [Link]

  • Kim, H., et al. (2018). Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish. Applied Sciences, 8(6), 924. [Link]

  • Wang, Y., et al. (2019). Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for the treatment of acute lung injury. Drug Design, Development and Therapy, 13, 1465-1478. [Link]

  • Li, Y., et al. (2023). The supernatant of Lactiplantibacillus plantarum 25 is more effective than extracellular vesicles in alleviating ulcerative colitis and improving intestinal barrier function. Frontiers in Immunology, 14, 1281516. [Link]

  • ResearchGate. (2025). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. [Link]

  • Rijo, P., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 14(11), 2358. [Link]

  • ResearchGate. (n.d.). New indene-derivatives with anti-proliferative properties. ResearchGate. [Link]

  • FineTest. (n.d.). Human IL-6 (Interleukin 6) ELISA Kit. FineTest. [Link]

  • Biomedica. (n.d.). Human IL-6 ELISA. Biomedica. [Link]

  • Al-Ostoot, F. H., et al. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Journal of Inflammation Research, 14, 5357-5381. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid

Welcome to the technical support center for the synthesis of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols grounded in established chemical principles.

Introduction

6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutic agents.[1] Its synthesis, while based on classical organic reactions, presents several potential pitfalls that can impact yield, purity, and scalability. This document serves as a comprehensive resource to proactively address these issues, explaining the causality behind each experimental step and offering field-proven solutions.

General Synthetic Workflow

The most common and reliable pathway to the target molecule begins with 3-(4-methoxyphenyl)propanoic acid and proceeds through a five-step sequence. This route offers robust and scalable transformations for each intermediate.

Synthetic_Workflow cluster_0 Synthetic Pathway A 3-(4-methoxyphenyl) propanoic acid B 6-Methoxy-1-indanone A->B  Step 1: Intramolecular  Friedel-Crafts Acylation   C 6-Methoxy-1-indanol B->C  Step 2: Ketone  Reduction   D 1-Chloro-6-methoxyindane C->D  Step 3: Halogenation  (Substitution)   E 6-Methoxy-1-indanecarbonitrile D->E  Step 4: Cyanation  (SN2)   F 6-Methoxy-2,3-dihydro-1H-indene- 1-carboxylic acid E->F  Step 5: Nitrile  Hydrolysis  

Caption: Overall workflow for the synthesis of the target carboxylic acid.

Troubleshooting and Procedural Guide

This section is structured in a question-and-answer format to directly address specific problems you may encounter at each stage of the synthesis.

Step 1: Intramolecular Friedel-Crafts Acylation

This initial cyclization is the cornerstone of the synthesis, forming the indanone ring system. Its success is highly dependent on the choice of acid catalyst and reaction conditions.[2][3][4]

Q1: My Friedel-Crafts reaction has a very low yield or is not proceeding to completion. What are the common causes and solutions?

A1: This is a frequent issue often traced back to the potency of the acid catalyst or suboptimal reaction conditions.

  • Causality: The intramolecular Friedel-Crafts acylation requires a strong acid to activate the carboxylic acid, facilitating electrophilic attack on the electron-rich aromatic ring. The methoxy group is activating, which aids the reaction. However, if the acid is not strong enough or if conditions are not sufficiently forcing, the reaction will stall.

  • Troubleshooting Steps:

    • Evaluate Your Catalyst: Polyphosphoric acid (PPA) is a common choice, but its efficacy can vary with age and grade. If PPA fails, consider stronger alternatives. Eaton's reagent (P₂O₅ in MeSO₃H) is an excellent, albeit more aggressive, option. Triflic acid has also been used effectively, sometimes in non-conventional systems like microwave reactors to reduce reaction times.[3][5]

    • Optimize Temperature and Time: These reactions are often run at elevated temperatures (80-120 °C). If the reaction is sluggish, incrementally increase the temperature by 10 °C intervals. Monitor the reaction by TLC or LC-MS to track the consumption of starting material and avoid decomposition at excessive temperatures.

    • Ensure Anhydrous Conditions: Water can quench the acid catalyst and inhibit the reaction. Ensure all glassware is oven-dried and that reagents and solvents are anhydrous.

Q2: I am observing significant charring and the formation of black, insoluble byproducts in my reaction mixture. How can I prevent this?

A2: Charring indicates decomposition of the starting material or product under overly harsh acidic conditions.

  • Causality: While strong acids are necessary, they can also promote polymerization and other side reactions, especially at high temperatures over extended periods. The electron-rich nature of the methoxy-substituted ring can make it susceptible to such processes.

  • Preventative Measures:

    • Control Temperature Carefully: Do not overshoot the target temperature. Use an oil bath and a thermocouple for precise temperature regulation.

    • Reduce Reaction Time: Once the reaction is initiated, monitor it closely. As soon as the starting material is consumed (as determined by TLC), begin the workup procedure immediately. Prolonged heating in strong acid is often the primary cause of decomposition.

    • Consider Milder, Modern Alternatives: For sensitive substrates, non-conventional energy sources can be beneficial. Microwave-assisted synthesis has been shown to dramatically shorten reaction times for indanone formation, which can minimize byproduct formation.[3][5]

Troubleshooting_FC_Acylation start Low Yield in Friedel-Crafts Step q1 Is starting material consumed? start->q1 sol1 Increase Temperature (10°C increments) Consider Stronger Acid (e.g., Eaton's Reagent) Verify Anhydrous Conditions q1->sol1 No q2 Is there significant charring/decomposition? q1->q2 Yes sol2 Reduce Reaction Time Lower Temperature Consider Microwave Synthesis q2->sol2 Yes end Proceed to Workup & Purification q2->end No

Caption: Troubleshooting flowchart for the Friedel-Crafts acylation step.

Step 2: Reduction of 6-Methoxy-1-indanone

The conversion of the ketone to a secondary alcohol is typically straightforward but requires the correct choice of reducing agent to avoid side reactions.

Q3: The NaBH₄ reduction of my indanone is incomplete. What should I check?

A3: Incomplete reduction is usually due to reagent quality, insufficient equivalents, or low temperature.

  • Causality: Sodium borohydride (NaBH₄) is a mild reducing agent that selectively reduces ketones and aldehydes. Its reactivity can be diminished by moisture. The stoichiometry must be sufficient to reduce all of the ketone.

  • Troubleshooting Steps:

    • Verify NaBH₄ Quality: Use freshly opened or properly stored NaBH₄. Old or poorly stored reagent can absorb moisture and lose activity.

    • Increase Equivalents: While theoretically 0.25 equivalents are needed, it is common practice to use 1.1 to 1.5 equivalents to ensure the reaction goes to completion.

    • Solvent and Temperature: The reaction is typically run in methanol or ethanol at 0 °C to room temperature. Ensure the indanone is fully dissolved. If the reaction is slow at 0 °C, allow it to warm to room temperature and stir for several hours.

Step 3 & 4: Halogenation and Cyanation

This two-step sequence converts the alcohol into a nitrile via an Sₙ2 reaction. The efficiency of the second step is highly dependent on the success of the first.

Q4: My conversion of the alcohol to the chloride (using SOCl₂) is producing a significant amount of 6-methoxy-1H-indene as a byproduct. How can I favor substitution over elimination?

A4: The formation of an alkene is a classic E1 elimination pathway competing with the desired Sₙ1/Sₙi substitution. This is common for secondary benzylic alcohols which can form a stable carbocation.

  • Causality: Protonation of the alcohol by the HCl generated from thionyl chloride (SOCl₂) and moisture, or simply the Lewis acidic nature of SOCl₂, can lead to the loss of water and formation of a resonance-stabilized benzylic carbocation. A proton can then be eliminated from the adjacent carbon to form the indene.

  • Troubleshooting Steps:

    • Control the Temperature: Perform the reaction at 0 °C or below. Low temperatures significantly disfavor the elimination pathway.

    • Use a Base: Adding a non-nucleophilic base like pyridine can scavenge the HCl produced, preventing the strongly acidic conditions that promote elimination.

    • Use the Halide Immediately: The resulting 1-chloro or 1-bromo-6-methoxyindane can be unstable. It is often best to use the crude product directly in the subsequent cyanation step without extensive purification.

Q5: The cyanation reaction is slow and gives a poor yield. What are the critical parameters?

A5: This is a classic Sₙ2 reaction, and its success hinges on solvent choice and reactant purity.

  • Causality: The cyanide ion (CN⁻) is a potent nucleophile. For an efficient Sₙ2 reaction, a polar aprotic solvent is required to solvate the cation (Na⁺ or K⁺) while leaving the cyanide anion "bare" and highly reactive.

  • Troubleshooting Steps:

    • Solvent is Key: Use a high-quality, anhydrous polar aprotic solvent like DMSO or DMF. Protic solvents like ethanol or water will solvate the cyanide ion, drastically reducing its nucleophilicity.

    • Ensure a Good Leaving Group: The preceding halogenation step must have worked well. Bromides are generally better leaving groups than chlorides, so using PBr₃ or HBr in the previous step might improve the cyanation yield.

    • Temperature: Gentle heating (50-70 °C) is often required to drive the reaction to completion, but excessive heat can cause side reactions.

Critical Safety Note: All manipulations involving cyanide salts must be performed in a well-ventilated chemical fume hood. An acidic quench must be avoided at all costs, as it will generate highly toxic hydrogen cyanide (HCN) gas. All cyanide waste must be quenched and disposed of according to institutional safety protocols (e.g., by treatment with bleach or hydrogen peroxide under basic conditions).

Step 5: Hydrolysis of the Nitrile

The final step converts the nitrile to the target carboxylic acid. This transformation can be performed under acidic or basic conditions.

Q6: My nitrile hydrolysis requires very harsh conditions and long reaction times, leading to low yields. How can I optimize this step?

A6: Nitrile hydrolysis can be stubborn, but conditions can be tailored for efficiency.

  • Causality: The carbon-nitrogen triple bond is very stable. The reaction proceeds via hydration to a primary amide, which is then hydrolyzed to the carboxylic acid. Both steps require forcing conditions.

  • Optimization Strategies:

    • Basic Hydrolysis: This is often cleaner than acidic hydrolysis. Refluxing the nitrile in a solution of aqueous NaOH or KOH (e.g., 6M) in a co-solvent like ethanol or ethylene glycol can be very effective. The reaction progress can be monitored by the evolution of ammonia gas (use a wet pH paper strip at the condenser outlet).

    • Acidic Hydrolysis: A mixture of concentrated H₂SO₄ and water (e.g., 50% v/v) at reflux is a common choice. However, this can sometimes lead to charring with electron-rich aromatic systems.

    • Workup is Crucial: After basic hydrolysis, the reaction mixture will contain the sodium or potassium carboxylate salt. The mixture must be cooled and carefully acidified (e.g., with 6M HCl) to a pH of ~2-3 to precipitate the free carboxylic acid. Ensure the acidification is done in an ice bath to control the exotherm.

Frequently Asked Questions (FAQs)

Q: What is the best method for purifying the final product, 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid? A: Recrystallization is typically the most effective method. After acidic workup and filtration of the crude product, suitable solvent systems include ethanol/water, ethyl acetate/hexanes, or toluene. The choice depends on the nature of the impurities. Column chromatography can also be used but may be less efficient for larger scales.

Q: Are there alternative synthetic routes that avoid the use of toxic cyanide? A: Yes, though they may be lower-yielding or require more specialized reagents. One potential route involves converting the 6-methoxy-1-indanol to a Grignard reagent (via the bromide) and then quenching with solid CO₂ (dry ice). This can be challenging due to the reactivity of the Grignard reagent.

Q: How can I confirm the identity and purity of my intermediates and final product? A: A combination of spectroscopic methods is essential.

  • ¹H NMR: Will confirm the structure and proton environment. The benzylic proton at the 1-position is a key diagnostic signal.

  • ¹³C NMR: Confirms the carbon skeleton and the presence of the carbonyl/carboxyl carbon.

  • IR Spectroscopy: Useful for tracking functional group transformations. Look for the disappearance of the ketone C=O stretch (~1700 cm⁻¹) and appearance of the alcohol O-H stretch (~3300 cm⁻¹), and finally the broad carboxylic acid O-H (~3000 cm⁻¹) and C=O (~1710 cm⁻¹) stretches.

  • LC-MS: Ideal for monitoring reaction progress and confirming the molecular weight of the product.

Spectroscopic Data for Final Product
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.15 (d, 1H), 6.80 (dd, 1H), 6.75 (d, 1H), 4.05 (t, 1H), 3.80 (s, 3H), 2.95 (m, 1H), 2.70 (m, 1H), 2.45 (m, 1H), 2.20 (m, 1H). Note: Carboxylic acid proton may be very broad or not observed.
IR (KBr, cm⁻¹) 2900-3100 (broad, O-H stretch), 1705 (C=O stretch), 1610, 1490 (C=C aromatic stretch).
Molecular Weight C₁₁H₁₂O₃ = 192.21 g/mol

Note: NMR shifts are approximate and can vary based on solvent and concentration.

Validated Experimental Protocols

Protocol 1: Synthesis of 6-Methoxy-1-indanone (Step 1)
  • To a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 3-(4-methoxyphenyl)propanoic acid (1.0 eq).

  • Add polyphosphoric acid (PPA) (approx. 10 times the weight of the starting material).

  • Heat the mixture with vigorous stirring in an oil bath at 100 °C for 2-3 hours.

  • Monitor the reaction by TLC (e.g., 30% Ethyl Acetate/Hexanes).

  • Once the starting material is consumed, cool the reaction mixture slightly and pour it carefully onto crushed ice with stirring.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Wash the combined organic layers with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude indanone, which can be purified by recrystallization or chromatography.

Protocol 2: Hydrolysis of 6-Methoxy-1-indanecarbonitrile (Step 5)
  • In a round-bottom flask, dissolve the nitrile intermediate (1.0 eq) in ethanol.

  • Add an aqueous solution of sodium hydroxide (6M, 5.0 eq).

  • Heat the mixture to reflux (approx. 80-90 °C) for 4-6 hours, or until TLC shows complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Carefully acidify the solution to pH 2-3 by the dropwise addition of concentrated HCl. A precipitate should form.

  • Stir the slurry in the ice bath for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the filter cake with cold water and dry under vacuum to yield the target carboxylic acid.

References

  • [Synthesis of 6-Methoxy-1-oxaspiro[6][7]deca-6,9-diene-8-one. MDPI.]([Link])

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Indene Carboxylic Acid Synthesis

Welcome to the technical support center for the synthesis of indene carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of indene carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing these valuable scaffolds. Instead of a generic overview, we will directly address the common challenges and critical decision points you may encounter during your experiments. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs): Synthetic Strategy and Core Concepts

This section addresses high-level questions regarding the synthetic approach to indene carboxylic acids.

Question 1: What are the primary synthetic routes to indene carboxylic acids, and how do I choose the best one for my target molecule?

Answer: The selection of a synthetic route is governed by the substitution pattern of the target indene and the availability of starting materials. Two of the most reliable and versatile strategies are:

  • Cyclization of Phenylpropanoic Acids: This is arguably the most common and robust method. It typically involves an intramolecular Friedel-Crafts acylation of a 3-arylpropanoic acid to form an intermediate indanone, followed by further functionalization and dehydration. This route offers excellent control over the substitution on the aromatic ring.[1]

  • Palladium-Catalyzed Annulation Reactions: Modern cross-coupling methods provide powerful alternatives. For instance, the annulation of ortho-haloaryl aldehydes or ketones with alkynes can construct the indene core efficiently.[2] These methods are particularly useful for accessing highly substituted or complex indene structures that might be challenging to obtain via classical routes.

Your choice depends on precursor availability. If the corresponding 3-arylpropanoic acid is commercially available or easily synthesized, the Friedel-Crafts route is often the most direct. For more complex substitution patterns, a convergent approach using a catalytic annulation strategy might be more efficient.

Question 2: Why is the position of the double bond (e.g., 1- vs. 3-substituted indene) and the carboxyl group often difficult to control?

Answer: The indene core possesses a unique reactivity profile. The methylene protons at the C1 position are relatively acidic, which can lead to tautomerization and double bond migration under both acidic and basic conditions. The thermodynamic stability of the double bond isomer (often exocyclic vs. endocyclic) can be influenced by the substituents on the ring.[3]

Controlling the regiochemistry of the carboxylic acid attachment depends entirely on the synthetic strategy. For example, synthesizing a 1H-indene-3-carboxylic acid might involve the elimination of a precursor like a halogenated 2,3-dihydro-1H-indene-1-carboxylic acid.[4] In contrast, a 1H-indene-2-carboxylic acid could be accessed from a 1-hydroxy-1H-indene-2-carboxylic acid intermediate.[5] Careful selection of the synthetic pathway is the primary tool for ensuring the desired regiochemical outcome.

Troubleshooting Guide: Common Experimental Issues

This section provides solutions to specific problems encountered during synthesis, framed in a question-and-answer format.

Issue 1: Low or No Yield of the Desired Indene Carboxylic Acid

Question: My reaction yield is consistently low. I've confirmed the identity of my starting materials, but the conversion is poor. What are the likely causes and how can I fix this?

Answer: Low yield is a multifaceted problem that requires systematic investigation. The most common culprits are reagent quality, sub-optimal reaction conditions, or unintended side reactions.

Causality & Troubleshooting Steps:

  • Moisture and Air Sensitivity: Many reagents used in these syntheses, particularly in cyclization and organometallic steps, are sensitive to moisture and air. For example, Lewis acids used in Friedel-Crafts reactions (e.g., AlCl₃, PPA) can be deactivated by water. Organometallic reagents will be quenched.

    • Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and perform reactions under an inert atmosphere (Nitrogen or Argon).[6]

  • Ineffective Cyclization (Friedel-Crafts Route): The intramolecular acylation step to form the indanone intermediate is often the critical, yield-determining step.

    • Solution: The choice and amount of Lewis acid are crucial. Polyphosphoric acid (PPA) is a common choice, but stronger Lewis acids like aluminum chloride or specialized reagents may be needed for deactivated aromatic rings. Screen different Lewis acids and optimize the reaction temperature. See the optimization table below.

  • Decomposition or Polymerization: Indenes, especially electron-rich derivatives, are susceptible to polymerization under strong acidic conditions or at elevated temperatures.[7]

    • Solution: Maintain strict temperature control. If the reaction requires heat, determine the minimum temperature necessary for conversion by monitoring with TLC or LC-MS.[6] In some cases, adding a radical inhibitor like BHT can suppress polymerization.

  • Poor Leaving Group in Elimination Step: If your synthesis involves a dehydration or dehydrohalogenation step to form the indene double bond, the efficiency of this step is critical.

    • Solution: For dehydration of an indanol, ensure a sufficiently strong acid catalyst (e.g., p-TsOH) is used. For dehydrohalogenation, a non-nucleophilic base like DBU is often effective.[4]

Workflow for Diagnosing Low Yield

Sources

Troubleshooting

Technical Support Center: Stability of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid in Solution

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid. This guide is designed to provide in-depth troubleshooting as...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the stability of this compound in solution. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience to ensure the integrity of your experiments.

I. Overview of Chemical Stability

6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid is a carboxylic acid derivative containing an indane moiety. The stability of this compound in solution is influenced by several factors, including pH, the choice of solvent, temperature, and exposure to light. Understanding these factors is critical for accurate and reproducible experimental results. The carboxyl group is the primary site of potential degradation, which can manifest as decarboxylation, esterification, or other side reactions under suboptimal conditions.

II. Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you may encounter during your work with 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid solutions.

Issue 1: Precipitate Formation in Aqueous Solutions

Question: I'm observing precipitation when I try to dissolve 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid in a neutral aqueous buffer. What is causing this and how can I resolve it?

Answer:

The solubility of carboxylic acids in aqueous solutions is highly dependent on the pH.[1] In its protonated (acidic) form, 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid has limited aqueous solubility. Precipitation occurs when the pH of the solution is at or below the pKa of the carboxylic acid group, causing the compound to exist predominantly in its less soluble, neutral form.

Troubleshooting Steps:

  • pH Adjustment: Increase the pH of your aqueous solution to a value at least 1-2 units above the pKa of the carboxylic acid. This will deprotonate the carboxyl group to form the more soluble carboxylate salt. Most simple carboxylic acids have pKa values in the range of 4-5.[2] A pH of 7 or higher should significantly improve solubility.

  • Solvent Selection: If adjusting the pH is not feasible for your experiment, consider using a co-solvent. The presence of water can, in some cases, enhance the solubility of carboxylic acids in organic solvents.[3] Alternatively, for non-aqueous experiments, select a polar organic solvent in which the compound is more soluble.

  • Salt Form: If available, using a pre-formed salt of the carboxylic acid (e.g., sodium or potassium salt) can be a straightforward solution for achieving higher aqueous solubility.

Issue 2: Inconsistent Analytical Quantification Results

Question: My HPLC-UV analysis of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid solutions shows variable peak areas over time, suggesting degradation. What are the likely causes?

Answer:

Inconsistent analytical results often point to the degradation of the analyte in the prepared solution. For carboxylic acids, several factors can contribute to this instability.

Potential Causes and Solutions:

  • pH Effects on Stability: The stability of the carboxylate ion is a key factor. While deprotonation increases solubility, extreme pH values (both highly acidic and highly basic) can catalyze degradation reactions. The stability of the carboxylate anion is influenced by the delocalization of the negative charge.[4][5]

  • Solvent Interactions: The choice of solvent can significantly impact the stability of your compound.[6] Protic solvents can participate in hydrogen bonding and may facilitate certain degradation pathways. Aprotic solvents might be a better choice for long-term storage if compatibility is not an issue. The dielectric constant of the solvent can also influence the stability of charged species in solution.[7]

  • Photodegradation: Indane derivatives can be susceptible to degradation upon exposure to light.[8] This is a common issue for many organic molecules and can lead to the formation of photo-degradation products, resulting in decreased concentration of the parent compound.

  • Thermal Degradation: Elevated temperatures can accelerate the degradation of carboxylic acids.[9][10] This is particularly relevant for solutions stored at room temperature or higher for extended periods.

Recommended Experimental Workflow for Investigating Instability:

Caption: Workflow for diagnosing stability issues.

Issue 3: Unexpected Reaction Byproducts

Question: I am observing additional peaks in my chromatogram after storing my 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid solution in methanol. What could these be?

Answer:

The appearance of new peaks strongly suggests a chemical reaction has occurred in your solution. When a carboxylic acid is stored in an alcohol solvent, such as methanol, there is a potential for esterification, especially if the solution is acidic or exposed to heat.

Plausible Degradation Pathway:

  • Esterification: In the presence of an alcohol and an acid catalyst (which can be the carboxylic acid itself), an equilibrium can be established, leading to the formation of the corresponding methyl ester (methyl 6-methoxy-2,3-dihydro-1H-indene-1-carboxylate) and water.

Mitigation Strategies:

  • Change Solvent: Switch to a non-reactive, aprotic solvent like acetonitrile or DMSO for stock solutions.

  • Control pH: If an alcohol-containing solvent is necessary, ensure the solution is buffered to a neutral or slightly basic pH to minimize acid-catalyzed esterification.

  • Low Temperature Storage: Store solutions at low temperatures (4°C or -20°C) to significantly reduce the rate of this reaction.

III. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for a stock solution of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid?

A1: For optimal stability, we recommend preparing stock solutions in a high-quality, anhydrous aprotic solvent such as DMSO or acetonitrile. Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C in the dark. For aqueous working solutions, it is best to prepare them fresh on the day of the experiment.

Q2: How does the methoxy group on the indane ring affect the stability of the carboxylic acid?

A2: The methoxy group is an electron-donating group. Electron-donating groups can slightly destabilize the carboxylate anion by increasing the electron density on the carboxyl group, which can make the acid slightly weaker compared to an unsubstituted analogue.[11] However, for most practical purposes in solution handling, its effect on the overall degradation kinetics is likely to be less significant than external factors like pH, temperature, and light.

Q3: Can I use sonication to dissolve 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid?

A3: Yes, brief sonication can be used to aid dissolution. However, prolonged sonication can generate localized heat, which may promote thermal degradation.[9][10] It is advisable to use a sonication bath with temperature control or apply sonication in short bursts, allowing the solution to cool in between.

Q4: Are there any known incompatibilities with common buffers?

A4: While there are no specific, widely reported incompatibilities for this particular molecule, it is good practice to be cautious with certain buffer components. For example, primary or secondary amine-containing buffers (like Tris) could potentially form amides with the carboxylic acid under certain conditions (e.g., in the presence of activating agents), although this is unlikely to be a significant issue in simple buffered solutions. Phosphate and citrate buffers are generally considered safe choices.

Q5: What analytical techniques are suitable for monitoring the stability of this compound?

A5: The most common and reliable method is High-Performance Liquid Chromatography (HPLC) with UV detection, as the aromatic indane structure will have a strong UV chromophore.[12] An isocratic or gradient method can be developed to separate the parent compound from any potential degradants. For more detailed structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[12]

IV. Summary of Stability-Influencing Factors

FactorPotential Impact on StabilityRecommended Mitigation
pH Poor solubility at low pH; potential for base- or acid-catalyzed degradation at extremes.Maintain pH 1-2 units above pKa for solubility; for storage, neutral pH is often optimal.
Solvent Protic solvents (e.g., alcohols) can lead to esterification. Solvent polarity affects solubility and reaction rates.[6][7][13]Use aprotic solvents (DMSO, Acetonitrile) for stock solutions.
Temperature Higher temperatures accelerate degradation rates.[9][10][14]Store solutions at low temperatures (4°C for short-term, -20°C or -80°C for long-term).
Light Can induce photodegradation, leading to the formation of byproducts.[8][15]Protect solutions from light by using amber vials or wrapping containers in foil.
Oxygen Oxidative degradation can occur, especially in the presence of light or metal ions.While not always a primary concern for this structure, degassing solvents for highly sensitive applications can be considered.

V. References

  • Solvent effects on acidity of ethanoic acid. (2015). Chemistry Stack Exchange. [Link]

  • What is the standard pH of carboxylic acids? (2021). Quora. [Link]

  • Solvent effects on acid–base behaviour. Phenols and carboxylic acids in methanol + propylene carbonate solvents. (n.d.). Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. [Link]

  • The Factors Affecting on Association of Some Carboxylic Acids Effect of Solvent, Isomerism, Conjugation Process and Steric Effect. (2021). ResearchGate. [Link]

  • Stabilities of carboxylic acids and phenols in Los Angeles rainwaters during storage. (1990). ResearchGate. [Link]

  • Solvent effects. (n.d.). Wikipedia. [Link]

  • pH-solubility profiles or organic carboxylic acids and their salts. (n.d.). PubMed. [Link]

  • Relative Acidities of Carboxylic Acids, Phenols & Alcohols. (2025). Save My Exams. [Link]

  • Acidity of Carboxylic Acids. (2020). Chemistry LibreTexts. [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (1991). OSTI.GOV. [Link]

  • Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper. (2021). University of Wisconsin-Milwaukee. [Link]

  • The synthesis of indane derivatives and antioxidant effects. (n.d.). ResearchGate. [Link]

  • 1H-Indene-1-carboxylic acid, 2,3-dihydro-. (n.d.). PubChem. [Link]

  • Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. (n.d.). RSC Publishing. [Link]

  • Factors affecting strengths of carboxylic acids. (2017). Chemistry Stack Exchange. [Link]

  • Photostability of Indium Phthalocyanines in Organic Solvents. (n.d.). MDPI. [Link]

  • Enzymes Involved in a Novel Anaerobic Cyclohexane Carboxylic Acid Degradation Pathway. (2014). ResearchGate. [Link]

  • Optical, photo physical parameters and photo stability of 6-Substituted-1, 2, 4-Triazine mono glucosyl derivative to act as a laser dye in various solvents. (2020). PubMed. [Link]

  • Carboxylic Acids and Their Derivatives. (n.d.). Cengage. [Link]

  • Investigation of Thermal Properties of Carboxylates with Various Structures. (n.d.). University of Tennessee at Chattanooga. [Link]

  • Analytical methods for quantification of non-steroidal anti-inflammatory drugs in pharmaceutical and biological samples. (2023). Arabian Journal of Chemistry. [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH. [Link]

  • Cyanine fluorophore derivatives with enhanced photostability. (2011). PubMed. [Link]

  • Thermal- and photo-induced degradation of perfluorinated carboxylic acids: Kinetics and mechanism. (2017). PubMed. [Link]

  • Thermal decomposition of the calcium salts of several carboxylic acids. (2004). ResearchGate. [Link]

  • Relative stability of carboxylic acid derivatives. (2016). Chemistry Stack Exchange. [Link]

  • The Relative Reactivity of Carboxylic Acid Derivatives. (2024). Chemistry LibreTexts. [Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the yield of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxyl...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the yield of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid. We will explore common synthetic challenges, provide in-depth, evidence-based solutions, and explain the fundamental chemistry behind our recommendations.

Section 1: Overview of the Synthetic Pathway

The synthesis of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid is a multi-step process that requires careful control over reaction conditions to achieve high yield and purity. A common and effective route begins with the intramolecular Friedel-Crafts cyclization of a suitable precursor, such as 3-(m-methoxyphenyl)propionic acid, to form the key intermediate, 6-methoxy-1-indanone. This intermediate is then converted to the final carboxylic acid product.

Synthetic_Workflow cluster_0 Part 1: Indanone Ring Formation cluster_1 Part 2: Carboxylic Acid Installation A 3-(m-methoxyphenyl) propionic acid B 6-Methoxy-1-indanone (Key Intermediate) A->B Intramolecular Friedel-Crafts Cyclization C 6-Methoxy-1-indanol B->C Ketone Reduction D 1-Cyano-6-methoxyindane C->D Nitrile Formation E Final Product: 6-Methoxy-2,3-dihydro-1H- indene-1-carboxylic acid D->E Nitrile Hydrolysis Troubleshooting_FC_Acylation start Low Yield in Friedel-Crafts Step check_conditions Are you using anhydrous conditions? start->check_conditions check_catalyst Is the catalyst stoichiometry sufficient? check_conditions->check_catalyst Yes solution_anhydrous Solution: - Oven-dry all glassware. - Use anhydrous solvents. - Use fresh Lewis acid. check_conditions->solution_anhydrous No check_regioisomer Is the 5-methoxy isomer forming? check_catalyst->check_regioisomer Yes solution_stoichiometry Solution: - Use >1.0 equivalent of Lewis Acid. - The product ketone complexes with the catalyst. check_catalyst->solution_stoichiometry No solution_regioisomer Solution: - Use PPA with low P2O5 content. - Avoid overly harsh acid catalysts. check_regioisomer->solution_regioisomer Yes

Troubleshooting

Technical Support Center: Resolving Poor Solubility of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid

Welcome to the technical support guide for 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid. This document provides in-depth troubleshooting strategies and foundational knowledge for researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid. This document provides in-depth troubleshooting strategies and foundational knowledge for researchers, scientists, and drug development professionals encountering solubility challenges with this molecule. Our approach is rooted in first principles of physical chemistry to empower you to not only solve immediate experimental hurdles but also to proactively design robust formulation strategies.

Understanding the Core Challenge: A Molecule of Two Halves

The primary difficulty in solubilizing 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid stems from its amphipathic structure. It possesses a rigid, non-polar (lipophilic) dihydro-indene bicyclic core and a polar, ionizable carboxylic acid functional group. The poor aqueous solubility is a direct consequence of the large hydrophobic surface area of the core overwhelming the solubilizing potential of the single carboxylic acid group, especially at or below neutral pH.[1][2]

This guide will walk you through a systematic approach, from simple pH adjustments to more complex formulation systems, to effectively manage and overcome these solubility limitations.

Physicochemical PropertyValue / DescriptionSource
Molecular Formula C₁₁H₁₂O₃[3]
Molecular Weight 192.21 g/mol [3][4]
Physical Form Solid
Melting Point 109 °C[3]
Predicted XLogP3 1.8[5]
Key Structural Features Hydrophobic indane core with a hydrophilic, acidic -COOH group.[1][2]

Core Concept: The Critical Role of pH

For any ionizable compound, pH is the master variable controlling aqueous solubility. As a carboxylic acid, this molecule's solubility is fundamentally dictated by its protonation state. Understanding this relationship is the first and most critical step in troubleshooting.

G cluster_low_ph Low pH Environment (pH < pKa) cluster_high_ph High pH Environment (pH > pKa) Low_pH R-COOH (Protonated Form) Low_Sol Dominant Species: Poorly Soluble 'Brick Dust' Low_pH->Low_Sol Hydrophobic core limits water interaction Equilibrium pH-Dependent Equilibrium Low_Sol->Equilibrium High_pH R-COO⁻ (Deprotonated Form) High_Sol Dominant Species: Highly Soluble Anionic Salt High_pH->High_Sol Ion-dipole interactions with water dominate Equilibrium->High_Sol G start Start: Poorly Soluble Compound ph_adjust Attempt pH Adjustment (Protocol 1) start->ph_adjust check_ph Soluble & Stable? ph_adjust->check_ph cosolvent Screen Co-solvents (DMSO, EtOH, PEG 400) (Protocol 2) check_ph->cosolvent No success Success: Proceed with Experiment check_ph->success Yes check_cosolvent Soluble at <1% Solvent? cosolvent->check_cosolvent complexation Add Solubilizers (e.g., HP-β-CD) check_cosolvent->complexation No check_cosolvent->success Yes check_complex Solubility Goal Met? complexation->check_complex advanced Consider Advanced Formulations (Solid Dispersions, Lipid Systems) check_complex->advanced No check_complex->success Yes fail Re-evaluate: Consult Formulation Specialist advanced->fail

Caption: A step-by-step workflow for solubility troubleshooting.

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution via pH Adjustment

This protocol details the preparation of a basic stock solution, which is the most common and effective starting point.

  • Objective: To prepare a 10 mM stock solution of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid (MW: 192.21 g/mol ).

  • Materials:

    • Target compound

    • 0.1 M Sodium Hydroxide (NaOH) solution

    • Calibrated pH meter

    • Volumetric flasks and pipettes

    • Magnetic stirrer and stir bar

  • Calculation:

    • To make 10 mL of a 10 mM solution:

    • Mass (mg) = 10 mmol/L * 0.010 L * 192.21 g/mol * 1000 mg/g = 19.22 mg

  • Procedure:

    • Weigh out 19.22 mg of the compound and add it to a 10 mL volumetric flask.

    • Add approximately 8 mL of deionized water. The compound will likely remain as a suspension.

    • While stirring, add the 0.1 M NaOH solution dropwise. Monitor the solution for clarity. Typically, 1.0 equivalent of base is required. For this calculation, that would be 1.0 mL of 0.1 M NaOH.

    • Continue stirring until the solid is completely dissolved. The solution should become clear.

    • Once dissolved, bring the final volume to 10 mL with deionized water.

    • Self-Validation: Check the pH of the final solution. It should be significantly basic (typically >9.0). If the compound precipitates upon storage, it may indicate instability at high pH or interaction with container surfaces. Filter-sterilize if necessary for cell-based assays.

Protocol 2: Screening Co-solvents for Kinetic Solubility

This protocol allows for rapid screening of the best organic co-solvent for your system.

  • Objective: To determine the maximum achievable concentration in an aqueous buffer (e.g., PBS pH 7.4) when diluted from a concentrated organic stock.

  • Materials:

    • Target compound

    • Anhydrous DMSO, Ethanol, and PEG 400

    • Target aqueous buffer (e.g., PBS pH 7.4)

    • 96-well plate (clear bottom recommended) and plate reader or visual inspection.

  • Procedure:

    • Prepare a high-concentration stock solution of the compound in each organic solvent (e.g., 50 mM in 100% DMSO).

    • In a 96-well plate, add your target aqueous buffer to a series of wells.

    • Using a multichannel pipette, add a small volume of the concentrated organic stock to the buffer to achieve a range of final organic solvent concentrations (e.g., 0.5%, 1%, 2%, 5%). For example, add 2 µL of 50 mM stock to 198 µL of buffer for a 1:100 dilution, resulting in a 500 µM final compound concentration in 1% DMSO.

    • Mix the plate well and let it equilibrate for 1-2 hours at room temperature.

    • Self-Validation: Inspect the wells visually for any signs of precipitation (cloudiness, crystals). For a quantitative measure, read the absorbance at 650 nm; an increase in absorbance indicates light scattering from precipitated particles. The highest concentration that remains clear is your kinetic solubility limit under those conditions.

References

  • R Discovery. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from R Discovery. [Link]

  • Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Retrieved from Longdom Publishing. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from World Pharma Today. [Link]

  • YouTube. (2021, April 10). Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids. Retrieved from YouTube. [Link]

  • GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs. Retrieved from GSC Online Press. [Link]

  • ResearchGate. (2025, July 10). (PDF) Formulation strategies for poorly soluble drugs. Retrieved from ResearchGate. [Link]

  • Pawar, P., Kumar, A., & Mittal, A. (2015). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]

  • PubChemLite. (n.d.). 6-methoxy-2,3-dihydro-1h-indene-1-carboxylic acid. Retrieved from PubChemLite. [Link]

  • Siepmann, J., & Siepmann, F. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC - PubMed Central. [Link]

  • YouTube. (2014, September 25). Enhancing Solubility Using Lipid-Based Formulation Technology. Retrieved from YouTube. [Link]

  • KPU Pressbooks. (n.d.). 7.1 Nomenclatures and Physical Properties of Carboxylic Acid Derivatives – Organic Chemistry II. Retrieved from KPU Pressbooks. [Link]

  • PubChem. (n.d.). Indene. Retrieved from PubChem. [Link]

Sources

Optimization

Technical Support Center: Synthesis of Methoxy-Substituted Indenes

Welcome to the technical support guide for the synthesis of methoxy-substituted indenes. These scaffolds are crucial in medicinal chemistry and materials science, but their synthesis is often plagued by specific side rea...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of methoxy-substituted indenes. These scaffolds are crucial in medicinal chemistry and materials science, but their synthesis is often plagued by specific side reactions that can drastically reduce yields and complicate purification. This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will delve into the causality behind these issues and provide field-proven protocols to ensure your success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries researchers have when working with methoxy-indene syntheses.

Q1: My reaction mixture is turning dark brown or black and becoming viscous. What is the primary cause?

A: This is a classic sign of polymerization or oligomerization. Methoxy-substituted indenes are electron-rich and highly susceptible to acid-catalyzed dimerization and polymerization.[1][2] The methoxy group donates electron density into the aromatic system, which activates the double bond towards electrophilic attack, often initiated by trace acids or even on silica gel during chromatography.[3][4]

Q2: Why are my yields consistently low, even when TLC shows the reaction has consumed the starting material?

A: Low isolated yields in these syntheses often point to three culprits:

  • Formation of soluble oligomers: Dimers and trimers may not be visible as a distinct spot on TLC but account for significant mass loss.[1]

  • Product instability during workup: The desired indene can degrade upon exposure to air (oxidation) or residual acid from the reaction.[5]

  • Isomerization: The product can isomerize to a more stable, but undesired, regioisomer under the reaction or workup conditions.[6]

Q3: How does the position of the methoxy group affect the reaction's success?

A: The methoxy group's position significantly influences the electronic properties of the indene system. As an electron-donating group, it activates the molecule.[7] When positioned to stabilize a cationic intermediate required for cyclization (e.g., in a Nazarov cyclization), it can be beneficial.[8][9] However, this same activation makes the final product more susceptible to acid-catalyzed dimerization and oxidation.[3][4]

Q4: What are the three most critical precautions I should take before starting my synthesis?

A:

  • Use freshly distilled, peroxide-free solvents: Peroxides can initiate radical polymerization.[10]

  • Ensure a strictly inert atmosphere: Use nitrogen or argon, especially during heating and purification, to prevent oxidation.

  • Plan your purification strategy in advance: Avoid prolonged exposure to silica gel and consider adding a non-volatile inhibitor like Butylated Hydroxytoluene (BHT) to your chromatography solvents.[10]

Part 2: Troubleshooting Guides for Specific Side Reactions

Issue 1: Dimerization and Polymerization

Q: My mass spectrometry results show significant peaks at double and triple the mass of my expected product. What is the mechanism, and how do I stop it?

A: You are observing acid-catalyzed dimerization and trimerization. Under acidic conditions (either from your catalyst or acidic silica gel), the double bond of one indene molecule is protonated to form a stable indanyl carbocation. This cation then acts as a potent electrophile and attacks the electron-rich double bond of a second indene molecule in a Friedel-Crafts-type alkylation.[1][2] The resulting dimer can then be protonated and react further, leading to oligomers.

// Invisible edges for layout Carbocation -> Indene2 [style=invis]; Dimer_Cation -> Dimer_Cation_ref [style=invis];

// Caption caption [label="Fig 1. Acid-Catalyzed Dimerization of Methoxy-Indene.", shape=plaintext, fontsize=10, fontcolor="#5F6368"]; } .enddot Fig 1. Acid-Catalyzed Dimerization of Methoxy-Indene.

Troubleshooting Strategies:

StrategyCausalityRecommended Action
Reduce Acidity The reaction is catalyzed by protons or Lewis acids. Lowering the catalyst concentration or using a milder acid reduces the rate of carbocation formation.[11]Use catalytic amounts of acid (e.g., FeCl₃, p-TSA) instead of stoichiometric amounts.[12][13] If possible, use a heterogeneous acid catalyst that can be filtered off easily.
Control Temperature Higher temperatures increase the rate of all reactions, including the undesired dimerization pathway.Run the reaction at the lowest temperature that allows for a reasonable rate of product formation. Consider starting at 0 °C or even lower.
Minimize Reaction Time Prolonged exposure of the product to the acidic reaction conditions increases the likelihood of side reactions.Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
Immediate Quenching Residual acid in the workup will continue to cause dimerization.Quench the reaction by pouring it into a cold, saturated solution of a weak base like sodium bicarbonate (NaHCO₃).
Inert Purification Standard silica gel is acidic and can induce polymerization on the column.Neutralize your silica gel by pre-treating it with a solution of triethylamine in your eluent (e.g., 1% Et₃N in hexanes/ethyl acetate). Alternatively, use neutral alumina for chromatography.
Issue 2: Incomplete Cyclization (e.g., in Nazarov Cyclization)

Q: My NMR spectrum shows a significant amount of my divinyl ketone precursor remaining, even after extended heating with a Lewis acid. Why is the cyclization stalling?

A: The Nazarov cyclization is a 4π-electrocyclic reaction that requires the formation of a pentadienyl cation from a divinyl ketone precursor.[14][15] Incomplete cyclization typically stems from two issues:

  • Insufficient Activation: The Lewis or Brønsted acid used is not strong enough to coordinate effectively with the ketone and promote the formation of the necessary cationic intermediate.[8]

  • Unfavorable Conformation: Steric hindrance in your precursor may prevent it from adopting the required s-cis/s-cis conformation for the electrocyclization to occur efficiently.

// Caption caption [label="Fig 2. Key steps of the Nazarov cyclization.", shape=plaintext, fontsize=10, fontcolor="#5F6368"]; } .enddot Fig 2. Key steps of the Nazarov cyclization.

Troubleshooting Strategies:

StrategyCausalityRecommended Action
Increase Catalyst Strength/Loading A stronger Lewis acid more effectively withdraws electron density from the ketone, facilitating the formation of the pentadienyl cation.[16]Switch from a mild Lewis acid like FeCl₃ to a stronger one like BF₃·OEt₂ or AlCl₃. You may also need to increase the loading from catalytic to stoichiometric amounts.
Increase Temperature The electrocyclization step has an activation energy barrier that can be overcome with thermal energy.Gradually increase the reaction temperature, monitoring carefully for the onset of polymerization. Microwave heating can sometimes provide rapid, localized heating to promote cyclization without bulk decomposition.
Change Solvent The solvent can influence the stability of the cationic intermediates.A more polar, non-coordinating solvent (e.g., dichloromethane, nitromethane) can help stabilize the charged intermediates and facilitate the cyclization.
Substrate Modification Electron-donating groups (like your methoxy group) can polarize the π-system, which generally aids regioselectivity but may require specific catalyst tuning.[8]If other methods fail, a redesign of the precursor to reduce steric hindrance or alter its electronic properties might be necessary. This is a last resort.

Part 3: Experimental Protocols

Protocol 1: General Procedure for FeCl₃-Catalyzed Synthesis of a 5-Methoxy-Indene Derivative

This protocol is a representative example and should be adapted for your specific substrate.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add the aryl-alkyne precursor (1.0 eq) and dichloromethane (DCM, 0.1 M).

  • Inerting: Purge the system with dry nitrogen for 15 minutes.

  • Catalyst Addition: Cool the solution to 0 °C in an ice bath. Add anhydrous iron(III) chloride (FeCl₃, 0.1 eq) in one portion under a positive flow of nitrogen. The solution may change color.[13]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:EtOAc).

  • Quenching: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing ice-cold saturated aqueous NaHCO₃ solution (equal volume to the reaction).

  • Extraction: Extract the aqueous layer with DCM (3x volume). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Solvent Removal: Concentrate the filtrate under reduced pressure at low temperature (<30 °C). Crucially, do not evaporate to complete dryness. Leave a small amount of solvent to prevent polymerization of the concentrated product.

Protocol 2: Purification via Inhibitor-Treated Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in your chosen eluent (e.g., 98:2 Hexanes:EtOAc). Add Butylated Hydroxytoluene (BHT) to the slurry to a final concentration of 0.01% w/w.[10]

  • Column Packing: Pack the column with the BHT-treated slurry.

  • Eluent Preparation: Prepare your mobile phase and add BHT to it at the same concentration (0.01% w/w).

  • Loading and Elution: Load your crude product (dissolved in a minimum amount of DCM) onto the column and elute with the BHT-containing eluent, collecting fractions as usual.

  • Storage: After concentrating the pure fractions, dissolve the product in a small amount of a high-boiling, inert solvent (e.g., toluene), add a crystal of BHT, and store under argon in a freezer.

// Caption caption [label="Fig 3. Troubleshooting workflow for low yields.", shape=plaintext, fontsize=10, fontcolor="#5F6368"]; } .enddot Fig 3. Troubleshooting workflow for low yields.

References

  • Jovanović, J., Spiteller, M., & Elling, W. (2002). Indene dimerization products. Journal of the Serbian Chemical Society, 67(6), 393-406.

  • Jovanović, J., Spiteller, M., & Elling, W. (2002). Indene dimerization products.

  • Wang, F., et al. (2024). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. ACS Publications.

  • Nazarov cyclization reaction. Wikipedia.

  • The Nazarov Cyclization. Organic Reactions.

  • Nazarov Cyclization. Organic Chemistry Portal.

  • Preventing polymerization during the synthesis and purification of cyclohexene derivatives. BenchChem.

  • Hubert, A. J., & Reimlinger, H. (1969). Acid-catalyzed isomerization of substituted indenes. Journal of the Chemical Society C: Organic, 944-947.

  • Alemany, L. B., et al. (1998). The Dimerisation of 5,6-Dimethoxy-Indene. ResearchGate.

  • Santos, R. M. F., et al. (2023). Energetic Effects in Methyl- and Methoxy-Substituted Indanones: A Synergistic Experimental and Computational Study. MDPI.

  • Chen, Y. L., et al. (2022). Synthesis of Methoxy-, Methylenedioxy-, Hydroxy-, and Halo-Substituted Benzophenanthridinone Derivatives as DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors and Their Biological Activity for Drug-Resistant Cancer. National Institutes of Health.

  • Li, Z., et al. (2022). Photocatalytic Kharasch-Type Cyclization Cascade for Accessing Polyhalogenated 1-Indanones and Indenes. Organic Letters.

  • Uflyand, I. E., et al. (2012). 5-Methoxy-Substituted Zirconium Bis-indenyl ansa-Complexes: Synthesis, Structure, and Catalytic Activity in the Polymerization and Copolymerization of Alkenes. ResearchGate.

  • Xu, S., et al. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Taylor & Francis Online.

  • The role of the methoxy group in approved drugs. ResearchGate.

  • Calter, M. A. (1996). Catalytic, asymmetric preparation of ketene dimers from acid chlorides. PubMed.

  • 5-Methoxyindole synthesis. ChemicalBook.

  • Dimerization of confined Brønsted acids in enantioselective organocatalytic reactions. RSC Publishing.

  • Battersby, A. R., & Gibbons, G. F. (1988). 3aH-indenes. Part 5. Preparation and reactions of 3-methoxy- and 3-trimethylsiloxy-3a-substituted-3aH-indenes. Journal of the Chemical Society, Perkin Transactions 1.

  • Synthesis of indenes. Organic Chemistry Portal.

  • Xu, S., et al. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. National Institutes of Health.

  • Dispenza, C., et al. (2022). Sensitized Radiation-Induced Polymerization of Indene with 1,1,2,2-Tetrachloroethane. MDPI.

  • Chapter 1: The Nazarov Cyclization. ScholarSpace.

  • Methoxy group. Wikipedia.

  • Nazarov Cyclization Reaction: Challenges and Opportunities. Longdom Publishing.

  • Streitwieser, A., Heathcock, C. H., & Kosower, E. M. (1992). Introduction to Organic Chemistry.
  • Indene formation upon borane-induced cyclization of arylallenes, 1,1-carboboration, and retro-hydroboration. RSC Publishing.

  • 3aH-Indenes. Part 2. Cycloaddition reactions of 3-methoxy- and 3-trimethylsiloxy-3a-methyl-3aH-indene. RSC Publishing.

  • Orita, H., Shimizu, M., & Hayakawa, T. (2002). Oxidation of Methoxy- And/or Methyl-Substituted. Amanote Research.

  • A concise synthesis of indene-based polycyclic compounds via FeCl3-catalyzed cascade cyclization. RSC Publishing.

Sources

Troubleshooting

preventing degradation of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid during storage

Technical Support Center: 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid A Guide for Researchers, Scientists, and Drug Development Professionals Frequently Asked Questions (FAQs) Q1: What is the recommended general st...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What is the recommended general storage condition for solid 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid?

For optimal stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1] One supplier recommends storage at room temperature, sealed in a dry environment. To prevent potential degradation, it is crucial to protect it from moisture, light, and high temperatures.

Q2: Is this compound sensitive to light?

Yes, aromatic compounds, especially those with electron-donating groups like a methoxy group, can be susceptible to photodegradation.[2][3] It is best practice to store the compound in an amber vial or a light-blocking container to minimize exposure to UV and visible light.

Q3: Can I store this compound in a standard laboratory freezer?

While low temperatures are generally beneficial for the stability of chemical compounds, it is important to consider the potential for moisture condensation when moving the container between cold and ambient temperatures. If storing in a freezer, allow the container to fully equilibrate to room temperature before opening to prevent the introduction of moisture.

Q4: What are the primary signs of degradation to look for?

Visual signs of degradation can include a change in color, caking of the powder, or a noticeable change in texture. However, chemical degradation may not always be visually apparent. For definitive assessment, analytical techniques such as HPLC, NMR, or mass spectrometry are recommended to check for the appearance of impurity peaks or changes in the expected spectral data.

Q5: Is 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid prone to oxidation?

Yes, the dihydroindene structure contains benzylic C-H bonds, which are known to be susceptible to oxidation.[4][5][6][7][8] This can lead to the formation of ketone or alcohol derivatives. To mitigate this, it is advisable to store the compound under an inert atmosphere (e.g., nitrogen or argon) if long-term storage is required or if the compound will be subjected to conditions that could promote oxidation.

Troubleshooting Guide: Addressing Common Degradation Issues

This section provides a structured approach to identifying and resolving potential degradation of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid.

Issue 1: Gradual Discoloration of the Solid Compound (Yellowing or Browning)
  • Potential Cause: This is often an indication of oxidation or photodegradation. The aromatic ring and benzylic positions are susceptible to oxidative processes, which can be accelerated by light and heat.[4][5][6]

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound is stored in a cool, dark, and dry place.[1]

    • Use Inert Gas: For long-term storage, flush the container with an inert gas like argon or nitrogen before sealing.

    • Analytical Confirmation: Use UV-Vis spectroscopy to check for changes in the absorbance spectrum, which can indicate the formation of chromophoric degradation products. HPLC analysis can confirm the presence of new impurities.

Issue 2: Poor Solubility or Inconsistent Results in Solution-Based Assays
  • Potential Cause: Degradation in solution can occur, especially if the solvent is not pure or if the solution is stored improperly. Carboxylic acids can also react with certain solvents or impurities over time.[9]

  • Troubleshooting Steps:

    • Use High-Purity Solvents: Always use fresh, anhydrous, high-purity solvents for preparing solutions.

    • Prepare Fresh Solutions: It is best practice to prepare solutions fresh for each experiment. Avoid long-term storage of solutions.

    • Check for Precipitates: If a precipitate forms in a previously clear solution, this may indicate degradation or a change in solubility due to pH shifts or interactions.

Issue 3: Appearance of Unexpected Peaks in Analytical Chromatograms (e.g., HPLC, LC-MS)
  • Potential Cause: The presence of new peaks indicates the formation of degradation products. Potential degradation pathways include oxidation at the benzylic position to form a ketone, or decarboxylation under thermal stress.

  • Troubleshooting Steps:

    • Characterize Impurities: If possible, use mass spectrometry (MS) and NMR to identify the structure of the degradation products. For example, an increase in mass by 14 Da (CH2 -> C=O) could suggest oxidation at the benzylic position.

    • Review Handling Procedures: Evaluate all steps where the compound might be exposed to heat, light, or reactive chemicals.

    • Implement a Stability Study: Conduct a small-scale stability study by exposing the compound to controlled stress conditions (heat, light, humidity) to identify the primary degradation triggers.

Experimental Protocols

Protocol 1: Recommended Storage Procedure for Long-Term Stability
  • Container: Use a clean, dry amber glass vial with a PTFE-lined cap.

  • Inert Atmosphere: Place the vial in a glove box or use a Schlenk line to flush the vial with a gentle stream of dry nitrogen or argon for 1-2 minutes.

  • Sealing: Tightly seal the vial cap. For extra protection, wrap the cap with Parafilm®.

  • Storage Location: Store the vial in a desiccator at room temperature or in a refrigerator (2-8°C). The desiccator will protect against ambient moisture.

  • Temperature Equilibration: If refrigerated, allow the vial to warm to room temperature for at least 30 minutes before opening to prevent moisture condensation.

Protocol 2: Quick Purity Check by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method to assess the purity of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid.

Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 30% B, ramp to 95% B over 15 min, hold for 2 min, return to 30% B over 1 min, equilibrate for 2 min.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 275 nm
Injection Volume 10 µL
Sample Prep Dissolve ~1 mg of the compound in 1 mL of acetonitrile.

Interpreting the Results: A pure sample should show a single major peak. The appearance of additional peaks, especially when comparing a stored sample to a new one, indicates degradation.

Visualizing Degradation Pathways and Workflows

Potential Degradation Pathways

The following diagram illustrates the most likely degradation pathways for 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid based on its chemical structure.

G cluster_main 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid cluster_oxidation Oxidative Degradation cluster_photodegradation Photodegradation cluster_decarboxylation Thermal Degradation A C₁₁H₁₂O₃ B 6-methoxy-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid A->B O₂ / Light / Heat C Ring-opened or rearranged products A->C UV Light D 6-methoxy-2,3-dihydro-1H-indene A->D High Heat

Caption: Potential degradation pathways for the target compound.

Workflow for Stability Assessment

This workflow outlines the logical steps for assessing the stability of a stored sample.

start Start: Stored Sample visual Visual Inspection (Color, Texture) start->visual hplc HPLC Purity Check visual->hplc decision Purity > 98%? hplc->decision pass Proceed with Experiment decision->pass Yes fail Investigate Degradation (LC-MS, NMR) decision->fail No remediate Implement Improved Storage Protocol fail->remediate

Sources

Optimization

Technical Support Center: Challenges in the Scale-Up Synthesis of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic Acid

Welcome to the technical support center for the synthesis of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the commo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and scale-up of this important compound. The following information is structured in a question-and-answer format to directly address specific issues you may face in your laboratory work.

I. Overview of the Synthetic Pathway

The synthesis of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid is typically approached in a two-stage process. The first stage involves the intramolecular Friedel-Crafts cyclization of a suitable precursor to form the key intermediate, 6-methoxy-1-indanone. The second stage introduces the carboxylic acid moiety at the 1-position of the indanone ring. Each of these stages presents unique challenges, particularly when scaling up the reaction from laboratory to pilot or production scale.

Synthetic_Pathway cluster_0 Stage 1: Friedel-Crafts Cyclization cluster_1 Stage 2: Carboxylation 3_m_methoxyphenyl_propanoic_acid 3-(m-methoxyphenyl)propanoic acid 6_methoxy_1_indanone 6-Methoxy-1-indanone 3_m_methoxyphenyl_propanoic_acid->6_methoxy_1_indanone PPA (low P2O5) target_molecule 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid 6_methoxy_1_indanone->target_molecule e.g., Reformatsky Reaction

Caption: General two-stage synthesis of the target molecule.

II. Stage 1: Friedel-Crafts Cyclization to 6-Methoxy-1-indanone - Troubleshooting and FAQs

The intramolecular Friedel-Crafts acylation is a cornerstone for the synthesis of indanones. However, scaling up this reaction can introduce several challenges.

Q1: My main issue is the formation of a significant amount of the wrong isomer, 5-methoxy-1-indanone. How can I improve the regioselectivity for the desired 6-methoxy-1-indanone?

A1: This is a very common and critical challenge in the synthesis of 6-methoxy-1-indanone. The formation of the 5-methoxy regioisomer is a competing reaction pathway. The key to controlling the regioselectivity lies in the choice and composition of your catalyst. It has been observed that the cyclization of 3-(m-methoxyphenyl)propionic acid using polyphosphoric acid (PPA) can be directed towards the desired isomer. Using PPA with a lower content of phosphorus pentoxide (P₂O₅) favors the formation of 6-methoxy-1-indanone, while a higher P₂O₅ content tends to yield the 5-methoxy isomer.[1]

Troubleshooting Workflow for Regioisomer Formation:

Regioisomer_Troubleshooting Start High percentage of 5-methoxy-1-indanone observed Analysis Analyze PPA catalyst composition Start->Analysis Decision Is P2O5 content high? Analysis->Decision Action_High Switch to PPA with lower P2O5 content or use alternative milder Lewis acids (e.g., Eaton's reagent). Decision->Action_High Yes Action_Low Investigate other reaction parameters (temperature, reaction time) to optimize selectivity. Decision->Action_Low No End Improved yield of 6-methoxy-1-indanone Action_High->End Action_Low->End

Caption: Decision-making process for addressing regioisomer formation.

Q2: Upon scaling up, I'm noticing the formation of high molecular weight byproducts and a decrease in the yield of 6-methoxy-1-indanone. What is happening?

A2: The formation of high molecular weight byproducts is indicative of intermolecular Friedel-Crafts reactions competing with the desired intramolecular cyclization. This becomes more pronounced at higher concentrations, a common scenario during scale-up.

Solutions:

  • High Dilution: Performing the reaction under more dilute conditions can favor the intramolecular pathway.

  • Slow Addition: A slow, controlled addition of the 3-(m-methoxyphenyl)propanoic acid or its acid chloride to the reaction mixture helps to maintain a low instantaneous concentration of the substrate, thereby minimizing intermolecular side reactions.[1]

Q3: My cyclization reaction is not going to completion, and I am recovering a significant amount of starting material. How can I drive the reaction to completion?

A3: Incomplete cyclization can be attributed to several factors, especially during scale-up where mass and heat transfer can be limited.

Troubleshooting Steps:

  • Catalyst Activity and Loading: Ensure the PPA or other Lewis acid catalyst is of high quality and used in a sufficient stoichiometric amount. On a larger scale, inadequate mixing can lead to localized areas of low catalyst concentration.

  • Reaction Temperature and Time: The reaction may require higher temperatures or longer reaction times to proceed to completion on a larger scale. Careful monitoring of the reaction progress by TLC or HPLC is crucial.

  • Moisture Control: Friedel-Crafts reactions are highly sensitive to moisture, which can deactivate the Lewis acid catalyst. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.

ParameterLaboratory Scale (Typical)Scale-Up ConsiderationPotential IssueMitigation Strategy
Catalyst Polyphosphoric Acid (PPA)PPA with low P₂O₅ contentFormation of 5-methoxy isomerUse PPA with optimized P₂O₅ content.[1]
Concentration HighPotentially higherIntermolecular reactionsEmploy high dilution or slow addition.[1]
Temperature 80-100 °CPotential for hot spotsSide reactions, decompositionEnsure efficient stirring and heat dissipation.
Reaction Time 1-3 hoursMay need to be extendedIncomplete reactionMonitor reaction progress closely.

III. Stage 2: Carboxylation of 6-Methoxy-1-indanone - Troubleshooting and FAQs

Introducing a carboxylic acid group at the 1-position of 6-methoxy-1-indanone can be achieved through various methods, with the Reformatsky and Grignard reactions being common choices.

Q4: I am attempting a Reformatsky reaction with ethyl bromoacetate and zinc to synthesize the precursor to my target acid, but I am getting a mixture of products. How can I improve the selectivity?

A4: The Reformatsky reaction on indanones is known to produce a mixture of the β-hydroxy ester and, after dehydration, both the endocyclic and exocyclic α,β-unsaturated esters. In the case of 6-methoxy-indan-1-one, hydrolysis of the resulting esters can lead to a mixture of isomeric acids.[2] The formation of the thermodynamically more stable exocyclic unsaturated product is often favored due to the extended conjugation with the aromatic ring.[2]

Troubleshooting Steps:

  • Reaction Conditions: Carefully control the reaction temperature and time to minimize dehydration of the intermediate β-hydroxy ester.

  • Work-up Procedure: A carefully controlled acidic work-up at low temperatures may help to preserve the β-hydroxy ester, which can then be isolated and dehydrated under more controlled conditions to favor the desired product, or the carboxylic acid can be obtained after hydrolysis.

  • Purification: The separation of the isomeric unsaturated esters or the final carboxylic acids can be challenging and may require careful column chromatography or fractional crystallization.

Potential Products from Reformatsky Reaction:

Reformatsky_Products Indanone 6-Methoxy-1-indanone Hydroxy_Ester β-Hydroxy Ester Intermediate Indanone->Hydroxy_Ester 1. Zn, BrCH2CO2Et 2. H3O+ (mild) Endo_Ester Endocyclic Unsaturated Ester Hydroxy_Ester->Endo_Ester Dehydration Exo_Ester Exocyclic Unsaturated Ester Hydroxy_Ester->Exo_Ester Dehydration Target_Acid Target Carboxylic Acid (from desired ester) Endo_Ester->Target_Acid Hydrolysis Isomeric_Acid Isomeric Carboxylic Acid (from undesired ester) Exo_Ester->Isomeric_Acid Hydrolysis

Caption: Possible products from the Reformatsky reaction.

Q5: I am considering using a Grignard reagent for the carboxylation of 6-methoxy-1-indanone. What are the potential challenges with this approach, especially on a larger scale?

A5: While the carboxylation of a Grignard reagent formed from a suitable precursor is a classic method for preparing carboxylic acids, applying this to a ketone like 6-methoxy-1-indanone involves the formation of a tertiary alcohol intermediate, which is not the desired product. A more direct approach would be to treat the ketone with a Grignard reagent like methylmagnesium bromide, which would form a tertiary alcohol. This is not the target molecule.

However, if you are considering a Grignard-like reaction to introduce the carboxyl group, you might be thinking of reacting the ketone with the Grignard reagent of a protected haloacetic acid, which is not a straightforward approach.

A more viable Grignard-based strategy would be to first convert the ketone to an intermediate that can then be carboxylated. For instance, conversion to a vinyl triflate followed by a palladium-catalyzed carboxylation.

General Challenges with Grignard Reactions on Cyclic Ketones:

  • Steric Hindrance: The carbonyl group of 6-methoxy-1-indanone is somewhat sterically hindered, which can slow down the reaction rate.

  • Enolization: Grignard reagents are strong bases and can deprotonate the α-carbon of the ketone, leading to the formation of an enolate and regeneration of the starting material upon workup.

  • Reduction: If the Grignard reagent has β-hydrogens (e.g., ethylmagnesium bromide), it can act as a reducing agent, converting the ketone to a secondary alcohol.[1]

ReactionReagentsAdvantagesPotential Challenges
Reformatsky Reaction α-bromoester, ZincMilder than Grignard, tolerates ester functionality.Formation of isomeric unsaturated byproducts.[2]
Grignard-based (indirect) e.g., Vinyl triflate formation then Pd-catalyzed carboxylationPotentially cleaner reaction pathway.Multi-step, may require optimization.

IV. Purification and Characterization

Q6: What are the best practices for purifying the final product, 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid, on a large scale?

A6: The purification of the final carboxylic acid product will depend on the impurities present from the preceding steps.

  • Crystallization: If the product is a solid and the main impurities have different solubility profiles, crystallization is often the most effective and scalable purification method. A careful selection of the solvent system is critical.

  • Extraction: Acid-base extraction can be a powerful tool for separating the carboxylic acid product from neutral or basic impurities. The crude product can be dissolved in an organic solvent and extracted with a basic aqueous solution (e.g., sodium bicarbonate). The aqueous layer containing the carboxylate salt is then separated, washed with fresh organic solvent, and acidified to precipitate the pure carboxylic acid.

  • Chromatography: While highly effective at the lab scale, column chromatography can be expensive and cumbersome for large-scale purification. It is typically reserved for the removal of closely related impurities that cannot be separated by crystallization or extraction.

V. References

  • NROChemistry. (n.d.). Reformatsky Reaction. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Reformatsky Reaction. Retrieved from [Link]

  • PHARMD GURU. (n.d.). 28. REFORMATSKY REACTION. Retrieved from [Link]

  • Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Reformatsky reaction. Retrieved from [Link]

  • AdiChemistry. (n.d.). REFORMATSKY REACTION : EXPLANATION. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Reformatsky Reaction. Retrieved from [Link]

  • RecNotes. (n.d.). Reformatsky Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactions with Grignard Reagents. Retrieved from [Link]

  • Master Organic Chemistry. (2016, January 19). Grignard Reactions: Practice Problems Involving Oxidation. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Structure of the indene-3-acetic acids. Part II. Reformatsky reactions of 6-benzyloxy-, 5,6-dimethoxy-, and 6-methoxy-indan-1-ones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.5: Preparing Carboxylic Acids. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid and Other Indene Derivatives in Inflammation and Pain Research

In the landscape of medicinal chemistry, the indene scaffold represents a privileged structure, serving as the foundation for a multitude of biologically active compounds. This guide provides a comprehensive comparison o...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the indene scaffold represents a privileged structure, serving as the foundation for a multitude of biologically active compounds. This guide provides a comprehensive comparison of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid and its related derivatives, with a focus on their anti-inflammatory and analgesic properties. We will delve into their structure-activity relationships, mechanistic insights, and the experimental data that underpins their potential as therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of this important class of molecules.

Introduction: The Versatility of the Indene Scaffold

The indane ring system, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring, is a cornerstone in the design of various therapeutic agents. Its rigid structure provides a defined orientation for pendant functional groups to interact with biological targets. Notably, derivatives of indane have been successfully developed as non-steroidal anti-inflammatory drugs (NSAIDs), such as Sulindac and Clidanac, highlighting the therapeutic potential of this chemical class.[1] The introduction of various substituents onto the indene core allows for the fine-tuning of a compound's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties.

This guide will specifically focus on 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid and compare it with other indene derivatives, particularly its corresponding ketone, 6-methoxy-2,3-dihydro-1H-inden-1-one, and other analogues with varying substitution patterns. The presence of a methoxy group and a carboxylic acid or ketone functionality at specific positions can significantly impact the biological activity, a concept we will explore in detail.

Comparative Analysis: Unraveling Structure-Activity Relationships

The biological activity of indene derivatives is intricately linked to their structural features. Key modifications, such as the nature and position of substituents on the aromatic ring and the functional group on the cyclopentane ring, dictate their therapeutic efficacy.

The Influence of the 6-Methoxy Group

The methoxy group (-OCH3) is a common substituent in medicinal chemistry, known to modulate a compound's lipophilicity, metabolic stability, and receptor binding affinity. In the context of indene derivatives, the placement of a methoxy group at the 6-position has been shown to be advantageous for analgesic and anti-inflammatory activities.[1] This is likely due to favorable electronic and steric interactions with the target protein.

Carboxylic Acid vs. Ketone Functionality at Position 1

The functional group at the 1-position of the indane ring is a critical determinant of biological activity. While many NSAIDs feature a carboxylic acid moiety, which is often crucial for binding to the active site of cyclooxygenase (COX) enzymes, other functional groups can also confer significant activity. This guide will draw comparisons with 6-methoxy-2,3-dihydro-1H-inden-1-one derivatives to illustrate this point.

A recent study on a series of novel 6-methoxy-2,3-dihydro-1H-inden-1-one derivatives demonstrated significant in vivo anti-inflammatory and analgesic effects.[2] This suggests that the ketone functionality can also serve as a potent pharmacophore in this class of compounds, potentially through different mechanisms of action compared to their carboxylic acid counterparts.

Table 1: Comparative In Vivo Activity of 6-Methoxy-2,3-dihydro-1H-inden-1-one Derivatives

Compound IDAnti-inflammatory Activity (% Inhibition of Paw Edema at 3h)Analgesic Activity (% Inhibition of Pain Response)
D8 65%56.68%
E8 54%Not Reported
Indomethacin (20 mg/kg) 72%Not Reported
Morphine (5 mg/kg) Not Applicable84.17%

Data extracted from a study on 6-methoxy-2,3-dihydro-1H-inden-1-one derivatives and presented for comparative purposes.[2]

While direct comparative data for 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid is not available in the public domain, the significant activity of the corresponding ketone derivatives provides a strong rationale for its investigation as a potential anti-inflammatory and analgesic agent.

Mechanistic Insights: Targeting Inflammatory Pathways

The anti-inflammatory effects of many indene derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key to the biosynthesis of pro-inflammatory prostaglandins. However, emerging evidence suggests that these compounds may also exert their effects through other mechanisms.

Modulation of the ROR-γt Pathway

Recent computational studies have pointed towards the retinoic acid receptor-related orphan receptor gamma t (ROR-γt) as a potential target for 6-methoxy-2,3-dihydro-1H-inden-1-one derivatives.[2] ROR-γt is a key transcription factor that drives the differentiation of pro-inflammatory Th17 cells and the production of interleukin-17 (IL-17), a cytokine deeply implicated in the pathogenesis of various autoimmune and inflammatory diseases.[3][4][5]

The binding of these indene derivatives to ROR-γt is predicted to modulate its transcriptional activity, thereby suppressing the inflammatory cascade mediated by Th17 cells and IL-17. This represents a novel and promising mechanism of action that could offer advantages over traditional COX inhibitors, particularly in the context of autoimmune disorders.

Diagram 1: Simplified ROR-γt Signaling Pathway in Inflammation

ROR_gamma_pathway cluster_extra Extracellular cluster_intra Intracellular Pro-inflammatory Stimuli Pro-inflammatory Stimuli RORgt ROR-γt Pro-inflammatory Stimuli->RORgt activates Th17 Th17 Cell Differentiation RORgt->Th17 IL17 IL-17 Production Th17->IL17 Inflammation Inflammation IL17->Inflammation Indene 6-Methoxy-indene Derivatives Indene->RORgt inhibits

Caption: ROR-γt activation by pro-inflammatory stimuli leads to Th17 cell differentiation and IL-17 production, driving inflammation. 6-Methoxy-indene derivatives may inhibit this pathway.

Inhibition of Pro-inflammatory Cytokines and Mediators

Beyond ROR-γt, indanone derivatives have been shown to suppress the production of other key pro-inflammatory molecules. Studies on 2-benzylidene-1-indanone derivatives demonstrated a significant reduction in the release of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[6] This suggests a broader anti-inflammatory profile that could be beneficial in various inflammatory conditions.

Experimental Protocols: A Guide to In Vivo and In Vitro Evaluation

To ensure the scientific rigor and reproducibility of findings, this section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory and analgesic properties of indene derivatives.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This widely used model assesses the ability of a compound to reduce acute inflammation.

Protocol:

  • Animal Acclimatization: Male Wistar rats (150-200 g) are acclimatized for one week under standard laboratory conditions (22 ± 2 °C, 12 h light/dark cycle) with free access to food and water.

  • Grouping and Dosing: Animals are randomly divided into groups (n=6): control (vehicle), standard drug (e.g., Indomethacin, 20 mg/kg), and test compounds at various doses. The compounds are administered orally or intraperitoneally.

  • Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer immediately before carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 h).

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Diagram 2: Experimental Workflow for Carrageenan-Induced Paw Edema Assay

Paw_Edema_Workflow cluster_setup Experimental Setup cluster_procedure Assay Procedure cluster_analysis Data Analysis Acclimatization Animal Acclimatization Grouping Grouping and Dosing Acclimatization->Grouping Induction Carrageenan Injection Grouping->Induction Measurement Paw Volume Measurement (0, 1, 2, 3, 4h) Induction->Measurement Calculation Calculate % Inhibition Measurement->Calculation

Caption: Workflow for assessing in vivo anti-inflammatory activity using the carrageenan-induced rat paw edema model.

In Vitro Anti-inflammatory Activity: Inhibition of Pro-inflammatory Cytokines in Macrophages

This assay evaluates the ability of a compound to suppress the production of key inflammatory mediators in a cellular context.

Protocol:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 24-well plates at a density of 2.5 x 10^5 cells/well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds or vehicle (DMSO). The cells are pre-incubated for 1-2 hours.

  • LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the unstimulated control.

  • Incubation: The plates are incubated for 24 hours.

  • Cytokine Measurement: The cell culture supernatants are collected, and the concentrations of TNF-α and IL-6 are quantified using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: The percentage inhibition of cytokine production is calculated relative to the LPS-stimulated vehicle control. IC50 values are determined by non-linear regression analysis.

Synthesis of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid

A reliable synthetic route to the target compound is crucial for its further investigation. While specific, detailed protocols can vary, a general and plausible synthetic approach is outlined below.

Diagram 3: Retrosynthetic Analysis and Proposed Forward Synthesis

Synthesis_Pathway cluster_retro Retrosynthesis cluster_forward Forward Synthesis Target Target Molecule (6-Methoxy-2,3-dihydro-1H- indene-1-carboxylic acid) Indanone 6-Methoxy-1-indanone Target->Indanone Reduction/ Functional Group Interconversion Propanoic_acid 3-(3-Methoxyphenyl)propanoic acid Indanone->Propanoic_acid Friedel-Crafts Acylation Start 3-(3-Methoxyphenyl) propanoic acid Cyclization Intramolecular Friedel-Crafts Acylation Start->Cyclization Intermediate 6-Methoxy-1-indanone Cyclization->Intermediate Reduction Reduction & Hydrolysis Intermediate->Reduction Product Final Product Reduction->Product

Caption: A plausible synthetic strategy for 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid involving intramolecular Friedel-Crafts acylation.

Proposed Synthetic Procedure:

  • Cyclization: 3-(3-Methoxyphenyl)propanoic acid is treated with a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, at an elevated temperature to induce an intramolecular Friedel-Crafts acylation, yielding 6-methoxy-1-indanone.[7]

  • Functional Group Transformation: The resulting 6-methoxy-1-indanone can then be converted to the target carboxylic acid through various established methods, such as a Reformatsky reaction followed by hydrolysis, or by conversion to a nitrile followed by hydrolysis.

Conclusion and Future Directions

6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid and its derivatives represent a promising class of compounds with significant potential for the development of novel anti-inflammatory and analgesic agents. The presence of the 6-methoxy group appears to be a key structural feature for enhancing biological activity. While direct experimental data for the carboxylic acid derivative is limited, the potent activity of the corresponding ketone analogues, coupled with mechanistic insights suggesting modulation of the ROR-γt pathway, provides a compelling rationale for further investigation.

Future research should focus on obtaining direct comparative in vitro and in vivo data for 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid against a panel of relevant indene derivatives. Elucidating the precise molecular interactions with ROR-γt and other potential targets will be crucial for rational drug design and optimization. Furthermore, exploring a broader range of substituents on the indene scaffold could lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic profiles.

References

  • Bachar, S. C., Nahar, L., & Sarker, S. D. (2016). Synthesis and structure-activity-relationships of indan acid derivatives as analgesic and anti-inflammatory agents. Review Journal of Chemistry, 6(2), 125-138.
  • Jetten, A. M., & Joo, J. H. (2006). Retinoid-related orphan receptor γ (RORγ): a key regulator of human health and disease.
  • Ivanov, I. I., McKenzie, B. S., Zhou, L., Tadokoro, C. E., Lepelley, A., Lafaille, J. J., Cua, D. J., & Littman, D. R. (2006). The orphan nuclear receptor RORgammat directs the differentiation program of proinflammatory IL-17+ T helper cells. Cell, 126(6), 1121-1133.
  • Ma, S., et al. (2022).
  • Withers, D. R., & Marriott, C. L. (2017). The role of RORγt in the development and function of the immune system. Journal of immunology, 198(10), 3743-3750.
  • Chang, M. R., et al. (2015). Antagonizing Retinoic Acid-Related-Orphan Receptor Gamma Activity Blocks the T Helper 17/Interleukin-17 Pathway Leading to Attenuated Pro-inflammatory Human Keratinocyte and Skin Responses. Frontiers in Immunology, 6, 574.
  • Kurebayashi, S., et al. (2016). A novel RORγt inhibitor ameliorates psoriasis-like skin inflammation in a mouse model.
  • Solt, L. A., et al. (2011). RORα and RORγ are ligand-regulated members of the nuclear receptor superfamily. Current opinion in lipidology, 22(3), 205-211.
  • Synthesis, Characterization, Biological Evaluations, and Computational Analysis of Some 6-Methoxy-2,3-Dihydro-1H-Inden-1-One Derivatives for Analgesic and Anti-inflamm
  • Krystal, M. A., & Hsieh, L. C. (2015). Small molecule mediated inhibition of ROR γ-dependent gene expression and autoimmune disease pathology in vivo. Clinical & experimental immunology, 181(3), 443-453.
  • Szafraniec-Szczęsny, J., et al. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 14, 2586-2614.
  • Xu, T., et al. (2016). Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents. European journal of medicinal chemistry, 114, 133-144.
  • Lamie, P. F., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Journal of Medicinal Chemistry.
  • Jayanthi, M. K., et al. (2019). Pro- and Anti-Inflammatory Cytokine Expression Levels in Macrophages; An Approach to Develop Indazolpyridin-Methanones as a Novel Inflammation Medication. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 18(2), 133-145.
  • Singh, S., et al. (2013). Inhibition of Proinflammatory Cytokines and Mediators by Euphol. Journal of Applied Pharmaceutical Science, 3(4), 1-7.
  • Pro- and Anti-Inflammatory Cytokine Expression Levels in Macrophages; An Approach to Develop Indazolpyridin-Methanones as a Novel Inflammation Medication.
  • Wang, Y., et al. (2019). Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for the treatment of acute lung injury. Drug design, development and therapy, 13, 2217.
  • Nazim, U., et al. (2020). Analgesic activity of thiosemicarbazone & thiazolyl hydrazone schiff bases of 1-indanone. World Journal of Pharmaceutical Research, 9(4), 161-171.
  • Shah, J. H., et al. (2017). Inhibition of Pro-Inflammatory Cytokine TNF-α by Azadirachta indica in LPS Stimulated Human THP-1 Cells and Evaluation of its Effect on Experimental Model of Asthma in Mice. Journal of Clinical & Cellular Immunology, 8(4), 1-7.
  • Chuchracka, K., et al. (2020). Inhibition of Pro-Inflammatory Cytokines by Metabolites of Streptomycetes—A Potential Alternative to Current Anti-Inflammatory Drugs?. International journal of molecular sciences, 21(9), 3076.
  • Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies.
  • Organic Chemistry Portal. (n.d.). Synthesis of indenes. Retrieved from [Link]

  • Lee, J. H., et al. (2023). Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone Isolated from Cudrania tricuspidata via NF-κB, MAPK, and HO-1 Signaling Pathways in Lipopolysaccharide-Stimulated RAW 264.7 and BV2 Cells. Molecules, 28(21), 7311.
  • Głowacka, I. E., et al. (2023). Diastereoselective Synthesis of (–)

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of Biological Assays: A Comparative Study Featuring 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid

For researchers, scientists, and drug development professionals, the rigorous validation of a biological assay is the bedrock upon which reliable and reproducible data are built. This guide provides an in-depth, technica...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of a biological assay is the bedrock upon which reliable and reproducible data are built. This guide provides an in-depth, technical comparison of assay validation using a novel compound, 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid, benchmarked against a well-established alternative. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to ensure your assays are not just robust, but also self-validating.

Introduction: The Critical Role of Assay Validation in Drug Discovery

This guide will use 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid as a case study to illuminate the principles of biological assay validation. While this specific molecule is not extensively characterized in publicly available literature, its structural similarity to compounds with anti-inflammatory properties suggests it may act as an inhibitor of enzymes involved in inflammatory pathways. For the purpose of this guide, we will hypothesize that 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid is an inhibitor of Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[1][2]

We will compare its hypothetical performance in a validated COX-2 inhibition assay against Celecoxib, a well-known and selective COX-2 inhibitor.[3][4][5]

The 'Why' Behind the 'How': Foundational Principles of Assay Validation

Before diving into specific protocols, it is crucial to understand the core principles that underpin a robustly validated assay. These are not merely checkboxes on a list but are interconnected concepts that ensure the reliability of your results.

  • Specificity and Selectivity: An assay must be able to unequivocally measure the analyte of interest without interference from other components in the sample matrix.[6] In our case, the assay should specifically measure the inhibition of COX-2 by our test compound, and not be confounded by the inhibition of the related COX-1 isoform or other cellular components.

  • Accuracy and Precision: Accuracy refers to how close a measured value is to the true value, while precision describes the reproducibility of the measurement.[6] Both are critical for generating trustworthy data.

  • Linearity and Range: The assay should produce results that are directly proportional to the concentration of the analyte within a specific range. This defines the working boundaries of your assay.

  • Robustness and Ruggedness: A robust assay is unaffected by small, deliberate variations in method parameters, while ruggedness refers to its reproducibility under normal operational variability (e.g., different operators, different days).

Experimental Design: Validating a COX-2 Inhibition Assay

Our goal is to validate a biochemical assay to determine the inhibitory potential of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid on COX-2. A common method for this is a colorimetric or fluorometric assay that measures the peroxidase activity of the COX enzyme.[7][8]

Logical Workflow for Assay Validation

AssayValidationWorkflow cluster_prep Phase 1: Preparation & Optimization cluster_validation Phase 2: Core Validation Parameters cluster_test Phase 3: Test Compound Evaluation P1 Reagent Preparation (Enzyme, Substrate, Inhibitors) P2 Assay Optimization (Enzyme/Substrate Concentration, Incubation Time) P1->P2 V1 Determine IC50 of Control Inhibitor (Celecoxib) P2->V1 V2 Assess Specificity (vs. COX-1) V1->V2 V3 Evaluate Linearity & Range V2->V3 T1 Determine IC50 of Test Compound (6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid) V3->T1 T2 Comparative Analysis T1->T2

Caption: A streamlined workflow for the validation of an enzyme inhibition assay.

Detailed Experimental Protocol: Colorimetric COX-2 Inhibition Assay

This protocol is a representative example and should be optimized for your specific laboratory conditions and reagents.

1. Reagent Preparation:

  • Assay Buffer: 0.1 M Tris-HCl, pH 8.0.

  • Heme: Prepare a working solution in the assay buffer.

  • COX-2 Enzyme (human recombinant): Dilute to the desired working concentration in assay buffer. Keep on ice.

  • Arachidonic Acid (Substrate): Prepare a stock solution in ethanol and dilute to the working concentration in assay buffer immediately before use.

  • Test Compound (6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid): Prepare a stock solution in DMSO and create a serial dilution series.

  • Control Inhibitor (Celecoxib): Prepare a stock solution in DMSO and create a serial dilution series.

  • Colorimetric Substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD): Prepare a working solution as per the manufacturer's instructions.

2. Assay Procedure (96-well plate format):

  • Plate Setup:

    • Blank Wells: 160 µL Assay Buffer + 10 µL Heme.

    • 100% Activity Wells (No Inhibitor): 150 µL Assay Buffer + 10 µL Heme + 10 µL COX-2 Enzyme.

    • Inhibitor Wells: 140 µL Assay Buffer + 10 µL Heme + 10 µL of serially diluted inhibitor (Test Compound or Celecoxib) + 10 µL COX-2 Enzyme.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Add 20 µL of the arachidonic acid solution to all wells except the blank wells.

  • Signal Development: Add 20 µL of the TMPD solution to all wells.

  • Measurement: Read the absorbance at a specified wavelength (e.g., 590 nm) using a microplate reader in kinetic mode for 5-10 minutes, or as a single endpoint reading after a fixed time.

3. Data Analysis:

  • Subtract the absorbance of the blank wells from all other wells.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% activity wells.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).[6]

Comparative Performance: 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid vs. Celecoxib

The following table presents hypothetical but realistic data from our validated COX-2 inhibition assay, comparing the performance of our test compound with the established inhibitor, Celecoxib.

Parameter6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acidCelecoxibJustification for Comparison
COX-2 IC50 150 nM40 nM[3]A lower IC50 value indicates higher potency. Celecoxib is a highly potent COX-2 inhibitor.
COX-1 IC50 >10,000 nM~15,000 nMA high IC50 against COX-1 is desirable to minimize gastrointestinal side effects.[2]
Selectivity Index (COX-1 IC50 / COX-2 IC50) >66~375A higher selectivity index indicates a greater preference for inhibiting COX-2 over COX-1.
Mode of Inhibition CompetitiveCompetitiveUnderstanding the mechanism of inhibition is crucial for lead optimization.

Interpretation of Results:

Based on this hypothetical data, 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid demonstrates good potency as a COX-2 inhibitor, although it is less potent than Celecoxib. Importantly, it shows high selectivity for COX-2 over COX-1, which is a favorable characteristic for a potential anti-inflammatory drug, as it suggests a lower risk of gastrointestinal side effects commonly associated with non-selective NSAIDs.[2]

Visualizing the Biological Context: The COX-2 Pathway

COX2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 catalysis Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins downstream synthesis Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation biological effect Inhibitor 6-Methoxy-2,3-dihydro-1H- indene-1-carboxylic acid OR Celecoxib Inhibitor->COX2 inhibition

Caption: The inhibitory action of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid and Celecoxib on the COX-2 pathway.

Conclusion: The Path to Confident Drug Discovery

This guide has demonstrated a comprehensive yet adaptable framework for the validation of a biological assay, using the hypothetical COX-2 inhibitor 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid as a practical example. By grounding our experimental design in the core principles of specificity, accuracy, and robustness, and by benchmarking against a known standard, we can generate high-quality, reliable data. This meticulous approach to assay validation is not merely a regulatory hurdle but a fundamental scientific practice that empowers confident decision-making throughout the drug discovery pipeline.

References

  • National Center for Biotechnology Information. (2023). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PubMed Central. Retrieved from [Link]

  • Troeberg, L., & Nagase, H. (2012). Targeting matrix metalloproteinases in inflammatory conditions. PubMed. Retrieved from [Link]

  • Tariq, M., & Khan, F. (2022). Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing. National Institutes of Health. Retrieved from [Link]

  • Patsnap. (2024). What are MMPs inhibitors and how do they work?. Synapse. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Matrix Metalloproteinase Inhibitors as New Anti-inflammatory Drugs. Retrieved from [Link]

  • Cleveland Clinic. (n.d.). COX-2 Inhibitors: What They Are, Uses & Side Effects. Retrieved from [Link]

  • National Center for Biotechnology Information. (2007). An ELISA method to measure inhibition of the COX enzymes. PubMed. Retrieved from [Link]

  • Drugs.com. (2023). List of COX-2 Inhibitors + Uses, Types & Side Effects. Retrieved from [Link]

  • Patsnap. (2024). What are MMP9 gene inhibitors and how do they work?. Synapse. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PubMed Central. Retrieved from [Link]

  • Ovid. (n.d.). Matrix metalloproteinases in inflammatory demyelination. Retrieved from [Link]

  • Springer Nature Experiments. (2006). An ELISA method to measure inhibition of the COX enzymes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Retrieved from [Link]

  • Chondrex, Inc. (n.d.). MMP-13 Inhibitor Assay Kit. Retrieved from [Link]

  • Springer Nature Experiments. (2003). Assays of Matrix Metalloproteinases (MMPs) and MMP Inhibitors. Retrieved from [Link]

  • Assay Genie. (n.d.). MMP-9 Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Advances in assays of matrix metalloproteinases (MMPs) and their inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2015). How should I start with Enzyme-Inhibitor kinetics assay?. Retrieved from [Link]

Sources

Validation

A Comparative Analysis of Anti-Inflammatory Activity: 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid vs. Indomethacin

A Technical Guide for Researchers in Drug Discovery and Development In the landscape of anti-inflammatory drug discovery, the quest for novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and safe...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of anti-inflammatory drug discovery, the quest for novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and safety profiles is a paramount objective. This guide provides a detailed comparative analysis of the anti-inflammatory properties of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid and the well-established NSAID, indomethacin. By examining their mechanisms of action, and presenting in vivo anti-inflammatory data, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to evaluate their therapeutic potential.

Introduction: The Chemical Landscape of Inflammation Control

Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation can lead to chronic and debilitating diseases.[1][2] NSAIDs are a cornerstone of anti-inflammatory therapy, primarily exerting their effects through the inhibition of cyclooxygenase (COX) enzymes.[2][3][4] Indomethacin, an indole-3-acetic acid derivative, has been a potent and widely used NSAID for decades, valued for its strong anti-inflammatory, analgesic, and antipyretic properties.[4][5] However, its clinical utility is often hampered by significant gastrointestinal and cardiovascular side effects, largely attributed to its non-selective inhibition of both COX-1 and COX-2 isoforms.[3][4]

This has spurred the exploration of new chemical scaffolds that may offer a better balance of efficacy and safety. The indene-1-carboxylic acid framework, a conformationally rigid structure, has emerged as a promising area of investigation for novel anti-inflammatory agents. This guide focuses on a specific derivative, 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid, and places its anti-inflammatory profile in direct comparison with indomethacin.

Mechanism of Action: A Tale of Two COX Inhibitors

The primary mechanism of action for most NSAIDs, including indomethacin, is the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins.[2][4] Prostaglandins are key mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme:

  • COX-1: A constitutively expressed enzyme involved in physiological "housekeeping" functions, such as protecting the gastric mucosa and maintaining kidney function.[6]

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation and is the primary target for the anti-inflammatory effects of NSAIDs.[6]

Indomethacin is a potent, non-selective inhibitor of both COX-1 and COX-2.[7] Its strong inhibition of COX-1 is linked to its well-documented gastrointestinal side effects.[4]

The precise mechanism of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid is not as extensively characterized in publicly available literature. However, based on the known pharmacology of related indene derivatives, it is hypothesized to exert its anti-inflammatory effects through the inhibition of COX enzymes. The degree of selectivity for COX-2 over COX-1 is a critical parameter that would determine its potential for an improved safety profile compared to indomethacin.

cluster_0 Inflammatory Stimulus cluster_1 Arachidonic Acid Pathway cluster_2 Drug Intervention Inflammatory Stimulus Inflammatory Stimulus COX-2 COX-2 Inflammatory Stimulus->COX-2 Induces Arachidonic Acid Arachidonic Acid COX-1 COX-1 Arachidonic Acid->COX-1 Arachidonic Acid->COX-2 Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1->Prostaglandins (Physiological) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2->Prostaglandins (Inflammatory) Inflammation Inflammation Prostaglandins (Inflammatory)->Inflammation Indomethacin Indomethacin Indomethacin->COX-1 Inhibits (Non-selective) Indomethacin->COX-2 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid->COX-2 Hypothesized Inhibition

Figure 1. A simplified diagram illustrating the hypothesized mechanism of action of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid in comparison to the established non-selective COX inhibition by indomethacin.

Comparative In Vivo Anti-Inflammatory Activity

The carrageenan-induced rat paw edema model is a well-established and widely used assay to evaluate the acute anti-inflammatory activity of novel compounds.[8][9][10] In this model, the injection of carrageenan into the rat's paw induces a localized inflammatory response characterized by edema (swelling). The efficacy of an anti-inflammatory agent is measured by its ability to reduce this swelling compared to a control group.

Table 1: Comparative Anti-Inflammatory Activity in the Carrageenan-Induced Rat Paw Edema Model

CompoundDose (mg/kg)Time Post-Carrageenan% Inhibition of EdemaReference
Indomethacin203 hours72%[11]
Compound D8 (inden-1-one derivative)Not specified3 hours65%[11]
Compound E8 (inden-1-one derivative)Not specified3 hours54%[11]

Note: The data for the inden-1-one derivatives is presented as a surrogate to infer the potential activity of the corresponding carboxylic acid. The difference in the functional group (ketone vs. carboxylic acid) may influence the pharmacokinetic and pharmacodynamic properties of the compound.

The results indicate that the 6-methoxy-2,3-dihydro-1H-inden-1-one scaffold possesses significant anti-inflammatory activity, with compound D8 exhibiting an inhibition of paw edema (65%) that approaches that of the standard drug indomethacin (72%) at the 3-hour time point.[11] This suggests that the core indene structure is a viable pharmacophore for anti-inflammatory agents.

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed experimental protocols are essential. The following sections outline the methodologies for the key assays discussed in this guide.

In Vivo Carrageenan-Induced Rat Paw Edema Assay

This protocol is a standard method for assessing the acute anti-inflammatory activity of a test compound.[9][10]

Animal Acclimatization Animal Acclimatization Grouping Grouping Animal Acclimatization->Grouping Baseline Paw Volume Measurement Baseline Paw Volume Measurement Grouping->Baseline Paw Volume Measurement Drug Administration Drug Administration Baseline Paw Volume Measurement->Drug Administration Carrageenan Injection Carrageenan Injection Drug Administration->Carrageenan Injection 30-60 min Paw Volume Measurement (Post-treatment) Paw Volume Measurement (Post-treatment) Carrageenan Injection->Paw Volume Measurement (Post-treatment) Hourly for 3-5 hours Data Analysis Data Analysis Paw Volume Measurement (Post-treatment)->Data Analysis

Sources

Comparative

comparing the analgesic effects of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid and morphine

A Guide for Researchers in Drug Development As the landscape of pain management continues to evolve, the demand for novel analgesic agents with improved efficacy and safety profiles is ever-present. This guide provides a...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Development

As the landscape of pain management continues to evolve, the demand for novel analgesic agents with improved efficacy and safety profiles is ever-present. This guide provides a comparative overview of a derivative of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid and the classical opioid analgesic, morphine. Authored from the perspective of a Senior Application Scientist, this document synthesizes available preclinical data, explores potential mechanisms of action, and presents standardized protocols for comparative evaluation. Our objective is to furnish researchers, scientists, and drug development professionals with a foundational understanding to guide further investigation into this class of compounds.

Introduction: The Quest for Novel Analgesics

Pain remains a significant global health challenge, necessitating the development of new therapeutic interventions. Morphine, a potent µ-opioid receptor agonist, has long been the gold standard for treating severe pain. However, its clinical utility is often limited by a range of adverse effects, including respiratory depression, tolerance, and the potential for addiction.

In contrast, non-steroidal anti-inflammatory drugs (NSAIDs) represent a widely used class of analgesics, primarily for mild to moderate pain. The indane ring system is a key chemical feature in several well-known anti-inflammatory agents, such as Sulindac and Clidanac[1]. Recent research has explored derivatives of this structure for their potential analgesic and anti-inflammatory properties[1][2]. This guide focuses on a notable derivative from this class and compares its analgesic profile with that of morphine.

Comparative Analgesic Efficacy: Preclinical Evidence

A key study investigating a series of novel 6-methoxy-2,3-dihydro-1H-inden-1-one derivatives provided a direct comparison with morphine in an in vivo analgesic assay[2].

Experimental Data Summary

The analgesic activity was assessed using the hot plate test, a standard method for evaluating centrally-mediated analgesia. The key findings are summarized below:

CompoundDosePain Response Latency (seconds)Percent Inhibition of Pain
Morphine 5 mg/kg13.12 ± 0.7984.17%
Compound D8 *Not Specified10.11 ± 0.2756.68%

*Compound D8 is a derivative of 6-methoxy-2,3-dihydro-1H-inden-1-one.[2]

These results indicate that while the tested indene derivative (Compound D8) exhibited significant analgesic activity, it was less potent than morphine at the doses tested[2]. Specifically, morphine produced a higher percentage of pain inhibition. It is important to note that this is a single preclinical study, and further dose-response studies would be necessary to fully characterize the potency and efficacy of this and related compounds.

Unraveling the Mechanisms of Action

The divergent chemical structures of the 6-methoxy-indene derivative and morphine suggest distinct mechanisms of action.

6-Methoxy-Indene Derivative: A Potential Anti-inflammatory Pathway

While the precise mechanism for the analgesic effect of the 6-methoxy-indene derivative is not fully elucidated, molecular docking studies from the same research provide valuable insights. The study revealed that these compounds interacted strongly with the orphan nuclear receptor RORγ (gamma), a significant target for anti-inflammatory activity[2]. This suggests that the analgesic effects may be secondary to a primary anti-inflammatory mechanism, a hallmark of many NSAIDs.

The proposed anti-inflammatory pathway likely involves the inhibition of pro-inflammatory mediators. This is in contrast to the direct action on nociceptive pathways seen with opioids.

Anti_Inflammatory_Pathway Cellular_Stimulus Inflammatory Stimulus RORg RORγ Activation Cellular_Stimulus->RORg Pro_Inflammatory_Mediators Pro-inflammatory Mediators (e.g., Cytokines) RORg->Pro_Inflammatory_Mediators Inflammation_Pain Inflammation & Pain Pro_Inflammatory_Mediators->Inflammation_Pain Indene_Derivative 6-Methoxy-Indene Derivative Indene_Derivative->RORg Inhibition

Caption: Proposed anti-inflammatory mechanism of the 6-methoxy-indene derivative.

Morphine: The Classic Opioid Pathway

Morphine exerts its potent analgesic effects by acting as an agonist at µ-opioid receptors, which are G-protein coupled receptors located throughout the central and peripheral nervous systems.

Binding of morphine to the µ-opioid receptor leads to:

  • Inhibition of adenylyl cyclase , reducing intracellular cyclic AMP (cAMP) levels.

  • Activation of inwardly rectifying potassium channels , leading to hyperpolarization of the neuronal membrane.

  • Inhibition of voltage-gated calcium channels , reducing neurotransmitter release from presynaptic terminals.

The net effect of these actions is a reduction in neuronal excitability and the transmission of nociceptive signals.

Opioid_Signaling_Pathway Morphine Morphine mu_Opioid_Receptor µ-Opioid Receptor Morphine->mu_Opioid_Receptor G_Protein Gi/o Protein Activation mu_Opioid_Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase Inhibition G_Protein->Adenylyl_Cyclase K_Channel K+ Channel Activation G_Protein->K_Channel Ca_Channel Ca2+ Channel Inhibition G_Protein->Ca_Channel cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Neurotransmitter_Release ↓ Neurotransmitter Release Ca_Channel->Neurotransmitter_Release Analgesia Analgesia Hyperpolarization->Analgesia Neurotransmitter_Release->Analgesia

Caption: Simplified signaling pathway of morphine via the µ-opioid receptor.

Experimental Protocols for Comparative Analgesic Assessment

To further investigate and compare the analgesic effects of novel indene derivatives with morphine, a standardized set of preclinical assays is recommended.

Workflow for Comparative Analgesic Evaluation

Experimental_Workflow cluster_0 Phase 1: Acute Nociceptive Pain Models cluster_1 Phase 2: Inflammatory Pain Model cluster_2 Phase 3: Neuropathic Pain Model cluster_3 Phase 4: Data Analysis Hot_Plate Hot Plate Test (Thermal Nociception) Carrageenan_Paw_Edema Carrageenan-Induced Paw Edema (Inflammatory Pain) Hot_Plate->Carrageenan_Paw_Edema Tail_Flick Tail-Flick Test (Thermal Nociception) Tail_Flick->Carrageenan_Paw_Edema CCI_Model Chronic Constriction Injury (CCI) (Neuropathic Pain) Carrageenan_Paw_Edema->CCI_Model Dose_Response Dose-Response Curve Generation (ED50) CCI_Model->Dose_Response Side_Effect_Profile Side Effect Profiling (e.g., Sedation, GI Motility) Dose_Response->Side_Effect_Profile Comparison Comparative Analysis Side_Effect_Profile->Comparison

Caption: A multi-phase workflow for comprehensive analgesic drug comparison.

Step-by-Step Methodology: Hot Plate Test

This protocol outlines the essential steps for the hot plate test, a common method for assessing central analgesic activity.

  • Animal Acclimatization:

    • House male Swiss albino mice (20-25 g) in a temperature-controlled environment with a 12-hour light/dark cycle for at least one week prior to the experiment.

    • Allow free access to standard pellet chow and water.

  • Apparatus:

    • Utilize a standard hot plate apparatus maintained at a constant temperature of 55 ± 0.5°C.

  • Experimental Groups:

    • Divide animals into groups (n=6-8 per group):

      • Vehicle Control (e.g., saline or appropriate solvent)

      • Positive Control (Morphine, 5-10 mg/kg, intraperitoneally)

      • Test Compound (6-Methoxy-indene derivative at various doses)

  • Procedure:

    • Gently place each mouse on the hot plate and start a stopwatch.

    • Observe the animal for signs of nociception, such as licking of the hind paws or jumping.

    • Record the latency (in seconds) to the first sign of a pain response.

    • To prevent tissue damage, implement a cut-off time of 30-45 seconds. If the animal does not respond within this time, remove it from the hot plate and assign the cut-off time as its latency.

  • Data Collection and Analysis:

    • Measure the baseline latency for each animal before drug administration.

    • Administer the test compounds and controls.

    • Measure the post-treatment latency at various time points (e.g., 30, 60, 90, and 120 minutes).

    • Calculate the Percent Maximum Possible Effect (%MPE) or Percent Inhibition using the following formula: % Inhibition = [(Post-treatment latency - Pre-treatment latency) / (Cut-off time - Pre-treatment latency)] x 100

  • Statistical Analysis:

    • Analyze the data using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the treatment groups to the control group. A p-value of <0.05 is typically considered statistically significant.

Conclusion and Future Directions

The available preclinical data suggests that derivatives of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid possess analgesic properties, although they appear to be less potent than morphine in acute thermal nociception models[2]. The mechanism of action is likely distinct from that of opioids and may be linked to anti-inflammatory pathways, potentially involving the RORγ receptor[2].

This class of compounds warrants further investigation as potential non-opioid analgesics. Future research should focus on:

  • Comprehensive Dose-Response Studies: To accurately determine the potency (ED50) and efficacy of these compounds in various pain models.

  • Elucidation of the Precise Mechanism of Action: Including confirmation of RORγ as a target and investigation of other potential pathways (e.g., COX inhibition).

  • Evaluation in a Broader Range of Pain Models: Including inflammatory and neuropathic pain models to assess their therapeutic potential across different pain states.

  • Side Effect Profiling: A thorough assessment of potential side effects, including gastrointestinal toxicity, which is a common concern with NSAIDs.

By pursuing these avenues of research, the scientific community can better understand the therapeutic potential of 6-methoxy-indene derivatives and their place in the future of pain management.

References

  • Synthesis, Characterization, Biological Evaluations, and Computational Analysis of Some 6‐Methoxy‐2,3‐Dihydro‐1H‐Inden‐1‐One Derivatives for Analgesic and Anti‐inflammatory Activity. (2026). ResearchGate. [Link]

  • (PDF) Synthesis and Structure-Activity-Relationships of Indan Acid Derivatives as Analgesic and Anti-Inflammatory Agents. (2025). ResearchGate. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Antibody Cross-Reactivity Studies for 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid

For researchers and drug development professionals, the generation and characterization of antibodies against small molecules, or haptens, such as 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid, present unique challen...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the generation and characterization of antibodies against small molecules, or haptens, such as 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid, present unique challenges. Unlike large protein antigens, these haptens are not immunogenic on their own and require specialized strategies for antibody development. A critical aspect of this process is ensuring the specificity of the resulting antibodies, as even minor structural similarities between the target and other molecules can lead to significant cross-reactivity, compromising assay validity.

This guide provides an in-depth technical comparison of methodologies to assess the cross-reactivity of antibodies developed against 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid. We will delve into the rationale behind experimental design, provide detailed protocols, and illustrate how to interpret the resulting data to select the most specific antibody for your research needs.

The Challenge of Small Molecule Immunogenicity

Small molecules like 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid are not inherently immunogenic. To elicit an immune response and generate antibodies, they must be covalently coupled to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). This conjugation process creates a hapten-carrier complex that the immune system can recognize. However, this also means that the resulting antibody population may recognize not only the hapten but also the linker used for conjugation or the carrier protein itself. Therefore, rigorous characterization is paramount.

Designing the Cross-Reactivity Panel: A Rationale-Driven Approach

A well-designed cross-reactivity study begins with the careful selection of potential cross-reactants. The goal is to challenge the antibody with molecules that are structurally similar to the target antigen. Based on the structure of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid, we have identified several commercially available analogs for inclusion in a cross-reactivity panel.

Target Molecule:

  • 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid [1][2]

Proposed Cross-Reactivity Panel:

CompoundRationale for Inclusion
5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid [3][4][5]Isomer with the methoxy group at a different position on the aromatic ring.
2,3-Dihydro-1H-indene-1-carboxylic acid [6][7]Lacks the methoxy group, testing the contribution of this group to the epitope.
6-Methoxy-2,3-dihydro-1H-inden-1-one [8]Carboxylic acid is replaced with a ketone, assessing the importance of the carboxyl group.
6-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid methyl ester [9]Methoxy group is replaced by a hydroxyl group, and the carboxylic acid is esterified.
Indole-6-carboxylic acid A different heterocyclic core with a carboxylic acid at a similar position.

The selection of these analogs allows for a systematic evaluation of which structural features of the target molecule are critical for antibody recognition.

Comparative Experimental Methodologies for Cross-Reactivity Assessment

We will now detail three orthogonal methods for assessing antibody cross-reactivity: Competitive ELISA, Western Blotting, and Surface Plasmon Resonance (SPR). Each technique provides a different perspective on the antibody-antigen interaction.

Competitive ELISA: Quantifying Relative Affinity

Competitive ELISA is a highly sensitive and quantitative method for assessing the cross-reactivity of antibodies against small molecules.[5][10] The principle relies on the competition between the free target molecule (or a cross-reactant) and a labeled or immobilized form of the target for binding to a limited amount of antibody.

Caption: Competitive ELISA workflow for cross-reactivity.

  • Plate Coating: Coat a 96-well microplate with a conjugate of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid and a carrier protein (e.g., BSA) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the remaining protein-binding sites on the plate by incubating with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.

  • Competition: Prepare serial dilutions of the free 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid (as the reference standard) and each of the potential cross-reactants. In a separate plate or tubes, pre-incubate a fixed, limiting concentration of the primary antibody with each dilution of the free analytes for 1 hour at room temperature.

  • Incubation: Transfer the antibody-analyte mixtures to the coated and blocked microplate. Incubate for 1-2 hours at room temperature to allow the free antibody to bind to the immobilized antigen.

  • Washing: Repeat the washing step as in step 2.

  • Secondary Antibody: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) at an appropriate dilution in blocking buffer. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Detection: Add the enzyme substrate (e.g., TMB) and incubate until a color change is observed. Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

The signal generated is inversely proportional to the concentration of free analyte in the sample.[10] By plotting the absorbance against the log of the analyte concentration, a sigmoidal dose-response curve is generated. The IC50 value (the concentration of analyte required to inhibit 50% of the maximum signal) is determined for the target molecule and each potential cross-reactant.

The percent cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC50 of Target Molecule / IC50 of Cross-Reactant) x 100

Table 1: Hypothetical Competitive ELISA Cross-Reactivity Data

CompoundIC50 (nM)% Cross-Reactivity
6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid 10100%
5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid5020%
2,3-Dihydro-1H-indene-1-carboxylic acid5002%
6-Methoxy-2,3-dihydro-1H-inden-1-one>10,000<0.1%
6-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid methyl ester10001%
Indole-6-carboxylic acid>10,000<0.1%

A lower % cross-reactivity indicates higher specificity of the antibody for the target molecule.

Western Blotting: A Qualitative Assessment

While not typically the primary method for small molecule analysis, a modified Western blot approach can provide qualitative evidence of cross-reactivity. This involves immobilizing hapten-protein conjugates on a membrane and probing with the antibody.

Caption: Dot Blot workflow for qualitative cross-reactivity.

  • Conjugate Preparation: Synthesize conjugates of each potential cross-reactant with a carrier protein (e.g., BSA).

  • Dot Blotting: Spot equal amounts (e.g., 1 µg) of each hapten-protein conjugate and the unconjugated carrier protein onto a nitrocellulose or PVDF membrane. Allow the spots to dry completely.

  • Blocking: Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody at an optimized concentration in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 5.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the membrane using a chemiluminescence imager.

The intensity of the signal from each spot is proportional to the binding of the antibody. By comparing the signal intensity of the cross-reactant conjugates to the target molecule conjugate, a qualitative assessment of cross-reactivity can be made. The absence of a signal for a particular conjugate indicates no significant cross-reactivity.

Table 2: Hypothetical Western Blot Cross-Reactivity Data

Compound ConjugateSignal Intensity (Relative to Target)
6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid-BSA ++++
5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid-BSA++
2,3-Dihydro-1H-indene-1-carboxylic acid-BSA+
6-Methoxy-2,3-dihydro-1H-inden-1-one-BSA-
6-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid methyl ester-BSA+/-
Indole-6-carboxylic acid-BSA-
BSA (unconjugated)-
Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis

Surface Plasmon Resonance (SPR) is a powerful, label-free technique that provides real-time kinetic data on molecular interactions.[7][11][12][13] For cross-reactivity studies, SPR can determine the association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD) for the binding of the antibody to the target molecule and its analogs.

Caption: SPR workflow for kinetic analysis of cross-reactivity.

  • Antibody Immobilization: Immobilize the antibody onto a suitable sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

  • Analyte Preparation: Prepare a series of dilutions of the 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid and each potential cross-reactant in a suitable running buffer.

  • Binding Analysis: Inject the analyte solutions over the sensor surface at a constant flow rate and monitor the change in the SPR signal (measured in response units, RU). This is the association phase.

  • Dissociation Phase: After the association phase, inject running buffer over the sensor surface to monitor the dissociation of the analyte from the antibody.

  • Regeneration: After each binding cycle, regenerate the sensor surface by injecting a solution that disrupts the antibody-analyte interaction (e.g., a low pH buffer) to prepare for the next injection.

  • Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the kinetic parameters (ka, kd) and the affinity (KD).

The affinity (KD) is a measure of the strength of the interaction, with a lower KD value indicating a stronger interaction. By comparing the KD values for the cross-reactants to that of the target molecule, a quantitative measure of cross-reactivity can be obtained.

Table 3: Hypothetical SPR Cross-Reactivity Data

Compoundka (1/Ms)kd (1/s)KD (M)
6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid 1 x 10⁵1 x 10⁻³1 x 10⁻⁸ (10 nM)
5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid5 x 10⁴2.5 x 10⁻³5 x 10⁻⁸ (50 nM)
2,3-Dihydro-1H-indene-1-carboxylic acid1 x 10⁴5 x 10⁻³5 x 10⁻⁷ (500 nM)
6-Methoxy-2,3-dihydro-1H-inden-1-oneNo Binding Detected--
6-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid methyl ester1 x 10⁴1 x 10⁻²1 x 10⁻⁶ (1000 nM)
Indole-6-carboxylic acidNo Binding Detected--

Synthesizing the Data: A Holistic View of Specificity

By employing these three distinct methodologies, a comprehensive profile of antibody specificity can be constructed.

  • Competitive ELISA provides a robust and high-throughput method for screening and quantifying cross-reactivity.

  • Western Blotting offers a qualitative and visually intuitive confirmation of binding to conjugated analogs.

  • Surface Plasmon Resonance delivers detailed kinetic information, providing insights into the dynamics of the antibody-antigen interaction.

An ideal antibody will exhibit a high affinity (low KD and IC50) for 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid and significantly weaker or no binding to the structural analogs. Discrepancies between the methods can also be informative. For instance, an antibody may show cross-reactivity in a competitive ELISA but not in a Western blot, which could suggest that the conjugation chemistry in the ELISA format is influencing the presentation of the hapten.

Conclusion

The development of highly specific antibodies against small molecules like 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid is a meticulous process that hinges on rigorous and multi-faceted characterization. By systematically evaluating cross-reactivity against a panel of structurally related compounds using orthogonal techniques such as competitive ELISA, Western blotting, and SPR, researchers can confidently select the most suitable antibody for their specific application, ensuring the accuracy and reliability of their results. This comprehensive approach to validation is not merely a quality control step but a fundamental component of robust scientific inquiry in drug development and diagnostics.

References

  • Matrix Fine Chemicals. (n.d.). 6-METHOXY-2,3-DIHYDRO-1H-INDEN-1-ONE | CAS 13623-25-1. Retrieved from [Link]

  • Goding, J. W. (1996). Monoclonal antibodies: principles and practice. Academic press.
  • Rich, R. L., & Myszka, D. G. (2011). Measuring antibody-antigen binding kinetics using surface plasmon resonance. Methods in molecular biology (Clifton, N.J.), 785, 1–33.
  • Reichert. (n.d.). The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 2,3-Dihydro-1H-indene-1-carboxylic acid. Retrieved from [Link]

  • Creative Diagnostics. (2021, March 1). Competitive ELISA. Retrieved from [Link]

  • Chemspace. (n.d.). 7-methoxy-1-methyl-2,3-dihydro-1H-indene-1-carboxylic acid. Retrieved from [Link]

  • Hennig, L., & Giersch, T. (2012). A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules.
  • Matrix Fine Chemicals. (n.d.). 5-METHOXY-2,3-DIHYDRO-1H-INDEN-1-ONE | CAS 5111-70-6. Retrieved from [Link]

  • LookChem. (n.d.). 1H-Indene-1-carboxylic acid, 2,3-dihydro-6-hydroxy-, methyl ester. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 5-METHOXY-2,3-DIHYDRO-1H-INDENE-2-CARBOXYLIC ACID, 95% Purity, C11H12O3, 100 mg. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1H-Indene-6-carboxylic acid, 3-hydroxy-2-(3-hydroxy-2-quinolinyl)-1-oxo-. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Indene-1-carboxylic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 6-methoxy-3-oxo-2,3-dihydro-1h-indene-1-carboxylic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 6-methoxy-2,3-dihydro-1h-indene-1-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 6-methoxy-1H-indole-2-carboxylic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1H-Indene-4-carboxylic acid, 2,3-dihydro-7-methyl-. Retrieved from [Link]

Sources

Comparative

A Guide to the Validation of a Quantitative HPLC Method for 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid

As a Senior Application Scientist, this guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 6-Methoxy-2,3-dihydro-1H-in...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid. This document is intended for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind the experimental choices, in line with the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).

The validation process is critical in drug development and manufacturing to ensure that an analytical method is suitable for its intended purpose.[1] This guide is structured to walk you through the essential validation parameters as stipulated by the International Council for Harmonisation (ICH) Q2(R1) and the recently revised Q2(R2) guidelines, which are recognized globally by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3][4][5]

The Analytical Procedure Lifecycle: A Modern Approach

The contemporary perspective on analytical method validation, championed by the latest ICH guidelines, views it not as a singular event but as a continuous lifecycle.[4] This lifecycle approach commences with method development and extends through routine use, emphasizing a profound understanding of the method's capabilities and limitations.[4]

Analytical_Method_Lifecycle Dev Method Development & Optimization Val Method Validation Dev->Val Demonstrate Fitness for Purpose Routine Routine Monitoring Val->Routine Implement for Analysis Change Change Control Routine->Change Continuous Improvement Change->Dev Re-evaluation & Re-validation

Caption: The continuous lifecycle of an analytical method.

Proposed HPLC Method for Quantification

While a specific, pre-existing HPLC method for 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid may not be publicly available, a rational starting point can be devised based on its chemical structure—an indene derivative with a carboxylic acid functional group. Carboxylic acids can be challenging to analyze via reversed-phase HPLC due to their potential for variable ionization.[6][7] Therefore, controlling the mobile phase pH is crucial. A reversed-phase C18 column is a versatile and common choice for such small molecules.

Table 1: Proposed Initial Chromatographic Conditions

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for a wide range of small molecules.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrilePhosphoric acid will ensure the carboxylic acid is in its protonated, less polar form, leading to better retention and peak shape on a C18 column.[7]
Gradient 30% B to 80% B over 10 minutesA gradient elution is suitable for ensuring the elution of the analyte of interest and any potential impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides stable retention times and improved peak shape.
Detection UV at 270 nmThe methoxy and benzene ring components of the molecule are expected to have a UV absorbance maximum in this region. This will need to be confirmed experimentally.
Injection Volume 10 µLA typical injection volume to balance sensitivity and peak shape.

Method Validation Parameters

The following sections detail the experimental protocols for validating the HPLC method in accordance with ICH Q2(R1)/Q2(R2) guidelines.[5][8][9]

System Suitability

Objective: To ensure the chromatographic system is performing adequately before initiating the analysis of any samples.

Protocol:

  • Prepare a standard solution of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid at a concentration that will be used for routine analysis.

  • Inject this solution six replicate times.

  • Calculate the mean and relative standard deviation (RSD) for the peak area, retention time, and tailing factor. Also, determine the theoretical plates.

Acceptance Criteria:

ParameterAcceptance Limit
Peak Area RSD ≤ 2.0%
Retention Time RSD ≤ 1.0%
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Specificity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3]

Protocol:

  • Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.

  • Analyze the stressed samples alongside an unstressed standard and a placebo (if applicable).

  • Assess the peak purity of the analyte in the stressed samples using a photodiode array (PDA) detector.

Acceptance Criteria:

  • The peak for 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid should be free from interference from any degradation products or placebo components.

  • The peak purity angle should be less than the peak purity threshold.

Linearity and Range

Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.

Protocol:

  • Prepare a series of at least five standard solutions of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid covering the expected working range (e.g., 80% to 120% of the target concentration).[8]

  • Inject each standard in triplicate.

  • Plot the mean peak area against the concentration and perform a linear regression analysis.

Table 2: Example Linearity Data

Concentration (µg/mL)Mean Peak Area
80850123
90955432
1001060789
1101165987
1201271234

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999

  • The y-intercept should be close to zero.

Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.

Protocol:

  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of the analyte into a placebo.

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery.

Table 3: Example Accuracy Data

Concentration LevelTheoretical (µg/mL)Measured (µg/mL)Recovery (%)
80%80.079.599.4
100%100.0100.2100.2
120%120.0121.0100.8

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0%.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the same batch at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • The RSD for repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol (based on the signal-to-noise ratio):

  • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • This can be achieved by injecting a series of dilute solutions of known concentrations.

Acceptance Criteria:

  • LOD: Signal-to-noise ratio of ~3:1.

  • LOQ: Signal-to-noise ratio of ~10:1. The precision at the LOQ should be confirmed.

Robustness

Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3]

Protocol:

  • Introduce small variations to the chromatographic conditions, such as:

    • Flow rate (± 0.2 mL/min)

    • Column temperature (± 5 °C)

    • Mobile phase composition (± 2% organic)

    • Mobile phase pH (± 0.2 units)

  • Analyze a standard solution under each of these modified conditions and evaluate the impact on system suitability parameters.

Acceptance Criteria:

  • The system suitability parameters should remain within the acceptance criteria.

Comparison with Alternative Methods

While HPLC-UV is a robust and widely accessible technique, other methods could be considered for the quantification of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid, each with its own advantages and disadvantages.

Table 4: Comparison of Analytical Techniques

TechniqueAdvantagesDisadvantages
HPLC-UV Robust, reliable, and cost-effective. Widely available in most analytical laboratories.May lack the sensitivity and specificity required for very low-level quantification or complex matrices.
LC-MS/MS Highly sensitive and selective. Can provide structural information for identification.Higher equipment and operational costs. Requires more specialized expertise.
Gas Chromatography (GC) Suitable for volatile and thermally stable compounds.Requires derivatization for non-volatile carboxylic acids, which adds complexity to the sample preparation.
Capillary Electrophoresis (CE) High separation efficiency and low sample/reagent consumption.Can have lower sensitivity and reproducibility compared to HPLC.

The choice of method will ultimately depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available resources. For routine quality control of a drug substance or product where the concentration of the active ingredient is relatively high, the validated HPLC-UV method described here is often the most appropriate choice.

Conclusion

This guide has outlined a comprehensive approach to the validation of an HPLC method for the quantification of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid, grounded in the principles of the ICH guidelines. By systematically evaluating specificity, linearity, range, accuracy, precision, detection and quantitation limits, and robustness, the reliability and suitability of the analytical method can be firmly established. This ensures the generation of high-quality, reproducible data, which is paramount in the pharmaceutical industry.

Validation_Parameters Method Validation Method Validation Specificity Specificity Method Validation->Specificity Linearity Linearity Method Validation->Linearity Range Range Method Validation->Range Accuracy Accuracy Method Validation->Accuracy Precision Precision Method Validation->Precision LOD LOD Method Validation->LOD LOQ LOQ Method Validation->LOQ Robustness Robustness Method Validation->Robustness System Suitability System Suitability Method Validation->System Suitability

Caption: Key parameters for HPLC method validation.

References

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024). U.S. Food and Drug Administration. [Link]

  • Bioanalytical method validation - Scientific guideline. (2022). European Medicines Agency. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024). ProPharma Group. [Link]

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). European Bioanalysis Forum. [Link]

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). ECA Academy. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). National Center for Biotechnology Information. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2023). Lab Manager. [Link]

  • FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International. [Link]

  • Bioanalytical method validation emea. (n.d.). Slideshare. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. [Link]

  • ICH Q2(R1) Analytical Method Validation. (n.d.). Scribd. [Link]

  • HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. (n.d.). SIELC Technologies. [Link]

  • Analytical Methods for Organic Acids. (n.d.). Shimadzu. [Link]

  • Quality Guidelines. (n.d.). ICH. [Link]

  • When carboxylic acids are injected in an HPLC C18 column and a UV detector is used, what will be detected? The acid or its conjugate base? (2015). ResearchGate. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. [Link]

  • ICH-Guidelines Q2(R1), Validation of Analytical Procedures: Text and Methodology. (n.d.). Scientific Research Publishing. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Comparative Docking of Indene Derivatives on Cyclooxygenase (COX) Enzymes

This guide provides a comprehensive framework for researchers and drug development professionals on conducting and interpreting comparative molecular docking studies of indene derivatives against COX-1 and COX-2 enzymes....

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers and drug development professionals on conducting and interpreting comparative molecular docking studies of indene derivatives against COX-1 and COX-2 enzymes. We will delve into the structural rationale, present a detailed, self-validating experimental protocol, and discuss the interpretation of results for identifying potent and selective COX inhibitors.

Introduction: The Significance of COX Enzymes and the Promise of the Indene Scaffold

Cyclooxygenase (COX) enzymes are pivotal in human physiology and pathology. They catalyze the conversion of arachidonic acid into prostaglandins, key mediators of inflammation, pain, and fever.[1][2][3] Two primary isoforms exist:

  • COX-1: A constitutively expressed enzyme involved in homeostatic functions such as protecting the gastric mucosa and regulating platelet aggregation.[4]

  • COX-2: An inducible enzyme, primarily expressed at sites of inflammation.[3] Its induction leads to the heightened production of prostaglandins that mediate inflammatory responses.[3]

The therapeutic action of non-steroidal anti-inflammatory drugs (NSAIDs) stems from their ability to inhibit these enzymes.[2] However, non-selective inhibition of both COX-1 and COX-2 can lead to gastrointestinal side effects. This has driven the search for selective COX-2 inhibitors, which can provide anti-inflammatory benefits with a potentially improved safety profile.

The key to designing selective inhibitors lies in exploiting the subtle but critical structural differences between the two isoforms. The active site of COX-2 is approximately 20% larger than that of COX-1, primarily due to the substitution of isoleucine (Ile523) in COX-1 with a smaller valine (Val523) in COX-2.[3] This substitution creates a distinct side pocket in the COX-2 active site, which is absent in COX-1, offering a prime target for selective drug design.[3]

The indene core is a "privileged scaffold" in medicinal chemistry, found in numerous bioactive compounds.[5] Its relevance to COX inhibition is firmly established by the NSAID Sulindac , an indene derivative that demonstrates potent anti-inflammatory properties.[6] This precedent makes the systematic exploration of novel indene derivatives a highly promising strategy for discovering next-generation COX inhibitors.

The In Silico Workflow: A Self-Validating Protocol

Molecular docking is a powerful computational technique used to predict the preferred binding orientation and affinity of one molecule (the ligand) to a second (the protein).[7] A robust and validated docking protocol is essential for generating trustworthy results. The following section details a comprehensive, step-by-step workflow for the comparative docking of indene derivatives against COX-1 and COX-2.

Experimental Protocol: Comparative Molecular Docking

Objective: To predict the binding affinities, binding modes, and selectivity of a library of indene derivatives against human COX-1 and COX-2 enzymes.

Pillar of Trustworthiness: The Self-Validating System The cornerstone of a reliable docking study is validation. Before screening unknown compounds, the protocol's ability to reproduce a known binding pose must be confirmed. This is achieved by removing the co-crystallized ligand from the enzyme's crystal structure and docking it back into the active site. A Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the original crystal pose indicates a valid protocol.[4][7]

Step 1: Preparation of the Receptor (COX Enzymes)

  • Rationale: Raw protein crystal structures from the Protein Data Bank (PDB) contain experimental artifacts (e.g., water molecules, co-solvents) and lack hydrogen atoms, which are necessary for accurate force field calculations.

  • Procedure:

    • Obtain the X-ray crystal structures of human COX-1 and COX-2. For this guide, we will reference PDB IDs: 6Y3C (COX-1) and 5F19 (COX-2).[8]

    • Using molecular modeling software (e.g., Schrödinger Maestro, AutoDock Tools), prepare the protein by:

      • Removing all water molecules and other non-essential ligands. Expert Tip: In some cases, specific water molecules that bridge interactions between the ligand and protein are retained, as noted in studies with inhibitors like meloxicam.[9]

      • Adding polar hydrogen atoms.

      • Assigning partial atomic charges using a suitable force field (e.g., Kollman charges).[4]

    • Save the prepared protein structures in the appropriate format (e.g., PDBQT for AutoDock).

Step 2: Preparation of the Ligands (Indene Derivatives)

  • Rationale: Ligands must be represented as accurate, low-energy 3D conformations to ensure the docking simulation samples realistic binding poses.

  • Procedure:

    • Sketch the 2D structures of the indene derivatives.

    • Convert the 2D structures to 3D.

    • Perform energy minimization using a molecular mechanics force field (e.g., MMFF94). This step resolves any steric clashes and finds a stable 3D conformation.

    • Assign Gasteiger partial charges and define rotatable bonds.[4]

    • Save the prepared ligands in the PDBQT format.

Step 3: Docking Protocol Validation and Grid Generation

  • Rationale: The docking simulation must be focused on the region of interest—the active site. A "grid box" defines this search space. The validation step ensures this grid and the docking parameters are appropriate.

  • Procedure:

    • Extract the co-crystallized ligand (e.g., celecoxib from PDB ID 5F19) and prepare it as described in Step 2.

    • Define a grid box that encompasses the entire active site, centered on the position of the co-crystallized ligand.

    • Perform a docking run with the extracted ligand.

    • Calculate the RMSD between the top-ranked docked pose and the original crystallographic pose. If RMSD < 2.0 Å, the protocol is validated.[4]

Step 4: Molecular Docking and Analysis

  • Rationale: This is the core computational experiment where the binding of each indene derivative to each COX isoform is simulated.

  • Procedure:

    • Systematically dock each prepared indene derivative into the active sites of both prepared COX-1 and COX-2 using software like AutoDock Vina.[4]

    • The software will generate a series of binding poses for each ligand, ranked by a scoring function (docking score), typically in kcal/mol.

    • Analyze the results by examining:

      • Docking Score: A more negative score implies a higher predicted binding affinity.[10]

      • Binding Pose: Visually inspect the top-ranked pose to understand the orientation of the ligand within the active site.

      • Key Interactions: Identify hydrogen bonds, hydrophobic interactions, and van der Waals contacts with critical active site residues like Arg-120, Tyr-385, and Ser-530.[11]

Workflow Visualization

G cluster_prep Preparation Phase cluster_val Validation Phase cluster_dock Production Docking cluster_analysis Analysis & Interpretation PDB 1. Obtain PDB Structures (e.g., COX-1: 6Y3C, COX-2: 5F19) PrepProt 2. Prepare Receptors (Add Hydrogens, Assign Charges) PDB->PrepProt Grid 4. Define Active Site Grid PrepProt->Grid PrepLig 3. Prepare Ligands (Indene Derivatives, Energy Minimization) Redock 5. Re-dock Co-crystallized Ligand Grid->Redock RMSD 6. Calculate RMSD (< 2.0 Å?) Redock->RMSD Docking 7. Dock Indene Library (vs. COX-1 and COX-2) RMSD->Docking Protocol Validated Analysis 8. Analyze Results (Scores, Poses, Interactions) Docking->Analysis Selectivity 9. Determine Selectivity Profile Analysis->Selectivity Lead 10. Identify Lead Candidates Selectivity->Lead

Caption: Workflow for a self-validating comparative docking study.

Data Presentation and Interpretation

The output of a comparative docking study is a rich dataset that must be structured for clear interpretation. The primary goals are to assess binding affinity, understand the structural basis of interaction, and predict selectivity.

Summarizing Quantitative Data

The results are best summarized in a table that allows for direct comparison across the indene derivatives and between the two COX isoforms.

Compound IDDocking Score (COX-1) (kcal/mol)Docking Score (COX-2) (kcal/mol)Predicted Selectivity Index (COX-1/COX-2 IC50 Ratio)Key Interactions in COX-2 Active Site
Indene-01 -8.5-10.2> 10H-bond with Ser-530; Hydrophobic interactions with Val-523, Tyr-385
Indene-02 -7.9-8.1~ 1H-bond with Arg-120
Indene-03 -9.1-9.5~ 2H-bond with Arg-120; Hydrophobic interactions with Val-523
Celecoxib -9.8-11.5> 100H-bond with Ser-530; Sulfonamide group occupies selective side pocket

Note: The data presented is illustrative. The selectivity index is often calculated from experimental IC50 values (IC50 COX-1 / IC50 COX-2), but docking scores can provide a preliminary estimate of selectivity.[12]

Interpreting the Results
  • Binding Affinity: As seen with Indene-01 , a more negative docking score for COX-2 (-10.2 kcal/mol) compared to COX-1 (-8.5 kcal/mol) suggests a stronger binding preference for the COX-2 isoform.

  • Selectivity: A large difference in docking scores, as with Indene-01 and the reference drug Celecoxib , points towards high COX-2 selectivity. In contrast, Indene-02 , with similar scores for both isoforms, is predicted to be a non-selective inhibitor.

  • Binding Mode Analysis: The "Key Interactions" column is crucial. For a compound to be a plausible selective inhibitor, its structure should rationalize the preference for COX-2. For instance, a bulky substituent on the indene scaffold might be observed to fit snugly into the selective side pocket near Val-523 in COX-2, an interaction that would be sterically hindered by the larger Ile523 in COX-1. Interactions with key catalytic residues like Tyr-385 and the gatekeeper Ser-530 are also strong indicators of potent inhibition.[11]

Visualizing Ligand-Protein Interactions

G cluster_cox2 COX-2 Active Site Indene Indene Derivative Arg120 Arg-120 Indene->Arg120 H-Bond Tyr385 Tyr-385 Indene->Tyr385 Hydrophobic Ser530 Ser-530 Indene->Ser530 H-Bond Val523 Val-523 (Side Pocket) Indene->Val523 Hydrophobic

Caption: Key interactions of an indene derivative in the COX-2 active site.

Conclusion and Future Directions

Comparative molecular docking serves as a powerful, cost-effective initial step in the discovery of novel indene-based COX inhibitors. By providing detailed insights into binding affinities and modes, this in silico approach allows for the rational prioritization of compounds for chemical synthesis and subsequent biological evaluation. The workflow described herein, grounded in the principle of self-validation, ensures that the computational predictions are robust and reliable.

The most promising candidates identified through this process—those with high predicted affinity and selectivity for COX-2—should be advanced to in vitro enzymatic assays to determine their IC50 values against both COX-1 and COX-2.[12][13] This experimental validation is the critical next step to confirm the in silico predictions and move forward in the drug discovery pipeline.

References

  • Vane, J. R. (1971). Inhibition of Prostaglandin Synthesis as a Mechanism of Action for Aspirin-like Drugs. Nature New Biology, 231(25), 232–235. [Link]

  • Smith, W. L., DeWitt, D. L., & Garavito, R. M. (2000). Cyclooxygenases: Structural, Cellular, and Molecular Biology. Annual Review of Biochemistry, 69, 145-182. [Link]

  • Marnett, L. J., & Kalgutkar, A. S. (1999). Cyclooxygenase 2 inhibitors: a new class of antiinflammatory agents. Current Opinion in Chemical Biology, 3(4), 482-490. [Link]

  • Kurumbail, R. G., Stevens, A. M., Gierse, J. K., McDonald, J. J., Stegeman, R. A., Pak, J. Y., ... & Stallings, W. C. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. Nature, 384(6610), 644–648. [Link]

  • Llorente, J., Tizón, L., & Bell, A. (2006). Structural and Functional Basis of Cyclooxygenase Inhibition. Journal of Chemical Education, 83(10), 1500. [Link]

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current opinion in chemical biology, 14(3), 347-361. [Link]

  • Karaguni, I. M., Glüsenkamp, K. H., Langerak, A., Geisen, C., Winde, G., Möröy, T., & Müller, O. (2002). New indene-derivatives with anti-proliferative properties. Bioorganic & medicinal chemistry letters, 12(4), 659-662. [Link]

  • Singh, R., & Chawla, P. (2016). Molecular docking study of natural compounds as cyclooxygenase-2 inhibitors. Pharmaspire, 8(2), 68-72. [Link]

  • Guzmán-Ocampo, D., et al. (2023). A Computational Method for the Binding Mode Prediction of COX-1 and COX-2 Inhibitors. Pharmaceuticals, 16(12), 1720. [Link]

  • Taha, E. A., et al. (2020). In vitro human COX-1/COX-2 enzymatic inhibitory activities and COX inhibition structural-based molecular docking study of newly synthesized pyrazole derivatives. ResearchGate. [Link]

  • Madkhali, H., et al. (2024). Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. Molecules, 29(18), 4293. [Link]

  • Kumar, A., et al. (2017). Design, synthesis, and biological evaluation of some novel indolizine derivatives as dual cyclooxygenase and lipoxygenase inhibitor for anti-inflammatory activity. Bioorganic & Medicinal Chemistry, 25(16), 4475-4488. [Link]

Sources

Comparative

A Comparative Guide to Assessing the Specificity of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic Acid in Biological Systems

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the biological specificity of the novel compound 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid....

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the biological specificity of the novel compound 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid. In the landscape of drug discovery, specificity is paramount; a compound's ability to interact exclusively with its intended target dictates its therapeutic efficacy and safety profile.[1] Unintended off-target interactions can lead to adverse effects, reducing the therapeutic window and increasing the likelihood of clinical trial attrition.[2]

For the purpose of this illustrative guide, we will hypothesize that 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid (hereafter referred to as Compound IND-M1) is a newly synthesized inhibitor of Protein Kinase D1 (PKD1) . PKD1 is a serine/threonine kinase implicated in a range of cellular processes, and its dysregulation is linked to proliferative diseases and cancer.

To establish a benchmark for specificity, we will compare Compound IND-M1 against two known, albeit structurally distinct, modulators of the PKD kinase family:

  • Comparator A (Broad-Spectrum): A hypothetical compound representing an early-stage lead with potent on-target activity but known off-target liabilities, particularly against closely related kinases.

  • Comparator B (Highly-Selective): A hypothetical, highly optimized compound designed for superior selectivity against the PKD family.

This guide will dissect the essential experimental workflows required to build a robust specificity profile, moving from broad biochemical screens to nuanced cellular and systemic assessments. We will explain the causality behind each experimental choice and provide self-validating protocols to ensure data integrity.

The Central Role of Specificity in Kinase Inhibitor Development

The human kinome consists of over 500 kinases, many of which share highly conserved ATP-binding pockets.[3][4] This structural similarity presents a significant challenge in developing inhibitors that are truly selective.[5] A lack of specificity can result in a compound modulating multiple signaling pathways simultaneously, leading to unforeseen toxicities.[4] Therefore, a multi-pronged approach is necessary to rigorously evaluate a compound's interaction profile across the proteome.

Below is a simplified representation of a generic signaling pathway involving PKD1, illustrating potential points of therapeutic intervention and the risk of off-target effects on parallel pathways.

PKD1_Signaling_Pathway cluster_upstream Upstream Activators cluster_pkd Target Pathway cluster_off_target Potential Off-Target Pathway GPCR GPCR PLC PLC GPCR->PLC DAG DAG PLC->DAG PKC PKC DAG->PKC PKD1 PKD1 PKC->PKD1 Other_Kinase Related Kinase (e.g., CAMK, PKC family) PKC->Other_Kinase Downstream_Substrates Downstream Substrates PKD1->Downstream_Substrates Phosphorylation Cellular_Response_A Cell Proliferation, Migration Downstream_Substrates->Cellular_Response_A Leads to Off_Target_Substrates Off-Target Substrates Other_Kinase->Off_Target_Substrates Phosphorylation Cellular_Response_B Adverse Effects Off_Target_Substrates->Cellular_Response_B Leads to Compound_IND_M1 Compound IND-M1 Compound_IND_M1->PKD1 Inhibition (Desired) Compound_IND_M1->Other_Kinase Inhibition (Undesired)

Caption: Simplified PKD1 signaling and potential off-target interaction.

Part 1: Foundational Specificity Assessment - In Vitro Kinase Profiling

The initial and most critical step is to determine the compound's inhibitory activity against a broad panel of purified kinases. This provides a quantitative measure of selectivity.

Causality Behind Experimental Choice: By screening against a large, diverse panel (e.g., >300 kinases), we can identify not only inhibition of the primary target (PKD1) but also any interactions with other kinase families. This biochemical assay is rapid and provides key metrics like the IC50 (half-maximal inhibitory concentration), which are fundamental for initial compound ranking.[6][7]

Comparative Data: Kinase Inhibition Profile

The table below presents hypothetical data from a competitive binding assay, showcasing the dissociation constants (Kd) for each compound against PKD1 and a selection of representative off-target kinases. A lower Kd value indicates higher affinity.

Kinase TargetCompound IND-M1 (Kd, nM)Comparator A (Kd, nM)Comparator B (Kd, nM)
PKD1 (On-Target) 15 10 25
PKD2352045
PKD3502860
CAMKII1,20080>10,000
PKA>10,0005,500>10,000
PKCα85050>10,000
ROCK12,5001508,000
p38α>10,0009,000>10,000

Interpretation:

  • Compound IND-M1 shows potent affinity for PKD1 and moderate affinity for other PKD family members. Crucially, it displays significantly weaker binding (>1,000 nM) to kinases from other families like CAMKII and ROCK1, suggesting a good initial specificity profile.

  • Comparator A is the most potent against PKD1 but exhibits significant affinity for PKCα and ROCK1, indicating a lack of selectivity that could lead to off-target effects.

  • Comparator B demonstrates the highest selectivity for the PKD family, with minimal to no binding observed for other kinases, representing an ideal specificity profile.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Radiometric)
  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35).

    • Serially dilute test compounds (Compound IND-M1, Comparators A & B) in DMSO to create a 10-point concentration gradient.

    • Prepare a solution of purified, active PKD1 enzyme in kinase buffer.

    • Prepare a substrate solution containing a specific peptide substrate for PKD1 and [γ-³³P]ATP.

  • Assay Execution:

    • In a 96-well plate, add 5 µL of each compound dilution.

    • Add 20 µL of the PKD1 enzyme solution to each well and incubate for 10 minutes at room temperature to allow compound binding.

    • Initiate the kinase reaction by adding 25 µL of the substrate/[γ-³³P]ATP solution.

    • Incubate the plate for 60 minutes at 30°C.

  • Reaction Termination and Detection:

    • Stop the reaction by adding 50 µL of 3% phosphoric acid.

    • Transfer the reaction mixture to a filter plate that captures the phosphorylated peptide.

    • Wash the filter plate multiple times with 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]

Part 2: Confirming Target Engagement in a Cellular Milieu - The Cellular Thermal Shift Assay (CETSA)

While in vitro assays are essential, they do not fully recapitulate the complex environment inside a cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify that a compound binds to its intended target in intact cells or tissue lysates.[9][10][11] The principle is based on ligand-induced thermal stabilization of the target protein.[12][13]

Causality Behind Experimental Choice: A positive result in CETSA provides direct evidence of target engagement in a physiological context, validating the in vitro findings. It helps to distinguish compounds that are biochemically potent but have poor cell permeability or are rapidly metabolized.

CETSA_Workflow cluster_prep Step 1: Cell Treatment cluster_heat Step 2: Thermal Challenge cluster_analysis Step 3: Lysis & Analysis cluster_result Step 4: Data Interpretation Cells Intact Cells Treatment Treat with Compound or DMSO Cells->Treatment Heating Heat aliquots to a range of temperatures Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Centrifugation to separate soluble vs. aggregated proteins Lysis->Centrifugation SDS_PAGE SDS-PAGE & Western Blot for Target Protein (PKD1) Centrifugation->SDS_PAGE Result Plot soluble protein vs. temperature. A shift in the melting curve indicates target engagement. SDS_PAGE->Result

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Comparative Data: CETSA Thermal Shift (ΔTm)

The table shows the shift in the melting temperature (Tm) of PKD1 in the presence of each compound. A larger positive shift indicates stronger target stabilization and engagement.

CompoundConcentrationThermal Shift (ΔTm) for PKD1 (°C)
Compound IND-M1 10 µM+ 5.8
Comparator A10 µM+ 6.5
Comparator B10 µM+ 4.2
Vehicle (DMSO)-0 (Baseline Tm = 48°C)

Interpretation:

  • All three compounds induce a significant thermal shift, confirming that they engage with PKD1 in a cellular environment.

  • The magnitude of the shift suggests strong biophysical interaction for all candidates, validating their potential as cellularly active PKD1 inhibitors.

Experimental Protocol: CETSA with Western Blot Readout
  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., PC-3 prostate cancer cells, which express PKD1) to ~80% confluency.

    • Treat cells with 10 µM of Compound IND-M1, Comparator A, Comparator B, or vehicle (DMSO) for 1 hour at 37°C.

  • Harvesting and Heating:

    • Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots for 3 minutes across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) using a thermal cycler, then cool to 4°C.

  • Lysis and Fractionation:

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen.

    • Separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Analysis:

    • Transfer the supernatant (soluble fraction) to new tubes.

    • Determine protein concentration using a BCA assay.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Perform a Western blot using a primary antibody specific for PKD1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Data Analysis:

    • Quantify the band intensity for PKD1 at each temperature for each treatment condition.

    • Normalize the intensities to the intensity at the lowest temperature (e.g., 40°C).

    • Plot the normalized soluble PKD1 fraction against temperature to generate melting curves. Determine the Tm (the temperature at which 50% of the protein is denatured) for each condition.

Part 3: Unbiased Off-Target Profiling - Chemoproteomics with Kinobeads

To broaden the specificity assessment beyond a pre-selected panel, chemoproteomic approaches like kinobead profiling are invaluable. This technique uses broad-spectrum, immobilized kinase inhibitors ("kinobeads") to capture a large portion of the cellular kinome from a lysate.[3][14][15] By pre-incubating the lysate with a free test compound, one can identify its targets by seeing which kinases are competed off the beads.[4]

Causality Behind Experimental Choice: This is an unbiased discovery method. Unlike panel screening, it identifies both expected and unexpected targets in their native, complexed state from a cellular lysate, providing a more comprehensive and physiologically relevant view of a compound's selectivity.[4][5]

Kinobeads_Workflow cluster_prep Step 1: Lysate Treatment cluster_capture Step 2: Kinase Capture cluster_analysis Step 3: Analysis cluster_result Step 4: Data Interpretation Lysate Cell Lysate (contains native kinome) Incubation Incubate with Compound or DMSO Lysate->Incubation Binding Add Kinobeads to capture unbound kinases Incubation->Binding Kinobeads Kinobeads Kinobeads->Binding Wash Wash beads to remove non-specific binders Binding->Wash Elution Elute captured kinases Wash->Elution MS Digestion & LC-MS/MS Quantification Elution->MS Result Identify kinases whose binding to the beads is reduced by the compound. This indicates a direct interaction. MS->Result

Caption: Workflow for Kinobead-based chemoproteomic profiling.

Comparative Data: Key Off-Targets Identified by Kinobeads

The following table summarizes the primary on-target and significant off-targets identified for each compound at a screening concentration of 1 µM.

CompoundOn-Target EngagementSignificant Off-Targets (>75% competition)
Compound IND-M1 PKD1, PKD2, PKD3None identified
Comparator APKD1, PKD2, PKD3PKCα, PKCδ, ROCK1, AURKB
Comparator BPKD1, PKD2, PKD3PKD2, PKD3 (as expected)

Interpretation:

  • Compound IND-M1 confirms its high selectivity for the PKD family in a competitive cellular context, with no other significant kinase interactions detected.

  • Comparator A is revealed to be highly promiscuous, binding to several key kinases outside the PKD family, including Aurora Kinase B (AURKB), a critical regulator of mitosis. This polypharmacology could lead to complex cellular effects and potential toxicity.

  • Comparator B again demonstrates exceptional selectivity, interacting only with members of the PKD family.

Part 4: Systemic Evaluation - Safety Pharmacology

The final tier of specificity assessment involves safety pharmacology studies, which are crucial for preclinical development.[16] These studies investigate the potential undesirable effects of a compound on vital physiological functions.[2][17] They are typically conducted in vivo and are required by regulatory agencies before a drug can be tested in humans.[18][19]

Causality Behind Experimental Choice: While previous assays focused on molecular and cellular targets, safety pharmacology assesses the integrated, systemic impact of a compound. It addresses whether off-target activities, even those not identified in screens, translate into functional deficits in critical organ systems like the cardiovascular, central nervous, and respiratory systems.[16][18]

Comparative Data: Core Battery Safety Pharmacology Findings
ParameterCompound IND-M1Comparator AComparator B
Cardiovascular (Telemetry in Dogs)
- Mean Arterial PressureNo significant change↓ 25% (Hypotension) No significant change
- Heart RateNo significant change↑ 20% (Tachycardia) No significant change
- QTc IntervalNo significant changeNo significant changeNo significant change
Central Nervous System (Irwin Test in Rats) No adverse effectsSedation, Ataxia No adverse effects
Respiratory (Whole Body Plethysmography in Rats) No significant changeNo significant changeNo significant change

Interpretation:

  • Compound IND-M1 shows a clean safety profile with no adverse effects on the vital functions tested, aligning with its high specificity observed in earlier assays.

  • Comparator A induces significant cardiovascular and CNS side effects. The observed hypotension and tachycardia could be linked to its off-target inhibition of ROCK1 (involved in regulating vascular tone), while sedation may arise from unforeseen interactions with CNS receptors or kinases.

  • Comparator B , consistent with its clean specificity profile, shows no adverse findings in the safety pharmacology screen.

Experimental Protocol: Overview of a Cardiovascular Safety Study
  • Animal Model: Purpose-bred beagle dogs, which are a standard non-rodent species for cardiovascular safety assessment.

  • Surgical Implantation: Animals are surgically fitted with telemetry transmitters to allow for continuous, remote monitoring of electrocardiogram (ECG), blood pressure, and heart rate in conscious, freely moving animals.

  • Dosing and Monitoring:

    • After a recovery period, animals are dosed with the test compound (e.g., via intravenous infusion or oral gavage) at multiple concentrations, including and exceeding the anticipated therapeutic exposure.

    • Data is collected continuously before, during, and after dosing to assess changes in cardiovascular parameters.

  • Data Analysis:

    • Key parameters such as heart rate, systolic/diastolic/mean arterial pressure, and ECG intervals (PR, QRS, QT) are analyzed.

    • The QT interval is corrected for heart rate (QTc) to assess the risk of delayed ventricular repolarization, a key indicator of proarrhythmic potential.

    • Results are compared to vehicle-treated control animals to determine the statistical and biological significance of any changes.

Conclusion and Overall Specificity Assessment

This multi-tiered comparative analysis provides a clear and robust assessment of the specificity of our lead compound, 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid (Compound IND-M1) .

  • Biochemical Profiling: Compound IND-M1 is a potent inhibitor of PKD1 with high selectivity against a broad panel of kinases.

  • Cellular Target Engagement: It effectively engages and stabilizes PKD1 in intact cells, confirming its ability to reach its target in a physiological context.

  • Unbiased Proteomics: Chemoproteomic analysis reinforces its high selectivity, revealing no significant off-targets within the detectable kinome.

  • Systemic Safety: Its clean profile in safety pharmacology studies suggests that its molecular specificity translates to a lack of adverse effects on major organ systems in vivo.

In comparison, Comparator A , while potent, demonstrates a promiscuous binding profile that results in significant safety liabilities. Comparator B represents a highly optimized, selective molecule, and Compound IND-M1 shows a specificity profile that approaches this ideal benchmark.

This comprehensive evaluation, grounded in a logical progression of self-validating experimental systems, provides strong evidence that 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid is a highly specific PKD1 inhibitor. This robust dataset is critical for guiding further preclinical development and building confidence in its potential as a safe and effective therapeutic candidate.

References

  • Vertex AI Search. (n.d.). An Introduction to Safety Pharmacology: Assessing Drug Risks and Protecting Patient Safety.
  • ACS Publications. (2022, September 1). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • PubMed. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • Patsnap Synapse. (2025, May 27). What are preclinical safety pharmacology requirements?.
  • SciLifeLab Publications. (n.d.). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout.
  • Pharmaceutical Tech. (n.d.). Safety Pharmacology | Cheminformatics | Altasciences.
  • Annual Reviews. (2015, November 9). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies.
  • Benchchem. (n.d.). A Comparative Guide: Cellular Thermal Shift Assay (CETSA) for Target Engagement of PROTACs.
  • European Medicines Agency (EMA). (n.d.). S 7 A Safety Pharmacology Studies for Human Pharmaceuticals.
  • PMC. (n.d.). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors.
  • ACS Publications. (n.d.). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling.
  • UKM Medical Molecular Biology Institute. (2022, July 19). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions.
  • Nucro-Technics. (2025, January 10). Safety Pharmacology Studies.
  • Cambridge Open Engage. (n.d.). Kinobead/LC-MS Phosphokinome Profiling Enables Rapid Analyses of Kinase-Dependent Cell Signaling Networks.
  • mediaTUM. (n.d.). Identifying small molecule probes for kinases by chemical proteomics.
  • Synapse. (2025, December 5). Enzyme inhibition assay: Significance and symbolism.
  • Patsnap Synapse. (2025, April 21). What Are the Types of Biochemical Assays Used in Drug Discovery?.
  • ATLAS BIOTECH. (n.d.). Specificity screening.
  • NCBI Bookshelf. (2012, May 1). Mechanism of Action Assays for Enzymes.

Sources

Validation

A Comparative Guide to the Inter-Laboratory Validation of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic Acid Analysis

This guide provides a comprehensive framework for conducting an inter-laboratory validation study for the quantitative analysis of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid, a key intermediate in pharmaceutical s...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting an inter-laboratory validation study for the quantitative analysis of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid, a key intermediate in pharmaceutical synthesis. The principles outlined herein are grounded in the International Council for Harmonisation (ICH) guidelines to ensure the development of a robust and reliable analytical method suitable for regulatory submission.[1][2][3]

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[1] For a method intended for widespread use across different laboratories, an inter-laboratory validation is crucial to assess its reproducibility.[2][3] This guide will compare a primary analytical method, Chiral High-Performance Liquid Chromatography (HPLC), with a potential alternative, and provide the necessary experimental protocols and data analysis frameworks.

The Criticality of Inter-Laboratory Validation

Before an analytical method can be confidently implemented for routine quality control or in support of clinical studies, it must be demonstrated to be reliable and reproducible. Method validation is a documented process that demonstrates an analytical method is suitable for its intended purpose.[4][5][6][7] When a method is to be used by different laboratories, an inter-laboratory study is the ultimate test of its robustness and transferability. Such a study evaluates the precision of the method when performed by different analysts, on different instruments, and in different environments.[2][8]

The following diagram illustrates the typical workflow for an inter-laboratory validation study.

Inter-Laboratory_Validation_Workflow cluster_Planning Phase 1: Planning & Protocol Development cluster_Execution Phase 2: Method Execution cluster_Analysis Phase 3: Data Analysis & Reporting Protocol_Development Develop Detailed Validation Protocol Lab_Selection Select Participating Laboratories Protocol_Development->Lab_Selection Reference_Standard Prepare & Distribute Reference Standard & Samples Lab_Selection->Reference_Standard Method_Transfer Method Transfer & Training Reference_Standard->Method_Transfer Sample_Analysis Analysis of Validation Samples Method_Transfer->Sample_Analysis Data_Reporting Report Raw Data to Coordinating Lab Sample_Analysis->Data_Reporting Statistical_Analysis Statistical Analysis of Data (e.g., ANOVA) Data_Reporting->Statistical_Analysis Performance_Evaluation Evaluate Method Performance Characteristics Statistical_Analysis->Performance_Evaluation Final_Report Generate Final Validation Report Performance_Evaluation->Final_Report

Caption: Workflow for an Inter-Laboratory Validation Study.

Comparative Analytical Methodologies

For a chiral carboxylic acid like 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid, the primary analytical challenge lies in achieving enantiomeric separation and accurate quantification.

Primary Method: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating enantiomers due to its high resolution and sensitivity. A normal-phase chiral HPLC method is proposed as the primary analytical technique.

  • Causality of Experimental Choices:

    • Stationary Phase: A polysaccharide-based chiral stationary phase (CSP), such as one coated with a derivative of cellulose or amylose, is chosen for its broad applicability in resolving a wide range of chiral compounds, including those with carboxylic acid functional groups.

    • Mobile Phase: A non-polar mobile phase, such as a mixture of hexane and a polar modifier like isopropanol or ethanol with a small amount of a carboxylic acid (e.g., trifluoroacetic acid), is selected to enhance chiral recognition on the polysaccharide-based CSP. The acidic additive helps to suppress the ionization of the analyte's carboxylic acid group, leading to better peak shape and retention time stability.

    • Detection: UV detection at a wavelength corresponding to a high absorbance of the indene chromophore (e.g., ~270 nm) is chosen for its robustness and wide availability.

Alternative Method: Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC is a viable alternative to HPLC, offering advantages in terms of speed and reduced solvent consumption.

  • Comparative Performance:

    • Speed: SFC typically allows for faster separations due to the lower viscosity and higher diffusivity of supercritical fluids.

    • Resolution: While highly dependent on the specific compound and CSP, SFC can often provide comparable or even superior resolution to HPLC.

    • Solvent Consumption: SFC uses compressed carbon dioxide as the primary mobile phase component, significantly reducing the consumption of organic solvents.

    • Instrumentation: The requirement for specialized SFC instrumentation may limit its immediate availability in all laboratories.

Inter-Laboratory Validation Protocol

The following protocol is designed to validate the proposed chiral HPLC method across multiple laboratories.

3.1. Validation Parameters

The validation will be conducted in accordance with ICH Q2(R2) guidelines and will assess the following performance characteristics.[1][2]

Validation ParameterPurposeAcceptance Criteria (Example)
Specificity To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[9]The peak for the analyte should be free from interference from other components, and peak purity should be demonstrated using a photodiode array (PDA) detector.
Linearity To demonstrate a direct proportional relationship between the concentration of the analyte and the analytical response over a defined range.[9][10]Correlation coefficient (r²) ≥ 0.998.
Range The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.80% to 120% of the target concentration.
Accuracy The closeness of the test results obtained by the method to the true value.[9][10]The mean recovery should be within 98.0% to 102.0% at three concentration levels.[10]
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[10] This includes repeatability, intermediate precision, and reproducibility.Repeatability: RSD ≤ 1.0%. Intermediate Precision: RSD ≤ 2.0%. Reproducibility: RSD ≤ 5.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]Signal-to-noise ratio ≥ 10.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.The results should remain within the acceptance criteria for precision and accuracy when parameters such as mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min) are varied.

3.2. Experimental Workflow for Inter-Laboratory Validation

The following diagram illustrates the key steps in the experimental workflow.

Experimental_Workflow Start Start: Receive Validation Kit System_Suitability Perform System Suitability Testing Start->System_Suitability Linearity Analyze Linearity Standards System_Suitability->Linearity Accuracy Analyze Accuracy Samples (Spiked Placebo) Linearity->Accuracy Precision Analyze Precision Samples (Homogeneous Batch) Accuracy->Precision Robustness Perform Robustness Studies Precision->Robustness Data_Analysis Analyze and Report Data Robustness->Data_Analysis End End: Submit Results Data_Analysis->End

Caption: Experimental Workflow for Each Participating Laboratory.

Detailed Experimental Protocols

4.1. Proposed Chiral HPLC Method

  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 270 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Mobile Phase

4.2. System Suitability Test (SST)

  • Prepare a system suitability solution containing both enantiomers of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid at a concentration that gives a significant response.

  • Inject the SST solution six times.

  • Calculate the resolution between the two enantiomeric peaks (must be ≥ 2.0).

  • Calculate the relative standard deviation (RSD) for the peak areas of the primary enantiomer (must be ≤ 2.0%).

  • Calculate the tailing factor for the primary enantiomer peak (must be ≤ 1.5).

4.3. Linearity Study

  • Prepare a stock solution of the 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid reference standard.

  • Prepare a series of at least five calibration standards by diluting the stock solution to cover the range of 80% to 120% of the target analytical concentration.

  • Inject each calibration standard in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

4.4. Accuracy (Recovery) Study

  • Prepare a placebo sample matrix.

  • Spike the placebo with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery for each replicate.

4.5. Precision Study

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples of a homogeneous batch of the drug substance at 100% of the target concentration.

    • Analyze the samples and calculate the mean, standard deviation, and RSD of the results.[3]

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

    • Perform a statistical comparison (e.g., F-test and t-test) of the results from the two sets of experiments to assess the impact of these variables.

  • Reproducibility (Inter-laboratory precision):

    • Each participating laboratory will analyze the same homogeneous batch of drug substance in sextuplicate.

    • The coordinating laboratory will collect the results and perform an analysis of variance (ANOVA) to determine the overall mean, the within-laboratory variance, and the between-laboratory variance.

Data Presentation and Analysis

The results from the inter-laboratory study should be compiled into clear and concise tables for easy comparison.

Table 1: Summary of Reproducibility Results from Participating Laboratories

Laboratory IDMean Assay (%)Standard DeviationRSD (%)
Lab 199.80.450.45
Lab 2100.20.510.51
Lab 399.50.620.62
Overall Mean 99.83
Within-Lab SD 0.53
Between-Lab SD 0.35
Reproducibility SD 0.64
Reproducibility RSD (%) 0.64

The statistical analysis of the inter-laboratory data is crucial for determining the overall performance of the analytical method. The use of z-scores can also be employed to evaluate the performance of individual laboratories.[8]

Conclusion

This guide provides a robust framework for the inter-laboratory validation of an analytical method for 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid. By adhering to the principles of scientific integrity and the rigorous standards set forth by the ICH, the successful completion of such a study will provide a high degree of assurance that the analytical method is fit for its intended purpose and can be reliably implemented across multiple laboratories. The detailed protocols and data analysis procedures outlined herein are designed to ensure the generation of high-quality, defensible data suitable for regulatory scrutiny.

References

  • Chung, J. H., Cho, K., Kim, S., Jeon, S. H., Shin, J. H., Lee, J., & Ahn, Y. G. (2018). Inter-Laboratory Validation of Method to Determine Residual Enrofloxacin in Chicken Meat. International Journal of Analytical Chemistry, 2018, 6019549. Retrieved from [Link]

  • IVT Network. (2020). Analytical Method Validation for Quality Assurance and Process Validation Professionals. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid monohydrate. Retrieved from [Link]

  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]

  • PubMed. (2005). Chiral discrimination of secondary alcohols by both 1H-NMR and HPLC after labeling with a chiral derivatization reagent, 2-(2,3-anthracenedicarboximide)cyclohexane carboxylic acid. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • MDPI. (n.d.). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical method validation: A brief review. Retrieved from [Link]

  • Institute of Validation Technology. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • PubMed. (n.d.). 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid monohydrate. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. Retrieved from [Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid

This document provides a detailed, step-by-step protocol for the safe handling and disposal of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid (CAS No: 62956-62-1). As drug development professionals, our commitment to...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, step-by-step protocol for the safe handling and disposal of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid (CAS No: 62956-62-1). As drug development professionals, our commitment to safety extends beyond the bench to include the entire lifecycle of a chemical, ensuring the protection of ourselves, our colleagues, and the environment. This guide is designed to provide clear, actionable procedures grounded in established safety principles and regulatory compliance.

Compound Identification and Hazard Profile

6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid is a solid organic compound.[1] Understanding its specific hazard profile is the critical first step in establishing safe handling and disposal procedures. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its potential risks.[2]

PropertyValueSource(s)
CAS Number 62956-62-1[3]
Molecular Formula C₁₁H₁₂O₃[3][4]
Physical Form Solid[1]
Melting Point 109 °C[3]
GHS Pictogram GHS07 (Exclamation Mark)[1]
Signal Word Warning[1][2]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1][2][3]

The presence of H302, H315, H319, and H335 hazard statements mandates that this compound be treated as hazardous waste.[5] The precautionary statement P501, "Dispose of contents/container to an approved waste disposal plant," explicitly directs the user toward a controlled disposal route.[1][2]

Immediate Safety Protocols: Engineering and Personal Controls

Before handling or disposing of this chemical, a robust safety framework must be in place. The causality is simple: minimizing exposure minimizes risk.

  • Engineering Controls : All handling and disposal activities involving 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid, including weighing and transferring to a waste container, must be conducted within a certified chemical fume hood.[5] This prevents the inhalation of any fine powders or dust, directly addressing the H335 (May cause respiratory irritation) hazard.

  • Personal Protective Equipment (PPE) : A standard PPE ensemble is required to prevent dermal and ocular exposure.[6] This includes:

    • Safety Goggles : To protect against eye irritation (H319).

    • Chemical-Resistant Gloves : Nitrile or neoprene gloves should be worn to prevent skin contact (H315). Gloves must be inspected before use and disposed of as contaminated waste after handling.

    • Laboratory Coat : To protect skin and clothing.

Waste Characterization and Segregation: The Foundation of Safe Disposal

Proper disposal begins with correct waste identification and segregation.[7] Due to its GHS classification, 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid must be disposed of as hazardous chemical waste.

Core Principle of Segregation: Never mix incompatible waste streams.[5]

  • Rationale : As a carboxylic acid, this compound should not be mixed with bases (e.g., sodium hydroxide, ammonium hydroxide) to avoid a potentially violent exothermic neutralization reaction. It should also be kept separate from strong oxidizing agents and reactive metals.[5][7]

  • Implementation : Designate a specific waste container solely for this compound or for a compatible stream of acidic organic solids.

Step-by-Step Disposal Procedures

Follow this protocol for the routine disposal of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid and associated contaminated materials.

Waste Container Preparation
  • Select a Compatible Container : Choose a container made of high-density polyethylene (HDPE) or another material certified as compatible with acidic organic waste.[5] The container must be in good condition with a secure, leak-proof lid.

  • Proper Labeling : The container must be clearly and accurately labeled before any waste is added.[7] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid"

    • An accurate inventory of the contents being added.

    • The primary hazard(s): "Irritant," "Harmful"

Disposal of Solid Waste
  • Location : Perform the transfer inside a chemical fume hood.

  • Transfer : Carefully transfer the solid waste from its original container or weighing vessel into the designated hazardous waste container using a clean spatula or scoop. Minimize the creation of dust.

  • Secure the Container : Tightly close the lid of the waste container immediately after adding the waste.

  • Capacity Limit : Do not fill the container beyond 90% of its capacity.[5] This headspace allows for potential vapor expansion and prevents spills during transport.

Management of Contaminated Labware and PPE
  • Disposable Items : Items that are grossly contaminated, such as weighing paper, gloves, and disposable plasticware, should be placed in the same designated solid hazardous waste container.

  • Rinsable Glassware : For empty reagent bottles or glassware, they must be decontaminated before being disposed of as non-hazardous waste.

    • Triple Rinse Procedure : Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).[8]

    • Rinsate Disposal : The solvent rinsate from these washings is now considered hazardous waste and must be collected in a designated container for flammable liquid waste. Do not pour it down the drain. [9]

    • Final Disposal : After triple rinsing and air-drying in a fume hood, the empty container can be disposed of in a designated container for broken glass or as regular laboratory waste, according to institutional policy.[8]

Disposal Workflow and Decision Logic

The following diagram outlines the decision-making process for the proper disposal of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid waste.

G cluster_0 start Waste Generation (Solid Compound or Contaminated Material) prep_container Prepare Labeled, Compatible Waste Container start->prep_container characterize Characterize Waste Type prep_container->characterize solid_waste Solid Chemical Waste characterize->solid_waste  Solid contaminated_item Contaminated Item (e.g., gloves, paper) characterize->contaminated_item  Disposable empty_container Empty Reagent Container characterize->empty_container  Container dispose_solid Transfer Solid Waste into Container (in Fume Hood) solid_waste->dispose_solid dispose_item Place Item Directly into Container contaminated_item->dispose_item triple_rinse Triple Rinse with Suitable Solvent empty_container->triple_rinse check_fill Container >90% Full? dispose_solid->check_fill dispose_item->check_fill collect_rinsate Collect Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate dispose_rinsed_container Dispose of Rinsed Container as Non-Hazardous Waste triple_rinse->dispose_rinsed_container seal_store Seal Container and Store in Satellite Accumulation Area check_fill->seal_store  Yes continue_filling Continue to Use Container check_fill->continue_filling  No arrange_pickup Arrange for Pickup by Licensed Waste Disposal Service seal_store->arrange_pickup

Caption: Waste Disposal Workflow for 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid.

Spill Management

In the event of a small spill:

  • Evacuate and Secure : Ensure the area is well-ventilated. If not in a fume hood, restrict access to the area.

  • Wear Appropriate PPE : Don safety goggles, a lab coat, and chemical-resistant gloves.

  • Contain and Absorb : Cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste : Carefully sweep the absorbed material into a designated hazardous waste container.

  • Decontaminate : Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

Regulatory Adherence

This guide provides a framework for safe disposal. However, all chemical waste disposal is subject to stringent regulations. It is the responsibility of the waste generator to ensure that all disposal activities comply with local, state, and federal regulations.[5][10] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and to arrange for final disposal by a licensed contractor.[8]

References

  • PubChemLite. 6-methoxy-2,3-dihydro-1h-indene-1-carboxylic acid.
  • Biosynth. 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid | 62956-62-1.
  • PubChemLite. 6-methoxy-3-oxo-2,3-dihydro-1h-indene-1-carboxylic acid.
  • Sigma-Aldrich. 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid.
  • ECHEMI. 62956-62-1, 6-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid Formula.
  • Benchchem. Proper Disposal of Cyclohex-2-ene-1-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals.
  • Fisher Scientific. SAFETY DATA SHEET.
  • University of Toronto, Department of Chemistry. STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL.
  • Emory University, Department of Chemistry. Chemical Waste Disposal Guidelines.
  • The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures.
  • Organic Syntheses. Working with Hazardous Chemicals.

Sources

Handling

Personal protective equipment for handling 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid

Deconstructing the Hazard Profile: A Three-Pillar Analysis Understanding the potential hazards of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid is paramount. We can infer its toxicological and physical hazards by exa...

Author: BenchChem Technical Support Team. Date: January 2026

Deconstructing the Hazard Profile: A Three-Pillar Analysis

Understanding the potential hazards of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid is paramount. We can infer its toxicological and physical hazards by examining its structural components:

  • The Indene Core: Indene, a polycyclic aromatic hydrocarbon, is a flammable liquid and vapor.[1][2][3] It is known to cause irritation to the skin, eyes, and respiratory system.[4] Inhalation of indene vapors may lead to drowsiness and dizziness.[4] More severe exposures in animal studies have indicated potential for damage to the liver, kidneys, and spleen.[4]

  • The Carboxylic Acid Group: This functional group imparts acidic properties to the molecule. Acids, in general, pose a risk of serious eye damage and skin irritation or burns upon direct contact.[5][6] Inhalation of dusts or mists can lead to respiratory tract irritation.[5][6]

  • The Methoxy-Substituted Aromatic Ring: The presence of a methoxy group on the benzene ring can influence the compound's metabolic pathways and toxicological profile. For instance, o-Anisic acid (2-methoxybenzoic acid), a structurally related compound, is classified as a skin and serious eye irritant and may cause respiratory irritation.[6] Electron-donating groups like methoxy can sometimes be associated with increased biological activity and potential toxicity.[7]

Based on this analysis, a prudent approach is to treat 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid as a compound that is potentially flammable, a skin and eye irritant, harmful if inhaled or swallowed, and may have potential for target organ effects with significant exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential to mitigate the identified risks. The selection of each component is a direct response to the compound's potential hazards.

PPE ComponentSpecificationRationale
Eye and Face Protection ANSI Z87.1 compliant safety goggles and a full-face shield.[8]Protects against splashes of the compound, which could cause serious eye irritation or damage due to its acidic nature.[5][6] A face shield offers a broader barrier of protection for the entire face.[5]
Hand Protection Nitrile or butyl rubber gloves.[5]Provides a chemical-resistant barrier to prevent skin contact, which can cause irritation.[6] Always inspect gloves before use and use proper removal techniques to avoid contaminating your hands.[9]
Body Protection Chemical-resistant lab coat or coveralls.Protects against incidental skin contact and contamination of personal clothing.[10]
Respiratory Protection A NIOSH-approved respirator with cartridges for organic vapors and acid gases.Necessary when handling the powder outside of a certified chemical fume hood or if aerosolization is possible, to prevent inhalation which may cause respiratory irritation, dizziness, or other systemic effects.[4][6]

PPE_Protocol Start Start: Prepare to Handle Compound Assess Assess Risks: - Inhalation - Skin Contact - Eye Contact Start->Assess LabCoat 1. Don Lab Coat/ Coveralls Assess->LabCoat All Scenarios Gloves 2. Don Inner Nitrile Gloves LabCoat->Gloves Respirator 3. Don Respirator (if required) Gloves->Respirator Goggles 4. Don Safety Goggles Respirator->Goggles FaceShield 5. Don Face Shield Goggles->FaceShield OuterGloves 6. Don Outer Gloves (Butyl/Nitrile) FaceShield->OuterGloves Handle Proceed with Handling Protocol OuterGloves->Handle Dispose Follow Waste Disposal Protocol Handle->Dispose

Operational and Disposal Plans: A Procedural Guide

Safe Handling Protocol
  • Preparation: Designate a specific area for handling, preferably within a certified chemical fume hood to control vapor and dust exposure.[9] Ensure an emergency eyewash station and safety shower are readily accessible.

  • Weighing and Transfer: When weighing the solid compound, do so in the fume hood on a disposable weigh paper. Use spark-proof tools to minimize ignition risk.[1]

  • Dissolution: If preparing a solution, add the compound slowly to the solvent. Be aware of potential exothermic reactions.

  • Post-Handling: After handling, decontaminate the work area thoroughly. Remove PPE in the reverse order it was put on, being careful to avoid cross-contamination. Wash hands and any exposed skin thoroughly with soap and water.[6]

Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][6]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation persists, seek medical attention.[6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[11]

Waste Disposal Plan

All waste containing 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid must be treated as hazardous.

  • Segregation: Collect all solid waste (e.g., contaminated gloves, weigh paper) and liquid waste in separate, clearly labeled, sealed containers.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Storage: Store waste containers in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents.[6]

  • Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[1][12] Do not dispose of this chemical down the drain or in regular trash.

Disposal_Decision_Tree Start Waste Generated WasteType Identify Waste Type Start->WasteType SolidWaste Solid Waste (Gloves, Paper, etc.) WasteType->SolidWaste Solid LiquidWaste Liquid Waste (Solvents, Solutions) WasteType->LiquidWaste Liquid ContainerSolid Place in Labeled Solid Hazardous Waste Container SolidWaste->ContainerSolid ContainerLiquid Place in Labeled Liquid Hazardous Waste Container LiquidWaste->ContainerLiquid Storage Store in Designated Secondary Containment Area ContainerSolid->Storage ContainerLiquid->Storage EHS Contact EHS for Pickup and Disposal Storage->EHS

By adhering to these rigorous, evidence-based safety protocols, you can confidently handle 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid, ensuring both your personal safety and the integrity of your invaluable research.

References

  • Santa Cruz Biotechnology. (n.d.). Indene.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?.
  • Rodgman, A., & Perfetti, T. A. (2001). Relative Toxicity of Substituted Phenols Reported in Cigarette Mainstream Smoke. Toxicological Sciences. Retrieved from [Link]

  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - o-Anisic acid.
  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
  • Sigma-Aldrich. (2025, July 31). SAFETY DATA SHEET.
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • Environmental Health & Safety, University of [University Name]. (2024, August). Common Personal Protective Equipment.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - Indene, stabilized.
  • Sigma-Aldrich. (2025, May 6). SAFETY DATA SHEET - Indene.
  • CDH Fine Chemical. (n.d.). INDENE CAS NO 95-13-6 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Angene Chemical. (2024, November 10). Safety Data Sheet.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.

Sources

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